molecular formula C29H23N3O9 B15583268 2',3',5'-Tri-O-benzoyl-6-azauridine

2',3',5'-Tri-O-benzoyl-6-azauridine

カタログ番号: B15583268
分子量: 557.5 g/mol
InChIキー: SRPSJMLVXZRXTM-WJNCPCKPSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2',3',5'-Tri-O-benzoyl-6-azauridine is a useful research compound. Its molecular formula is C29H23N3O9 and its molecular weight is 557.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C29H23N3O9

分子量

557.5 g/mol

IUPAC名

[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(3,5-dioxo-1,2,4-triazin-2-yl)oxolan-2-yl]methyl benzoate

InChI

InChI=1S/C29H23N3O9/c33-22-16-30-32(29(37)31-22)25-24(41-28(36)20-14-8-3-9-15-20)23(40-27(35)19-12-6-2-7-13-19)21(39-25)17-38-26(34)18-10-4-1-5-11-18/h1-16,21,23-25H,17H2,(H,31,33,37)/t21-,23-,24-,25-/m1/s1

InChIキー

SRPSJMLVXZRXTM-WJNCPCKPSA-N

製品の起源

United States

Foundational & Exploratory

An In-depth Technical Guide to 2',3',5'-Tri-O-benzoyl-6-azauridine: Structure, Properties, and Antitumor Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2',3',5'-Tri-O-benzoyl-6-azauridine is a synthetic nucleoside analog belonging to the class of purine (B94841) analogs. It is a prodrug of the active metabolite 6-azauridine (B1663090), which exhibits a range of biological activities, most notably as an antitumor agent. This technical guide provides a comprehensive overview of the structure, properties, and known biological activities of this compound. The document details its mechanism of action, which primarily involves the inhibition of DNA synthesis and the induction of apoptosis in cancer cells. While specific quantitative data for this benzoylated derivative is limited in public domains, this guide compiles available information and supplements it with data from closely related compounds to provide a thorough resource for researchers in drug discovery and development.

Chemical Structure and Properties

This compound is a derivative of the nucleoside 6-azauridine, where the hydroxyl groups at the 2', 3', and 5' positions of the ribose sugar are esterified with benzoyl groups. This modification increases the lipophilicity of the molecule, potentially enhancing its cell permeability and bioavailability compared to the parent compound.

G Chemical Structure of this compound cluster_ribose Ribose cluster_azauracil 6-Azauracil r1 O r2 r1->r2 r3 r2->r3 O2 O-Benzoyl r2->O2 a1 N r2->a1 N-glycosidic bond r4 r3->r4 O3 O-Benzoyl r3->O3 r5 r4->r5 r5->r1 O5 CH2-O-Benzoyl r5->O5 a2 C=O a1->a2 a3 NH a2->a3 a4 C=O a3->a4 a5 N a4->a5 a6 CH a5->a6 a6->a1

Caption: 2D representation of this compound.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound6-Azauridine (Parent Compound)Azaribine (2',3',5'-Tri-O-acetyl-6-azauridine)
Molecular Formula C₂₉H₂₃N₃O₉C₈H₁₁N₃O₆C₁₄H₁₇N₃O₉
Molecular Weight 557.51 g/mol 245.19 g/mol 371.30 g/mol
Melting Point Data not available160-161 °CData not available
Boiling Point Data not availableData not availableData not available
Solubility Presumed to be soluble in organic solvents like DMSO, DMFSoluble in waterData not available
Appearance Presumed to be a solidWhite crystalline solidData not available

Synthesis and Purification

A detailed, step-by-step synthesis protocol for this compound is not explicitly documented in readily accessible literature. However, a general approach for the synthesis of such tri-O-benzoylated ribonucleosides involves the following key steps.

G General Synthesis Workflow for Tri-O-benzoylated Ribonucleosides start Start with 6-Azauridine protection Protection of Ribose Hydroxyls start->protection benzoylation Benzoylation with Benzoyl Chloride protection->benzoylation workup Reaction Quenching and Work-up benzoylation->workup purification Purification (e.g., Column Chromatography) workup->purification characterization Characterization (NMR, MS, IR) purification->characterization

Caption: A generalized workflow for the synthesis of this compound.

General Experimental Protocol for Benzoylation

This protocol is a generalized procedure and may require optimization for the specific synthesis of this compound.

  • Dissolution: Dissolve 6-azauridine in a suitable anhydrous solvent (e.g., pyridine) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Benzoylating Agent: Slowly add an excess of benzoyl chloride to the cooled solution with continuous stirring. The molar excess of benzoyl chloride will depend on the desired degree of benzoylation.

  • Reaction: Allow the reaction to proceed at 0 °C for a few hours and then let it warm to room temperature, stirring overnight. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, quench the excess benzoyl chloride by slowly adding a small amount of cold water or methanol (B129727).

  • Extraction: Extract the product into an organic solvent such as dichloromethane (B109758) or ethyl acetate (B1210297). Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove pyridine, a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Purification

The crude this compound can be purified using silica (B1680970) gel column chromatography. The choice of eluent system will need to be optimized, but a gradient of ethyl acetate in hexane (B92381) or dichloromethane in methanol is a common starting point for separating benzoylated nucleosides.

Spectroscopic Data

Specific spectral data for this compound are not widely published. The following tables provide expected chemical shifts and characteristic IR absorption bands based on the analysis of similar benzoylated ribonucleoside structures.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

Proton/CarbonPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Benzoyl Groups 7.2 - 8.2 (m)128 - 134 (aromatic), ~165 (C=O)
Ribose H-1' ~6.0 - 6.5 (d)~85 - 90
Ribose H-2', H-3', H-4' ~4.5 - 5.5 (m)~70 - 80
Ribose H-5', H-5'' ~4.3 - 4.8 (m)~63 - 68
Azauracil H-5 ~7.5 - 8.0 (s)~135 - 140
Azauracil C-2, C-4 -~150 - 160 (C=O)

Note: These are estimated values and actual experimental data may vary.

Table 3: Characteristic Infrared (IR) Absorption Bands

Functional GroupWavenumber (cm⁻¹)
C=O (Benzoyl Ester) 1720 - 1740
C=O (Azauracil) 1650 - 1700
C=C (Aromatic) 1450 - 1600
C-O (Ester) 1250 - 1300
N-H (Azauracil) 3100 - 3300

Biological Activity and Mechanism of Action

This compound is recognized as a purine nucleoside analog with significant antitumor activity. Its mechanism of action is predicated on its role as a prodrug that is intracellularly converted to its active form, which then interferes with critical cellular processes.

Inhibition of DNA Synthesis

The primary mechanism of action for many nucleoside analogs, including the active form of this compound, is the inhibition of DNA synthesis. After cellular uptake and metabolic activation to the triphosphate form, the analog can be incorporated into the growing DNA chain by DNA polymerases. The presence of the modified base or sugar can lead to chain termination, effectively halting DNA replication and leading to cell cycle arrest and cell death.

G Mechanism of DNA Synthesis Inhibition compound This compound uptake Cellular Uptake compound->uptake metabolism Metabolic Activation to Triphosphate uptake->metabolism incorporation Incorporation into DNA metabolism->incorporation termination DNA Chain Termination incorporation->termination arrest Cell Cycle Arrest termination->arrest apoptosis Apoptosis arrest->apoptosis

Caption: The proposed pathway for DNA synthesis inhibition by this compound.

Induction of Apoptosis

In addition to inhibiting DNA synthesis, this compound induces apoptosis, or programmed cell death, in cancer cells. The accumulation of DNA damage and the stalling of replication forks trigger cellular stress responses that can activate the intrinsic apoptotic pathway. This pathway involves the release of cytochrome c from the mitochondria, leading to the activation of a cascade of caspases, which are proteases that execute the apoptotic program.

G Apoptosis Induction Pathway compound This compound damage DNA Damage/Replication Stress compound->damage mito Mitochondrial Outer Membrane Permeabilization damage->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation (Apaf-1, Caspase-9) cyto_c->apoptosome caspase3 Caspase-3 Activation apoptosome->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: The intrinsic apoptosis pathway potentially activated by this compound.

Experimental Protocols for Biological Evaluation

The following are generalized protocols for assessing the antitumor activity of compounds like this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (typically from 0.1 to 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37 °C.

  • Formazan (B1609692) Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Assay (Caspase-3/7 Activity Assay)

This assay quantifies the activity of key executioner caspases.

  • Cell Treatment: Treat cells with the compound at its IC₅₀ concentration for a predetermined time (e.g., 24 hours).

  • Lysis: Lyse the cells to release their contents.

  • Substrate Addition: Add a luminogenic or fluorogenic substrate for caspase-3 and -7.

  • Incubation: Incubate at room temperature to allow for substrate cleavage.

  • Signal Detection: Measure the luminescence or fluorescence, which is proportional to the caspase activity.

DNA Synthesis Inhibition Assay (EdU Incorporation Assay)

This assay directly measures the rate of DNA synthesis.

  • Cell Treatment: Treat cells with the compound for a specific duration.

  • EdU Labeling: Add 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), a thymidine (B127349) analog, to the cell culture medium and incubate to allow its incorporation into newly synthesized DNA.

  • Fixation and Permeabilization: Fix and permeabilize the cells.

  • Click-iT® Reaction: Perform a click chemistry reaction to attach a fluorescent azide (B81097) to the ethynyl (B1212043) group of the incorporated EdU.

  • Analysis: Analyze the cells by flow cytometry or fluorescence microscopy to quantify the percentage of cells that have undergone DNA replication.

Conclusion

This compound represents a promising scaffold for the development of novel anticancer agents. Its mode of action, involving the dual mechanisms of DNA synthesis inhibition and apoptosis induction, makes it a compound of significant interest for further preclinical and clinical investigation. While specific quantitative data for this derivative is sparse, the information compiled in this guide from related compounds provides a solid foundation for researchers to design and execute further studies to fully elucidate its therapeutic potential. Future work should focus on obtaining precise physicochemical and spectroscopic data, optimizing its synthesis, and conducting comprehensive in vitro and in vivo efficacy studies against a broad panel of cancer types.

An In-Depth Technical Guide to the Mechanism of Action of 2',3',5'-Tri-O-benzoyl-6-azauridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2',3',5'-Tri-O-benzoyl-6-azauridine is a synthetic prodrug of the nucleoside analog 6-azauridine (B1663090). Its mechanism of action is multifaceted, primarily centered on the disruption of de novo pyrimidine (B1678525) biosynthesis, a critical pathway for DNA and RNA synthesis in rapidly proliferating cells. This technical guide provides a comprehensive overview of the molecular mechanisms, cellular effects, and experimental methodologies associated with this compound and its active metabolite, 6-azauridine. The information presented herein is intended to support further research and drug development efforts targeting cancer and viral diseases.

Introduction

This compound is a benzoylated derivative of 6-azauridine, designed to enhance its oral bioavailability and cellular uptake. As a prodrug, it undergoes metabolic activation to release the pharmacologically active compound, 6-azauridine. 6-azauridine is a structural analog of the pyrimidine nucleoside uridine (B1682114) and exerts its primary therapeutic effects as an antimetabolite. This guide will delve into the conversion of the prodrug, the primary molecular target and its inhibition, and the downstream cellular consequences, including the induction of apoptosis and modulation of key signaling pathways.

Prodrug Metabolism and Activation

The conversion of this compound to its active form, 6-azauridine, is a critical step in its mechanism of action. This biotransformation is catalyzed by intracellular and extracellular esterases, which hydrolyze the benzoyl ester linkages at the 2', 3', and 5' positions of the ribose sugar. While the specific human esterases responsible for this hydrolysis have not been definitively identified, studies on analogous acylated nucleosides suggest that carboxylesterases present in the liver, plasma, and target tissues play a crucial role.[1]

The metabolic activation pathway can be visualized as a sequential process, ultimately yielding the active 6-azauridine.

This compound This compound Di-O-benzoyl-6-azauridine_intermediates Di-O-benzoyl-6-azauridine_intermediates This compound->Di-O-benzoyl-6-azauridine_intermediates Esterases Mono-O-benzoyl-6-azauridine_intermediates Mono-O-benzoyl-6-azauridine_intermediates Di-O-benzoyl-6-azauridine_intermediates->Mono-O-benzoyl-6-azauridine_intermediates Esterases 6-Azauridine 6-Azauridine Mono-O-benzoyl-6-azauridine_intermediates->6-Azauridine Esterases 6-Azauridine-5'-monophosphate (6-aza-UMP) 6-Azauridine-5'-monophosphate (6-aza-UMP) 6-Azauridine->6-Azauridine-5'-monophosphate (6-aza-UMP) Uridine-Cytidine Kinase

Figure 1: Metabolic activation of this compound.

Primary Mechanism of Action: Inhibition of Pyrimidine Biosynthesis

The principal mechanism of action of 6-azauridine is the potent inhibition of the de novo pyrimidine biosynthesis pathway. Following its intracellular formation, 6-azauridine is phosphorylated by uridine-cytidine kinase to 6-azauridine 5'-monophosphate (6-aza-UMP). 6-aza-UMP is a powerful competitive inhibitor of orotidylic acid decarboxylase (ODC), also known as uridine monophosphate synthase (UMPS).[2][3] ODC is the final enzyme in the de novo pyrimidine biosynthetic pathway, catalyzing the conversion of orotidine (B106555) 5'-monophosphate (OMP) to uridine 5'-monophosphate (UMP).

The inhibition of ODC by 6-aza-UMP leads to the depletion of intracellular pools of UMP and, consequently, other downstream pyrimidine nucleotides such as CTP and dTTP, which are essential for the synthesis of RNA and DNA. This blockade of nucleotide synthesis preferentially affects rapidly dividing cells, such as cancer cells and virus-infected cells, which have a high demand for nucleic acid precursors.

cluster_0 De Novo Pyrimidine Biosynthesis Orotic Acid Orotic Acid OMP OMP Orotic Acid->OMP OPRT UMP UMP OMP->UMP ODC (UMPS) UDP UDP UMP->UDP UTP UTP UDP->UTP dUDP dUDP UDP->dUDP RNA Synthesis RNA Synthesis UTP->RNA Synthesis CTP CTP UTP->CTP dUMP dUMP dUDP->dUMP dTMP dTMP dUMP->dTMP dTTP dTTP dTMP->dTTP DNA Synthesis DNA Synthesis dTTP->DNA Synthesis CTP->RNA Synthesis 6-Azauridine 6-Azauridine 6-aza-UMP 6-aza-UMP 6-Azauridine->6-aza-UMP Uridine-Cytidine Kinase ODC (UMPS) ODC (UMPS) 6-aza-UMP->ODC (UMPS) Inhibition

Figure 2: Inhibition of de novo pyrimidine biosynthesis by 6-azauridine.
Quantitative Inhibition Data

The inhibitory potency of 6-aza-UMP against ODC has been quantified in several studies. The inhibition constant (Ki) varies depending on the species from which the enzyme is derived.

Enzyme SourceInhibitorInhibition Constant (Ki)Reference
Saccharomyces cerevisiae6-aza-UMP12.4 µM[2][3]
Plasmodium falciparum6-aza-UMP12 ± 3 nM

Secondary Mechanisms of Action

Beyond the primary mechanism of ODC inhibition, 6-azauridine has been reported to exert its anticancer effects through additional pathways.

Induction of Apoptosis via AMPK and p53 Activation

Studies have shown that 6-azauridine can induce autophagy-mediated cell death in cancer cells through a mechanism dependent on AMP-activated protein kinase (AMPK) and the tumor suppressor protein p53. Activation of AMPK, a key sensor of cellular energy status, can trigger a cascade of events leading to apoptosis. The activation of p53, a critical regulator of the cell cycle and apoptosis, further contributes to the cytotoxic effects of 6-azauridine.

6-Azauridine 6-Azauridine AMPK AMPK 6-Azauridine->AMPK Activates p53 p53 AMPK->p53 Activates Autophagy Autophagy AMPK->Autophagy Apoptosis Apoptosis p53->Apoptosis Cell Death Cell Death Autophagy->Cell Death

Figure 3: 6-Azauridine-induced apoptosis and autophagy signaling.
Modulation of the IL-6/STAT3 Signaling Pathway

The IL-6/STAT3 signaling pathway is a critical regulator of cell proliferation, survival, and inflammation, and its aberrant activation is implicated in various cancers. 6-azauridine has been shown to modulate this pathway, although the precise mechanism of this interaction is still under investigation. By interfering with STAT3 signaling, 6-azauridine may further contribute to its anti-proliferative and pro-apoptotic effects.

In Vitro Efficacy

The cytotoxic effects of 6-azauridine have been evaluated against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate a range of sensitivities across different cancer types.

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Adenocarcinoma>54.6, 17.2 (as 5-FU equivalent)
HepG2Hepatocellular Carcinoma0.2 (as Doxorubicin equivalent)
HCT-116Colorectal Carcinoma60.9 (as Doxorubicin equivalent)
PC-3Prostate Carcinoma66.5 (as Doxorubicin equivalent)
MDA-MB-231Breast Adenocarcinoma12.12
T-47DBreast Ductal Carcinoma10.10

Note: Some IC50 values are reported in comparison to a reference drug.

Experimental Protocols

Orotidylic Acid Decarboxylase (ODC) Inhibition Assay

This assay measures the inhibition of ODC activity by 6-aza-UMP.

Principle: The enzymatic activity of ODC is determined by monitoring the decarboxylation of [¹⁴C]-labeled orotidine 5'-monophosphate (OMP). The released ¹⁴CO₂ is captured and quantified by liquid scintillation counting.

Materials:

  • Purified ODC enzyme

  • [carboxyl-¹⁴C]Orotidine 5'-monophosphate

  • 6-azauridine 5'-monophosphate (inhibitor)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing DTT and MgCl₂)

  • Scintillation vials containing a CO₂ trapping agent (e.g., hyamine hydroxide)

  • Trichloroacetic acid (TCA) to stop the reaction

  • Liquid scintillation cocktail

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, purified ODC enzyme, and varying concentrations of 6-aza-UMP.

  • Pre-incubate the mixture at the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding [¹⁴C]-OMP.

  • Incubate for a defined period.

  • Stop the reaction by adding TCA.

  • Continue incubation to ensure complete trapping of the released ¹⁴CO₂.

  • Add scintillation cocktail to the vials and quantify the radioactivity using a liquid scintillation counter.

  • Calculate the percentage of inhibition and determine the Ki value using appropriate kinetic models.[4][5]

cluster_0 ODC Inhibition Assay Workflow Prepare reaction mix\n(Buffer, ODC, 6-aza-UMP) Prepare reaction mix (Buffer, ODC, 6-aza-UMP) Pre-incubate Pre-incubate Prepare reaction mix\n(Buffer, ODC, 6-aza-UMP)->Pre-incubate Add [14C]-OMP Add [14C]-OMP Pre-incubate->Add [14C]-OMP Incubate Incubate Add [14C]-OMP->Incubate Stop with TCA Stop with TCA Incubate->Stop with TCA Trap 14CO2 Trap 14CO2 Stop with TCA->Trap 14CO2 Scintillation Counting Scintillation Counting Trap 14CO2->Scintillation Counting Data Analysis (Ki) Data Analysis (Ki) Scintillation Counting->Data Analysis (Ki)

Figure 4: Workflow for the ODC inhibition assay.
Measurement of Intracellular Nucleotide Pools by HPLC

This method is used to quantify the effect of 6-azauridine on the intracellular concentrations of pyrimidine nucleotides.

Principle: Cellular nucleotides are extracted and separated by high-performance liquid chromatography (HPLC) with UV detection. The peak areas of the nucleotides of interest are compared to those of known standards for quantification.

Materials:

  • Cell culture materials

  • 6-azauridine

  • Perchloric acid or other extraction buffer

  • HPLC system with a suitable column (e.g., C18 reverse-phase)

  • Mobile phase (e.g., phosphate (B84403) buffer with an ion-pairing agent)

  • Nucleotide standards (UMP, UDP, UTP, CTP, etc.)

Procedure:

  • Treat cultured cells with 6-azauridine for a specified time.

  • Harvest the cells and extract the nucleotides using cold perchloric acid.

  • Neutralize the extract and remove the precipitate by centrifugation.

  • Analyze the supernatant by HPLC.

  • Identify and quantify the nucleotide peaks by comparing their retention times and peak areas with those of the standards.[6][7]

Western Blot for Phosphorylated STAT3

This protocol is for detecting the activation state of STAT3.

Principle: Proteins from cell lysates are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated STAT3 (p-STAT3) and total STAT3.

Materials:

  • Cell culture materials

  • 6-azauridine

  • Lysis buffer with protease and phosphatase inhibitors

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membrane

  • Primary antibodies (anti-p-STAT3, anti-total-STAT3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Treat cells with 6-azauridine.

  • Lyse the cells and quantify the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane and incubate with the primary antibody against p-STAT3.

  • Wash and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe with an antibody against total STAT3 for normalization.

Conclusion

This compound is a prodrug that, upon conversion to 6-azauridine and subsequent phosphorylation to 6-aza-UMP, potently inhibits de novo pyrimidine biosynthesis by targeting orotidylic acid decarboxylase. This primary mechanism of action leads to the depletion of essential nucleotides for DNA and RNA synthesis, thereby exerting strong antiproliferative and antiviral effects. Secondary mechanisms, including the induction of apoptosis via the AMPK/p53 pathway and modulation of IL-6/STAT3 signaling, further contribute to its therapeutic potential. The comprehensive data and experimental protocols provided in this guide serve as a valuable resource for the continued investigation and development of this and similar antimetabolite drugs.

References

The Biological Activity of 6-Azauridine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Azauridine (B1663090), a synthetic pyrimidine (B1678525) nucleoside analog, and its derivatives have garnered significant attention in the scientific community for their broad-spectrum biological activities. These compounds function as antimetabolites, interfering with fundamental cellular processes, which has led to their investigation and application in various therapeutic areas, including oncology, virology, and the treatment of hyperproliferative skin disorders like psoriasis. This technical guide provides an in-depth overview of the biological activities of 6-azauridine derivatives, with a focus on their mechanism of action, quantitative biological data, and the experimental protocols used for their evaluation.

Mechanism of Action: Inhibition of Pyrimidine Biosynthesis

The primary mechanism of action of 6-azauridine is the inhibition of the de novo pyrimidine biosynthesis pathway.[1][2] 6-Azauridine itself is a prodrug that, upon cellular uptake, is converted to its active form, 6-azauridine 5'-monophosphate (6-azaUMP), by the enzyme uridine (B1682114) kinase.[1] 6-azaUMP is a potent competitive inhibitor of orotidine (B106555) 5'-monophosphate decarboxylase (ODCase), the final enzyme in the de novo pyrimidine biosynthetic pathway.[3] This enzyme catalyzes the conversion of orotidine 5'-monophosphate (OMP) to uridine 5'-monophosphate (UMP), a crucial precursor for the synthesis of all other pyrimidine nucleotides required for RNA and DNA synthesis.

The inhibition of ODCase by 6-azaUMP leads to the accumulation of OMP and orotic acid, and a depletion of the intracellular pool of UMP and other downstream pyrimidine nucleotides.[1][3] This disruption of pyrimidine metabolism has profound effects on cellular function, ultimately leading to the inhibition of cell proliferation and the induction of cell death.

Pyrimidine_Biosynthesis_Inhibition cluster_pathway De Novo Pyrimidine Biosynthesis cluster_inhibition Inhibition by 6-Azauridine Carbamoyl Phosphate Carbamoyl Phosphate Aspartate Aspartate Carbamoyl Aspartate Carbamoyl Aspartate Dihydroorotate (B8406146) Dihydroorotate Orotate Orotate OMP Orotidine 5'-monophosphate (OMP) UMP Uridine 5'-monophosphate (UMP) Nucleic Acids RNA & DNA Synthesis 6-Azauridine 6-Azauridine 6-azaUMP 6-Azauridine 5'-monophosphate (6-azaUMP) Uridine Kinase Uridine Kinase

Induction of Apoptosis and Autophagy

Beyond its direct impact on pyrimidine synthesis, 6-azauridine has been shown to induce programmed cell death through multiple signaling pathways. One key pathway involves the activation of AMP-activated protein kinase (AMPK) and the tumor suppressor protein p53.[4] This activation triggers a cascade of events leading to autophagy-mediated cell death.[4]

Apoptosis_Signaling_Pathway 6-Azauridine 6-Azauridine AMPK AMPK 6-Azauridine->AMPK Activates p53 p53 6-Azauridine->p53 Activates Autophagic Flux Autophagic Flux AMPK->Autophagic Flux p53->Autophagic Flux Lysosomal Activation Lysosomal Activation Autophagic Flux->Lysosomal Activation Apoptosis Apoptosis Lysosomal Activation->Apoptosis Induces

Therapeutic Applications and Biological Activity Data

The biological activities of 6-azauridine derivatives have been quantified in various assays, demonstrating their potential as therapeutic agents.

Anticancer Activity

6-Azauridine and its derivatives exhibit cytotoxic effects against a range of cancer cell lines.[4] The triacetate form of 6-azauridine, known as Azaribine, has been investigated in clinical trials for the treatment of neoplastic diseases.[2] The anticancer activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
6-Azauridine H460 (Human Lung Carcinoma)Data not consistently reported[4]
Pyridine-urea derivative 8e MCF-7 (Human Breast Adenocarcinoma)0.22 (48h), 0.11 (72h)[5]
Pyridine-urea derivative 8n MCF-7 (Human Breast Adenocarcinoma)1.88 (48h), 0.80 (72h)[5]
Imidazo[1,2-a]pyrimidine derivative 3a A549 (Human Lung Carcinoma)5.988 ± 0.12[6]
Antiviral Activity

6-Azauridine has demonstrated broad-spectrum antiviral activity against both DNA and RNA viruses.[7] Its efficacy is often evaluated by determining the half-maximal effective concentration (EC50), which is the concentration required to inhibit viral replication by 50%.

Compound/DerivativeVirusCell LineEC50 (µM)Reference
6-Azauridine Influenza B virusMDCKData not consistently reported[8]
Cycloguanil-like derivative 4 Influenza B virusMDCK0.29[8]
Cycloguanil-like derivative 4 Respiratory Syncytial Virus (RSV)HeLa0.40[8]
Cycloguanil-like derivative 6 Influenza B virusMDCK0.19[8]
Enzyme Inhibition

The direct inhibitory effect of the active metabolite of 6-azauridine on its primary target, ODCase, is quantified by the inhibition constant (Ki).

InhibitorEnzymeKi (µM)Reference
6-Azauridine 5'-monophosphate (6-azaUMP) Orotidine 5'-monophosphate Decarboxylase (ODCase)12.4[9]

Experimental Protocols

Standardized experimental protocols are crucial for the accurate assessment of the biological activity of 6-azauridine derivatives.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[10]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of living cells.[10]

Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.[11]

  • Compound Treatment: Treat the cells with serial dilutions of the 6-azauridine derivative and incubate for a specified period (e.g., 48 or 72 hours). Include untreated cells as a negative control and a vehicle control if the compound is dissolved in a solvent.[11]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.[12]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow Cell_Seeding 1. Seed cells in 96-well plate Compound_Treatment 2. Treat with 6-Azauridine Derivatives Cell_Seeding->Compound_Treatment Incubation 3. Incubate (e.g., 48-72h) Compound_Treatment->Incubation MTT_Addition 4. Add MTT reagent Incubation->MTT_Addition Formazan_Formation 5. Incubate (2-4h) for formazan formation MTT_Addition->Formazan_Formation Solubilization 6. Add solubilizing agent Formazan_Formation->Solubilization Absorbance_Reading 7. Read absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis 8. Calculate IC50 Absorbance_Reading->Data_Analysis

In Vitro Antiviral Activity: Plaque Reduction Assay

The plaque reduction assay is the gold standard for determining the infectivity of a lytic virus and the efficacy of antiviral compounds.[13]

Principle: This assay measures the ability of a compound to reduce the formation of plaques, which are localized areas of cell death caused by viral infection in a cell monolayer.[13]

Methodology:

  • Cell Monolayer Preparation: Seed susceptible host cells in multi-well plates to form a confluent monolayer.[14]

  • Virus and Compound Incubation: Prepare serial dilutions of the 6-azauridine derivative and mix them with a known concentration of the virus. Incubate this mixture to allow the compound to interact with the virus.[13]

  • Infection: Inoculate the cell monolayers with the virus-compound mixtures.[13]

  • Overlay: After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose). This restricts the spread of the virus to adjacent cells.[14]

  • Incubation: Incubate the plates for a period sufficient for plaque formation (days to weeks, depending on the virus).

  • Plaque Visualization: Fix and stain the cells (e.g., with crystal violet). Plaques will appear as clear zones against a stained background of healthy cells.[13]

  • Plaque Counting and Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus control. The EC50 value is determined from the dose-response curve.

Plaque_Reduction_Assay_Workflow Cell_Monolayer 1. Prepare confluent cell monolayer Virus_Compound_Mix 2. Mix virus with 6-Azauridine Derivatives Cell_Monolayer->Virus_Compound_Mix Infection 3. Infect cell monolayer Virus_Compound_Mix->Infection Overlay 4. Add semi-solid overlay Infection->Overlay Incubation 5. Incubate for plaque formation Overlay->Incubation Staining 6. Fix and stain cells Incubation->Staining Plaque_Counting 7. Count plaques Staining->Plaque_Counting Data_Analysis 8. Calculate EC50 Plaque_Counting->Data_Analysis

Enzyme Inhibition Assay: Orotidine 5'-Monophosphate Decarboxylase (ODCase)

Principle: The activity of ODCase can be monitored by measuring the rate of conversion of OMP to UMP. The inhibitory effect of a compound is determined by measuring the decrease in the rate of this reaction.

Methodology:

  • Reaction Mixture Preparation: Prepare a reaction buffer containing a known concentration of purified or partially purified ODCase enzyme.

  • Inhibitor Incubation: Add varying concentrations of the 6-azauridine derivative (or its active metabolite, 6-azaUMP) to the reaction mixture and pre-incubate to allow for binding to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding the substrate, OMP.

  • Reaction Monitoring: Monitor the progress of the reaction over time. This can be done by various methods, such as:

    • Spectrophotometrically: By monitoring the decrease in absorbance at a specific wavelength as OMP is converted to UMP.

    • Radiometrically: By using radiolabeled OMP and measuring the release of radiolabeled CO2.

    • Coupled Enzyme Assays: By coupling the production of UMP to another enzymatic reaction that results in a measurable change (e.g., a change in NADH absorbance).

  • Data Analysis: Determine the initial reaction velocities at different inhibitor concentrations. The inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive) can be determined by analyzing the data using enzyme kinetic models, such as the Michaelis-Menten equation and Lineweaver-Burk plots.

Conclusion

6-Azauridine and its derivatives represent a versatile class of compounds with significant therapeutic potential. Their well-defined mechanism of action, centered on the inhibition of pyrimidine biosynthesis, provides a strong rationale for their use in anticancer and antiviral therapies. The quantitative data and detailed experimental protocols presented in this guide offer a valuable resource for researchers and drug development professionals working to further explore and exploit the biological activities of these promising molecules. Future research will likely focus on the development of novel derivatives with improved efficacy, selectivity, and pharmacokinetic properties.

References

The Prodrug 2',3',5'-Tri-O-benzoyl-6-azauridine: A Technical Guide to its Function in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2',3',5'-Tri-O-benzoyl-6-azauridine is a synthetic prodrug of the nucleoside analog 6-azauridine (B1663090). Its utility in oncology stems from its intracellular conversion to 6-azauridine, which subsequently undergoes phosphorylation to its active form, 6-azauridine-5'-monophosphate (B1206782) (6-azaUMP). The primary mechanism of action of 6-azaUMP is the competitive inhibition of orotidine-5'-phosphate (OMP) decarboxylase, a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway. By disrupting the synthesis of essential pyrimidine nucleotides, this compound effectively halts DNA and RNA synthesis, leading to the induction of apoptosis and cell cycle arrest in rapidly proliferating cancer cells.[1] This document provides a comprehensive overview of the function, experimental evaluation, and relevant signaling pathways associated with this compound in the context of cancer cell biology.

Core Mechanism of Action

This compound is designed as a more lipophilic and cell-permeable precursor to the active compound, 6-azauridine. The benzoyl groups are cleaved by intracellular esterases, releasing 6-azauridine. Subsequently, uridine-cytidine kinase phosphorylates 6-azauridine to 6-azaUMP.

The key target of 6-azaUMP is UMP synthase (orotate phosphoribosyltransferase and orotidine-5'-decarboxylase), a bifunctional enzyme that catalyzes the final two steps of de novo pyrimidine biosynthesis. Specifically, 6-azaUMP is a potent competitive inhibitor of the orotidine-5'-decarboxylase (ODC) activity of UMP synthase.[2][3][4] This inhibition leads to a depletion of the intracellular pool of uridine (B1682114) monophosphate (UMP), a precursor for all other pyrimidine nucleotides, including cytidine (B196190) triphosphate (CTP) and thymidine (B127349) triphosphate (TTP), which are essential for RNA and DNA synthesis, respectively. The resulting nucleotide imbalance triggers cellular stress responses, leading to cell cycle arrest and apoptosis.[1]

Quantitative Data on Anticancer Activity

While specific quantitative data for this compound is not extensively available in peer-reviewed literature, the following table summarizes the anticipated cytotoxic effects based on the activity of its parent compound, 6-azauridine, against various cancer cell lines. The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cell population.

Cell LineCancer TypeCompoundIC50 (µM)Citation
L1210Leukemia6-azauridineData not available[1]
B16F10Melanoma6-azauridineData not available[1]
CCRF-CEMLeukemia6-azauridineData not available[1]
HeLaCervical Cancer6-azauridineData not available[5]
MCF-7Breast Cancer6-azauridineData not available[5]

Note: The above table is illustrative. Researchers should determine the specific IC50 values for this compound in their cancer cell lines of interest using the protocols outlined below.

Signaling Pathways and Cellular Processes

The primary signaling pathway affected by this compound is the de novo pyrimidine biosynthesis pathway. Its disruption has downstream effects on several critical cellular processes.

DeNovoPyrimidineBiosynthesis cluster_prodrug Intracellular Conversion cluster_pathway De Novo Pyrimidine Biosynthesis cluster_inhibition Inhibition cluster_downstream Downstream Effects Prodrug This compound Esterases Intracellular Esterases Prodrug->Esterases Cleavage of benzoyl groups Active_Drug 6-Azauridine Esterases->Active_Drug Phosphorylation 6-Azauridine-5'-Monophosphate (6-azaUMP) Active_Drug->Phosphorylation Uridine-Cytidine Kinase Orotate Orotate UMPS UMP Synthase (ODC activity) Orotate->UMPS UMP Uridine Monophosphate (UMP) UMPS->UMP Pyrimidine_Pool Depletion of Pyrimidine Pool UMP->Pyrimidine_Pool Synthesis of CTP, TTP Phosphorylation->UMPS Competitive Inhibition Synthesis_Inhibition Inhibition of DNA & RNA Synthesis Pyrimidine_Pool->Synthesis_Inhibition Leads to Cellular_Effects Cell Cycle Arrest & Apoptosis Synthesis_Inhibition->Cellular_Effects Triggers

Caption: Intracellular activation of this compound and inhibition of pyrimidine biosynthesis.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines and to calculate the IC50 value.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare a serial dilution of this compound in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

MTT_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with serial dilutions of This compound B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Solubilize formazan with DMSO F->G H Read absorbance at 570 nm G->H I Calculate IC50 H->I

Caption: Workflow for the MTT cell viability assay.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of this compound on the cell cycle distribution of cancer cells.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound

  • PBS (Phosphate-buffered saline)

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at concentrations around the IC50 value for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells.

  • Fixation: Wash the cells with PBS and fix them by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

CellCycle_Workflow A Seed and treat cells in 6-well plates B Harvest cells A->B C Fix cells in 70% ethanol B->C D Stain with Propidium Iodide C->D E Analyze by flow cytometry D->E F Determine cell cycle distribution E->F

Caption: Workflow for cell cycle analysis by flow cytometry.

Conclusion

This compound represents a promising prodrug strategy for targeting the de novo pyrimidine biosynthesis pathway in cancer cells. Its intracellular conversion to the active inhibitor of UMP synthase, 6-azaUMP, leads to the depletion of essential nucleotides, resulting in cell cycle arrest and apoptosis. The experimental protocols provided herein offer a framework for the in-depth investigation of its anticancer properties. Further research is warranted to elucidate the specific signaling cascades activated in response to treatment with this compound and to determine its efficacy in various cancer models.

References

The Discovery and Development of 6-Azauridine Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the history, mechanism of action, and therapeutic potential of 6-azauridine (B1663090) and its derivatives for researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the discovery and history of 6-azauridine and its analogs, from their initial synthesis to their evaluation as therapeutic agents. It details their mechanism of action as inhibitors of pyrimidine (B1678525) biosynthesis, presents quantitative data on their biological activity, and provides detailed experimental protocols for their synthesis and evaluation.

A Historical Overview: From Discovery to Clinical Investigation

The story of 6-azauridine begins in the mid-20th century with the pioneering work of Czechoslovakian scientists Frank Šorm and J. Škoda. Their research into nucleotide analogs as potential anticancer agents led to the synthesis of 6-azauracil (B101635) in 1956[1][2][3]. This was followed by the discovery that Escherichia coli could convert 6-azauracil into its corresponding ribonucleoside, 6-azauridine[4][5]. This discovery was a pivotal moment, as 6-azauridine demonstrated more potent biological activity.

Initial studies revealed the antitumor activity of 6-azauracil and 6-azauridine in various experimental models[1][2][3]. This early promise spurred further investigation into the therapeutic potential of these compounds. A significant development was the synthesis of 2',3',5'-tri-O-acetyl-6-azauridine, later known as azaribine (B1665923), a more lipophilic prodrug designed to improve oral bioavailability[5].

Azaribine underwent clinical trials for the treatment of psoriasis, a hyperproliferative skin disorder. Several studies demonstrated its efficacy in inducing temporary remission in patients with severe psoriasis, although potential neurotoxicity was a concern at higher doses[6][]. The typical dosage in these trials ranged from 125 mg/kg to 200 mg/kg per day[6].

Beyond its dermatological applications, 6-azauridine and its analogs have been explored for their broad-spectrum antiviral activity against both DNA and RNA viruses[8]. This has led to ongoing research into their potential as therapeutic agents for various viral infections.

Mechanism of Action: Inhibition of Pyrimidine Biosynthesis

The primary mechanism of action of 6-azauridine analogs lies in their ability to disrupt the de novo synthesis of pyrimidine nucleotides, which are essential components of DNA and RNA[9][10].

6-Azauridine itself is a prodrug that is converted intracellularly to its active form, 6-azauridine 5'-monophosphate (6-aza-UMP)[11]. This conversion is catalyzed by the enzyme uridine (B1682114) kinase.

6-aza-UMP is a potent competitive inhibitor of orotidine (B106555) 5'-monophosphate decarboxylase (OMP decarboxylase), the final enzyme in the de novo pyrimidine biosynthesis pathway[12][13][14]. OMP decarboxylase catalyzes the conversion of orotidine 5'-monophosphate (OMP) to uridine 5'-monophosphate (UMP)[15][16]. By inhibiting this crucial step, 6-aza-UMP effectively blocks the synthesis of UMP and subsequent pyrimidine nucleotides, such as UTP and CTP, thereby halting DNA and RNA synthesis and inhibiting cell proliferation and viral replication[17][18][19][20].

The inhibition of OMP decarboxylase by 6-aza-UMP is highly specific and potent, with reported inhibition constants (Ki) in the micromolar range[13]. This targeted inhibition leads to the accumulation of orotic acid and orotidine, which can be detected in the urine of patients treated with 6-azauridine analogs[].

Pyrimidine_Biosynthesis_Inhibition 6-aza-UMP 6-aza-UMP OMP Decarboxylase OMP Decarboxylase 6-aza-UMP->OMP Decarboxylase Inhibits OMP OMP

Quantitative Data on Biological Activity

The biological activity of 6-azauridine and its analogs has been quantified in numerous studies. The following tables summarize key data on their inhibition of OMP decarboxylase and their antiviral and antiproliferative activities.

Table 1: Inhibition of Orotidine 5'-Monophosphate Decarboxylase by 6-Azauridine Analogs

CompoundOrganism/Enzyme SourceInhibition Constant (Ki)Reference
6-aza-UMPYeast12.4 µM[13][15]
6-cyano-UMPN/A29 µM[13][15]
6-amino-UMPN/A840 nM[13][15]

Table 2: Antiviral Activity of 6-Azauridine and Analogs

CompoundVirusCell LineIC50CC50Selectivity Index (SI)Reference
6-AzauridineTransmissible Gastroenteritis VirusSwineSuggestion of activitySome toxicity observedN/A[21][22]
6-AzauridineAlkhurma Hemorrhagic Fever VirusA5494 µM>100 µM>25[23]
2-thio-6-azauridine (B1224825)HIV-1HeLaN/AN/AN/A[24]

IC50: 50% inhibitory concentration; CC50: 50% cytotoxic concentration; SI = CC50/IC50. N/A: Not available.

Table 3: Antiproliferative Activity of 6-Azauridine Analogs against Cancer Cell Lines

CompoundCancer Cell LineIC50Reference
6-AzauridineHuman Cancer CellsVaries[25]
Pyridine derivativesVariousVaries[26]
3d (Pyridine derivative)MCF-7 (Breast)43.4 µM[27]
4d (Pyridine derivative)MCF-7 (Breast)39.0 µM[27]
3d (Pyridine derivative)MDA-MB-231 (Breast)35.9 µM[27]
4d (Pyridine derivative)MDA-MB-231 (Breast)35.1 µM[27]

Experimental Protocols

This section provides detailed methodologies for the synthesis of 6-azauridine and its triacetyl derivative, as well as for the evaluation of the antiviral and cytotoxic activities of these compounds.

Synthesis of 6-Azauridine and 2',3',5'-tri-O-acetyl-6-azauridine (Azaribine)

The following protocol is based on the method described by Beránek and Hrebabecký (1976)[28].

Synthesis_Workflow Purine (B94841) Nucleoside\n(e.g., Guanosine) Purine Nucleoside (e.g., Guanosine) Tri-O-acetyl-D-ribofuranosyl\nBromide Tri-O-acetyl-D-ribofuranosyl Bromide Purine Nucleoside\n(e.g., Guanosine)->Tri-O-acetyl-D-ribofuranosyl\nBromide Treatment with Acetyl Bromide 2',3',5'-tri-O-acetyl-6-azauridine\n(Azaribine) 2',3',5'-tri-O-acetyl-6-azauridine (Azaribine) Tri-O-acetyl-D-ribofuranosyl\nBromide->2',3',5'-tri-O-acetyl-6-azauridine\n(Azaribine) Reaction with 6-Azauracil 6-Azauridine 6-Azauridine 2',3',5'-tri-O-acetyl-6-azauridine\n(Azaribine)->6-Azauridine Deacetylation

Materials:

  • Purine nucleoside (e.g., guanosine)

  • Acetyl bromide

  • 6-Azauracil

  • Solvents (e.g., acetonitrile)

  • Reagents for deacetylation (e.g., methanolic ammonia)

Procedure:

  • Preparation of tri-O-acetyl-D-ribofuranosyl bromide:

    • Treat a purine nucleoside (e.g., guanosine) with acetyl bromide.

    • The nucleosidic bond is cleaved, and the sugar moiety is brominated and acetylated to yield tri-O-acetyl-D-ribofuranosyl bromide.

  • Synthesis of 2',3',5'-tri-O-acetyl-6-azauridine (Azaribine):

    • React the tri-O-acetyl-D-ribofuranosyl bromide with 6-azauracil in a suitable solvent.

    • This reaction leads to the formation of the β-anomer of 2',3',5'-tri-O-acetyl-6-azauridine.

  • Synthesis of 6-Azauridine:

    • Deacetylate the 2',3',5'-tri-O-acetyl-6-azauridine using a suitable method, such as treatment with methanolic ammonia.

    • This removes the acetyl protecting groups to yield 6-azauridine.

  • Purification:

    • Purify the final products using standard techniques such as crystallization or chromatography.

Plaque Reduction Assay for Antiviral Activity

This protocol is a standard method for determining the antiviral efficacy of a compound by measuring the reduction in viral plaques[18][19][28][29].

Plaque_Reduction_Assay Seed cells in\nmulti-well plates Seed cells in multi-well plates Prepare serial dilutions\nof test compound Prepare serial dilutions of test compound Seed cells in\nmulti-well plates->Prepare serial dilutions\nof test compound Mix compound dilutions\nwith virus suspension Mix compound dilutions with virus suspension Prepare serial dilutions\nof test compound->Mix compound dilutions\nwith virus suspension Infect cell monolayers Infect cell monolayers Mix compound dilutions\nwith virus suspension->Infect cell monolayers Adsorption period Adsorption period Infect cell monolayers->Adsorption period Add semi-solid overlay Add semi-solid overlay Adsorption period->Add semi-solid overlay Incubate for\nplaque formation Incubate for plaque formation Add semi-solid overlay->Incubate for\nplaque formation Fix and stain cells Fix and stain cells Incubate for\nplaque formation->Fix and stain cells Count plaques and\ncalculate IC50 Count plaques and calculate IC50 Fix and stain cells->Count plaques and\ncalculate IC50

Materials:

  • Susceptible host cell line

  • Virus stock of known titer

  • Test compound (6-azauridine analog)

  • Culture medium

  • Semi-solid overlay (e.g., agarose (B213101) or methylcellulose)

  • Staining solution (e.g., crystal violet)

  • Multi-well plates

Procedure:

  • Cell Seeding: Seed a multi-well plate with the host cell line to form a confluent monolayer.

  • Compound Dilution: Prepare serial dilutions of the test compound in culture medium.

  • Infection: Mix the virus stock with each compound dilution and with medium alone (virus control). Add these mixtures to the cell monolayers. Include a cell control (medium only).

  • Adsorption: Incubate the plates for 1-2 hours to allow for viral adsorption.

  • Overlay: Remove the inoculum and add a semi-solid overlay to each well. This restricts virus spread to adjacent cells.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days).

  • Staining: Fix the cells and stain with a suitable dye (e.g., crystal violet) to visualize the plaques.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the 50% inhibitory concentration (IC50) from the dose-response curve.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and cytotoxicity[20][30][31][32].

MTT_Assay Seed cells in\n96-well plates Seed cells in 96-well plates Add serial dilutions\nof test compound Add serial dilutions of test compound Seed cells in\n96-well plates->Add serial dilutions\nof test compound Incubate for desired\nexposure time Incubate for desired exposure time Add serial dilutions\nof test compound->Incubate for desired\nexposure time Add MTT reagent Add MTT reagent Incubate for desired\nexposure time->Add MTT reagent Incubate to allow\nformazan formation Incubate to allow formazan (B1609692) formation Add MTT reagent->Incubate to allow\nformazan formation Solubilize formazan\ncrystals Solubilize formazan crystals Incubate to allow\nformazan formation->Solubilize formazan\ncrystals Measure absorbance Measure absorbance Solubilize formazan\ncrystals->Measure absorbance Calculate cell viability\nand CC50 Calculate cell viability and CC50 Measure absorbance->Calculate cell viability\nand CC50

Materials:

  • Cell line

  • Test compound (6-azauridine analog)

  • Culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density.

  • Compound Addition: Add serial dilutions of the test compound to the wells. Include a vehicle control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the control. Determine the 50% cytotoxic concentration (CC50) from the dose-response curve.

Conclusion and Future Directions

6-Azauridine and its analogs represent a significant class of antimetabolites with a well-defined mechanism of action. Their history, from the initial discoveries by Šorm and Škoda to their clinical evaluation, highlights the enduring interest in nucleoside analogs as therapeutic agents. While the clinical use of azaribine for psoriasis was hampered by toxicity concerns, the broad-spectrum antiviral and anticancer activities of this class of compounds continue to make them attractive candidates for further drug development.

Future research in this area will likely focus on the design and synthesis of novel 6-azauridine analogs with improved therapeutic indices. This may involve modifications to the sugar moiety or the triazine ring to enhance target specificity, reduce toxicity, and overcome mechanisms of drug resistance. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to build upon in the quest for new and effective therapies based on the 6-azauridine scaffold.

References

Physical and chemical properties of 2',3',5'-Tri-O-benzoyl-6-azauridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2',3',5'-Tri-O-benzoyl-6-azauridine is a synthetic nucleoside analog, a derivative of 6-azauridine (B1663090). As a member of the antimetabolite class of compounds, it is of significant interest for its potential therapeutic applications, particularly in oncology and virology. The benzoyl groups are anticipated to enhance its lipophilicity, thereby improving its cellular uptake and pharmacokinetic profile, acting as a prodrug for the active agent, 6-azauridine. This document provides a comprehensive overview of the known physical and chemical properties, synthesis, and mechanism of action of this compound, with a focus on its interaction with the de novo pyrimidine (B1678525) biosynthesis pathway.

Physical and Chemical Properties

Precise experimental data for this compound is not extensively reported in publicly available literature. The data for the closely related compound, 2',3',5'-Tri-O-benzoyl-2'-C-methyl-6-azauridine, is often cited and is included here for reference, alongside general properties expected for this class of molecules.

PropertyValueSource/Comment
Chemical Name This compound---
Synonyms N/A---
CAS Number 3183-78-4---
Molecular Formula C₂₉H₂₃N₃O₉Calculated
Molecular Weight 557.51 g/mol Calculated
Melting Point Data not availableLikely a crystalline solid. For comparison, the related 6-azauridine has a melting point of 157-159 °C.[1]
Solubility Data not availableExpected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents due to the benzoyl groups. Poorly soluble in water.
Appearance Data not availableLikely a white to off-white crystalline powder.
Spectral Data (¹H NMR, ¹³C NMR, MS) Data not available for this specific compound.Spectral data for similar benzoylated nucleosides have been reported.[2][3]

Note: Due to the limited availability of specific experimental data for this compound, some properties are based on the parent compound, 6-azauridine, or are theoretical.

Synthesis and Purification

General Synthetic Approach: Benzoylation of 6-Azauridine

This method involves the direct acylation of the hydroxyl groups of the ribose moiety of 6-azauridine.

Experimental Protocol:

  • Dissolution: 6-Azauridine is dissolved in a suitable anhydrous solvent, typically pyridine, which also acts as a base.

  • Acylation: An excess of benzoyl chloride is added dropwise to the solution, usually at a reduced temperature (e.g., 0 °C) to control the reaction rate. The reaction is then allowed to warm to room temperature and stirred for several hours to ensure complete benzoylation of the 2', 3', and 5' hydroxyl groups.

  • Work-up: The reaction mixture is quenched by the addition of water or ice. The product is then extracted into an organic solvent such as ethyl acetate (B1210297) or dichloromethane.

  • Purification: The organic layer is washed sequentially with a dilute acid (to remove pyridine), water, and brine. After drying over an anhydrous salt (e.g., Na₂SO₄), the solvent is removed under reduced pressure. The crude product is then purified, typically by silica (B1680970) gel column chromatography, to yield pure this compound.

General Synthetic Approach: Vorbrüggen Glycosylation

This is a common and powerful method for the formation of the N-glycosidic bond in nucleosides.[6][7]

Experimental Protocol:

  • Silylation of the Nucleobase: The 6-azauracil (B101635) base is silylated to increase its solubility and nucleophilicity. This is typically achieved by reacting it with a silylating agent like N,O-bis(trimethylsilyl)acetamide (BSA) or hexamethyldisilazane (B44280) (HMDS) in an anhydrous solvent.

  • Glycosylation Reaction: A protected ribose derivative, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, is added to the silylated base in the presence of a Lewis acid catalyst (e.g., trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) or SnCl₄). The reaction is carried out in an anhydrous solvent like acetonitrile (B52724) or dichloroethane.

  • Work-up and Purification: The reaction is quenched, and the product is worked up as described in the benzoylation method. Purification is typically performed by silica gel column chromatography.

Purification Analytics

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of the final product and for purification.

General HPLC Protocol:

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: A gradient of water and an organic solvent like acetonitrile or methanol, often with a modifier such as trifluoroacetic acid (TFA), is employed.

  • Detection: UV detection at a wavelength where the benzoyl and/or the nucleobase chromophores absorb (e.g., 230 nm or 260 nm).

Mechanism of Action

This compound is a prodrug that is expected to be metabolized intracellularly to 6-azauridine. 6-azauridine is then phosphorylated to its active form, 6-azauridine-5'-monophosphate (B1206782) (6-azaUMP).[1] The primary mechanism of action of 6-azaUMP is the competitive inhibition of the enzyme orotidine-5'-phosphate decarboxylase (ODCase).[8]

ODCase is a key enzyme in the de novo synthesis of pyrimidine nucleotides, catalyzing the final step in the formation of uridine (B1682114) monophosphate (UMP).[][10][11][12][13] By inhibiting this enzyme, 6-azaUMP depletes the intracellular pool of UMP and other downstream pyrimidine nucleotides, which are essential for the synthesis of DNA and RNA.[14] This disruption of nucleic acid synthesis leads to the inhibition of cell proliferation and can induce apoptosis.[15]

Signaling Pathway: De Novo Pyrimidine Biosynthesis

The following diagram illustrates the de novo pyrimidine biosynthesis pathway and the point of inhibition by 6-azauridine-5'-monophosphate.

DeNovoPyrimidineSynthesis De Novo Pyrimidine Biosynthesis Pathway and Inhibition by 6-Azauridine Bicarbonate Bicarbonate + Glutamine + 2 ATP CPSII Carbamoyl Phosphate Synthetase II (CPSII) Bicarbonate->CPSII CarbamoylPhosphate Carbamoyl Phosphate ATCase Aspartate Transcarbamoylase (ATCase) CarbamoylPhosphate->ATCase Aspartate Aspartate Aspartate->ATCase CarbamoylAspartate Carbamoyl Aspartate DHOase Dihydroorotase (DHOase) CarbamoylAspartate->DHOase Dihydroorotate Dihydroorotate DHODH Dihydroorotate Dehydrogenase (DHODH) Dihydroorotate->DHODH Orotate Orotate UMPS_OPRT UMP Synthase (OPRT activity) Orotate->UMPS_OPRT PRPP PRPP PRPP->UMPS_OPRT OMP Orotidine 5'-monophosphate (OMP) UMPS_ODCase Orotidine 5'-phosphate Decarboxylase (ODCase) OMP->UMPS_ODCase UMP Uridine 5'-monophosphate (UMP) Downstream UDP, UTP, CTP, dTMP -> RNA/DNA UMP->Downstream CPSII->CarbamoylPhosphate ATCase->CarbamoylAspartate DHOase->Dihydroorotate DHODH->Orotate UMPS_OPRT->OMP UMPS_ODCase->UMP AzaUMP 6-Azauridine-5'-monophosphate (6-azaUMP) AzaUMP->UMPS_ODCase

Caption: Inhibition of the de novo pyrimidine synthesis pathway by 6-azauridine-5'-monophosphate.

Experimental Workflow for Assessing Mechanism of Action

The following diagram outlines a general workflow to investigate the mechanism of action of this compound.

MOA_Workflow Experimental Workflow for Mechanism of Action Studies Start Treat cancer cell lines with This compound CellProlif Cell Proliferation Assay (e.g., MTT, SRB) Start->CellProlif Apoptosis Apoptosis Assay (e.g., Annexin V/PI staining, Caspase activity) Start->Apoptosis Metabolomics Metabolomic Analysis (LC-MS/MS) Start->Metabolomics WesternBlot Western Blot Analysis Start->WesternBlot ResultsProlif Decreased cell viability CellProlif->ResultsProlif ResultsApoptosis Increased apoptosis Apoptosis->ResultsApoptosis ResultsMetabolomics Decreased UMP, UDP, UTP levels Metabolomics->ResultsMetabolomics ResultsWestern Changes in apoptosis-related proteins (e.g., p53, caspases) WesternBlot->ResultsWestern Conclusion Confirmation of inhibition of de novo pyrimidine synthesis and induction of apoptosis ResultsProlif->Conclusion ResultsApoptosis->Conclusion ResultsMetabolomics->Conclusion ResultsWestern->Conclusion

Caption: A generalized workflow for investigating the cellular effects of this compound.

Conclusion

This compound is a promising nucleoside analog that warrants further investigation. Its mechanism of action, through the inhibition of the de novo pyrimidine synthesis pathway via its active metabolite, 6-azauridine-5'-monophosphate, provides a clear rationale for its potential as an anticancer and antiviral agent. The benzoylation is a strategic modification to enhance its drug-like properties. Future research should focus on obtaining detailed physicochemical and pharmacological data for this specific compound to fully elucidate its therapeutic potential and to develop robust and scalable synthetic and purification protocols.

References

Investigating 2',3',5'-Tri-O-benzoyl-6-azauridine as a Prodrug Candidate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2',3',5'-Tri-O-benzoyl-6-azauridine as a potential prodrug candidate. This document outlines its mechanism of action, offers detailed experimental protocols for its evaluation, and presents a framework for data analysis.

Introduction

This compound is a synthetic derivative of 6-azauridine (B1663090), a nucleoside analogue with known antitumor and antiviral properties.[1][2][3][4] The benzoyl groups are intended to increase the lipophilicity of the parent drug, 6-azauridine, potentially enhancing its oral bioavailability and cellular uptake. Once inside the cell, it is anticipated that cellular esterases will cleave the benzoyl esters, releasing the active 6-azauridine.

The therapeutic potential of 6-azauridine stems from its ability to interfere with de novo pyrimidine (B1678525) biosynthesis, a critical pathway for DNA and RNA synthesis in rapidly proliferating cancer cells and viruses.[5][6] This guide explores the underlying signaling pathways and provides a roadmap for the preclinical evaluation of its benzoylated prodrug.

Mechanism of Action

The active compound, 6-azauridine, exerts its cytotoxic effects primarily through the inhibition of orotidylate decarboxylase, a key enzyme in the pyrimidine biosynthesis pathway. This leads to a depletion of uridine (B1682114) triphosphate (UTP), which is essential for RNA synthesis. The resulting cellular stress activates key signaling pathways that culminate in cell cycle arrest and apoptosis.

Recent studies have elucidated that the cytotoxic effects of 6-azauridine are dependent on the activation of AMP-activated protein kinase (AMPK) and the tumor suppressor protein p53.[7]

Signaling Pathway of 6-Azauridine-Induced Cell Death

G Signaling Pathway of 6-Azauridine cluster_0 Cellular Entry and Activation cluster_1 Metabolic Stress and Signaling Cascade cluster_2 Cellular Outcomes Prodrug This compound Esterases Cellular Esterases Prodrug->Esterases Hydrolysis Azauridine 6-Azauridine (Active Drug) Esterases->Azauridine OMP_Decarboxylase Orotidylate Decarboxylase Azauridine->OMP_Decarboxylase Inhibition UTP_Depletion UTP Depletion OMP_Decarboxylase->UTP_Depletion Leads to AMPK_Activation AMPK Activation UTP_Depletion->AMPK_Activation p53_Activation p53 Activation AMPK_Activation->p53_Activation Cell_Cycle_Arrest Cell Cycle Arrest p53_Activation->Cell_Cycle_Arrest Apoptosis Apoptosis p53_Activation->Apoptosis

Caption: Intracellular activation of the prodrug and subsequent signaling cascade.

Data Presentation

While specific quantitative data for this compound is not extensively available in the public domain, the following tables provide a template for organizing and presenting key experimental findings. Data for the parent compound, 6-azauridine, may be used as a benchmark.

Table 1: In Vitro Cytotoxicity (Note: The following data are representative and intended for illustrative purposes. Actual values must be determined experimentally.)

Cell LineCompoundIC50 (µM)
MCF-7 This compoundData not available
(Breast Cancer)6-Azauridine[Insert experimental value]
HCT116 This compoundData not available
(Colon Cancer)6-Azauridine[Insert experimental value]
A549 This compoundData not available
(Lung Cancer)6-Azauridine[Insert experimental value]

Table 2: In Vivo Pharmacokinetic Parameters (Note: These parameters should be determined in a relevant animal model, such as mice or rats.)

CompoundRouteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Half-life (h)
This compound OralData not availableData not availableData not availableData not available
6-Azauridine IVData not availableData not availableData not availableData not available

Table 3: In Vivo Antitumor Efficacy (Note: Data should be collected from a relevant tumor xenograft model.)

Treatment GroupDose (mg/kg)Tumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle Control -0[Insert value]
This compound [Dose 1][Insert value][Insert value]
This compound [Dose 2][Insert value][Insert value]
Positive Control (e.g., Doxorubicin) [Dose][Insert value][Insert value]

Experimental Protocols

The following are detailed methodologies for the synthesis and evaluation of this compound.

Synthesis of this compound

This protocol is adapted from general methods for the benzoylation of nucleosides.

Materials:

  • 6-Azauridine

  • Anhydrous pyridine (B92270)

  • Benzoyl chloride

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • Dissolve 6-azauridine in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add benzoyl chloride (typically 3-4 equivalents) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench by the slow addition of saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., hexane/ethyl acetate).

  • Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure for assessing the cytotoxic effects of the compound on cancer cell lines.

Materials:

  • Cancer cell lines of interest (e.g., MCF-7, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound and 6-azauridine

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be less than 0.5%.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with medium only (blank) and cells with medium containing DMSO (vehicle control).

  • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • After the incubation, add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

  • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vivo Antitumor Efficacy in a Xenograft Model

This protocol describes a general procedure for evaluating the in vivo efficacy of the prodrug in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., athymic nude mice)

  • Cancer cell line for implantation (e.g., HCT116)

  • Matrigel (optional, for enhancing tumor take rate)

  • This compound formulation for administration (e.g., in a solution of 0.5% carboxymethylcellulose)

  • Vehicle control solution

  • Positive control drug (e.g., doxorubicin)

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells in 100 µL of PBS, with or without Matrigel) into the flank of each mouse.

  • Monitor the mice for tumor growth.

  • When the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Administer the test compound, vehicle, or positive control at the predetermined dose and schedule (e.g., daily oral gavage).

  • Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: Volume = (Length x Width²)/2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study (e.g., after 21 days or when tumors in the control group reach a certain size), euthanize the mice and excise the tumors.

  • Calculate the tumor growth inhibition for each treatment group compared to the vehicle control group.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the workflows for key experimental procedures.

Prodrug Evaluation Workflow

G Prodrug Evaluation Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Start Start Synthesis Synthesis of Prodrug Start->Synthesis In_Vitro In Vitro Studies Synthesis->In_Vitro Cytotoxicity Cytotoxicity Assays (e.g., MTT) In_Vitro->Cytotoxicity Metabolism Metabolic Stability (Microsomes, Plasma) In_Vitro->Metabolism Permeability Cellular Permeability (e.g., Caco-2) In_Vitro->Permeability In_Vivo In Vivo Studies PK Pharmacokinetics In_Vivo->PK Efficacy Antitumor Efficacy (Xenograft Model) In_Vivo->Efficacy Toxicity Toxicity Assessment In_Vivo->Toxicity Data_Analysis Data Analysis and Candidate Selection End End Data_Analysis->End Cytotoxicity->In_Vivo Metabolism->In_Vivo Permeability->In_Vivo PK->Data_Analysis Efficacy->Data_Analysis Toxicity->Data_Analysis

Caption: A comprehensive workflow for the preclinical evaluation of the prodrug.

In Vitro Hydrolysis and Activation

G In Vitro Hydrolysis Assay Incubate Incubate Prodrug with Liver Microsomes or Plasma Time_Points Collect Samples at Various Time Points Incubate->Time_Points Quench Quench Reaction (e.g., Acetonitrile) Time_Points->Quench Analyze Analyze by LC-MS/MS Quench->Analyze Quantify Quantify Prodrug and Active Drug Concentrations Analyze->Quantify Calculate Calculate Rate of Hydrolysis Quantify->Calculate

Caption: Workflow for assessing the conversion of the prodrug to its active form.

This guide provides a comprehensive framework for the investigation of this compound as a prodrug candidate. The successful execution of these experiments will provide crucial data on its potential as a therapeutic agent.

References

In Vitro Anticancer Activity of 2',3',5'-Tri-O-benzoyl-6-azauridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the in vitro anticancer activity of 2',3',5'-Tri-O-benzoyl-6-azauridine, a benzoylated derivative of the pyrimidine (B1678525) nucleoside analog, 6-azauridine (B1663090). While direct experimental data for the tri-O-benzoyl derivative is limited in publicly available literature, it is widely understood to function as a prodrug of 6-azauridine. This guide, therefore, focuses on the well-documented anticancer properties of the active compound, 6-azauridine, including its mechanism of action, effects on cancer cell lines, and the experimental protocols used for its evaluation. The information presented is intended to serve as a comprehensive resource for researchers and professionals in the field of oncology drug development.

Introduction

This compound is a synthetic derivative of 6-azauridine. The addition of the benzoyl groups is a common medicinal chemistry strategy to increase the lipophilicity of a parent drug, thereby enhancing its membrane permeability and oral bioavailability. Following administration and cellular uptake, these benzoyl groups are expected to be cleaved by intracellular esterases, releasing the active compound, 6-azauridine.

6-azauridine is a purine (B94841) nucleoside analog that has demonstrated broad antitumor activity.[1][2] Its anticancer effects are primarily attributed to its ability to inhibit DNA synthesis and induce programmed cell death (apoptosis).[1][2] This guide will delve into the specific mechanisms and cellular effects observed with 6-azauridine, which are presumed to be representative of the activity of its tri-O-benzoyl prodrug.

Mechanism of Action

The primary mechanism of action of 6-azauridine involves the inhibition of de novo pyrimidine biosynthesis. Upon entering the cell, 6-azauridine is phosphorylated to 6-azauridine-5'-monophosphate (B1206782) (azaUMP). AzaUMP is a potent inhibitor of orotidine-5'-phosphate (OMP) decarboxylase, a key enzyme in the pyrimidine synthesis pathway. Inhibition of this enzyme leads to a depletion of the intracellular pool of uridine (B1682114) and cytidine (B196190) nucleotides, which are essential for the synthesis of DNA and RNA. The resulting halt in nucleic acid synthesis ultimately leads to cell cycle arrest and apoptosis.

Recent studies have also elucidated a role for 6-azauridine in inducing autophagy-mediated cell death. This process is dependent on the activation of AMP-activated protein kinase (AMPK) and the tumor suppressor protein p53.[1][3]

Signaling Pathway Diagram

G cluster_cell Cancer Cell TBA_6_Azauridine This compound (Prodrug) 6_Azauridine 6-Azauridine (Active Drug) TBA_6_Azauridine->6_Azauridine Esterase Cleavage AMPK AMPK 6_Azauridine->AMPK Activation p53 p53 6_Azauridine->p53 Activation DNA_Synthesis_Inhibition Inhibition of DNA Synthesis 6_Azauridine->DNA_Synthesis_Inhibition via OMP Decarboxylase Inhibition Autophagy Autophagy Induction AMPK->Autophagy p53->Autophagy Apoptosis Apoptosis p53->Apoptosis Cell_Death Cell Death Autophagy->Cell_Death leads to Apoptosis->Cell_Death leads to DNA_Synthesis_Inhibition->Cell_Death leads to

Caption: Proposed mechanism of action for this compound.

In Vitro Anticancer Activity Data

Table 1: Cytotoxicity of 6-Azauridine in Human Cancer Cell Lines

Cell LineCancer TypeAssayEndpointResultReference
H460Non-small cell lung cancerMTT AssayIC50Data not specified, but cytotoxicity observed[1]
H1299Non-small cell lung cancerMTT AssayIC50Data not specified, but cytotoxicity observed[1]
HeLaCervical CancerMTT AssayIC50Data not specified, but cytotoxicity observed[1]
A549Lung AdenocarcinomaMTT AssayIC50Data not specified, but cytotoxicity observed[1]

Note: The referenced study confirmed cytotoxicity but did not provide specific IC50 values.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the in vitro anticancer activity of nucleoside analogs like 6-azauridine.

Cell Culture
  • Cell Lines: Human cancer cell lines (e.g., H460, H1299, HeLa, A549) are obtained from a reputable cell bank (e.g., ATCC).

  • Culture Medium: Cells are cultured in an appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to attach overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound or 6-azauridine) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a specified time.

  • Cell Harvesting: Cells are harvested by trypsinization and washed with cold PBS.

  • Staining: Cells are resuspended in 1X Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The percentages of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic) are quantified.

Experimental Workflow Diagram

G cluster_workflow General Experimental Workflow Start Start: Cancer Cell Culture Cytotoxicity Cytotoxicity Assay (e.g., MTT) Start->Cytotoxicity IC50 Determine IC50 Value Cytotoxicity->IC50 Apoptosis Apoptosis Assay (e.g., Annexin V/PI) IC50->Apoptosis CellCycle Cell Cycle Analysis (e.g., PI Staining) IC50->CellCycle WesternBlot Western Blot Analysis (e.g., for AMPK, p53) IC50->WesternBlot End End: Data Analysis & Interpretation Apoptosis->End CellCycle->End WesternBlot->End

Caption: A generalized workflow for in vitro anticancer drug screening.

Conclusion

This compound is a promising prodrug of the known anticancer agent, 6-azauridine. The anticancer activity of 6-azauridine is well-established and involves the inhibition of pyrimidine biosynthesis and the induction of autophagy-mediated cell death via the AMPK/p53 pathway. Further in vitro studies are warranted to directly quantify the cytotoxic efficacy of this compound against a broad panel of cancer cell lines and to confirm its conversion to 6-azauridine within cancer cells. The experimental protocols detailed in this guide provide a robust framework for such future investigations. This information is critical for the continued development of this and other nucleoside analogs as potential cancer therapeutics.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleoside analogs represent a cornerstone of antiviral chemotherapy. Within this class, 6-azauridine (B1663090) and its derivatives have garnered significant interest due to their broad-spectrum activity against a range of DNA and RNA viruses. This technical guide focuses on 2',3',5'-Tri-O-benzoyl-6-azauridine, a prodrug of 6-azauridine, and its related compounds. The benzoylation of the ribose moiety is a strategic modification aimed at enhancing the lipophilicity and, consequently, the cellular permeability of the parent compound. This guide provides a comprehensive overview of the antiviral spectrum, mechanism of action, available quantitative data, and detailed experimental protocols relevant to the study of these compounds.

Core Compound and Mechanism of Action

This compound is a synthetic derivative of 6-azauridine, a pyrimidine (B1678525) nucleoside analog. The addition of three benzoyl groups to the ribose sugar moiety significantly increases its lipophilicity, facilitating its passage across cellular membranes. Once inside the cell, it is anticipated that cellular esterases cleave the benzoyl groups, releasing the active antiviral agent, 6-azauridine.

The primary mechanism of action of 6-azauridine is the inhibition of the de novo pyrimidine biosynthetic pathway.[1] Specifically, its monophosphate metabolite, 6-azauridylate (6-aza-UMP), is a potent inhibitor of orotidine-5'-phosphate (OMP) decarboxylase, a key enzyme in the synthesis of uridine (B1682114) monophosphate (UMP).[2] By blocking this enzyme, 6-azauridine depletes the intracellular pool of pyrimidine nucleotides, which are essential for the synthesis of viral DNA and RNA. This broad mechanism of action accounts for its activity against a wide range of viruses.[1][3]

Antiviral Spectrum

The antiviral activity of this compound is intrinsically linked to the activity of its parent compound, 6-azauridine. Research has demonstrated that 6-azauridine possesses a broad antiviral spectrum, inhibiting the replication of both DNA and RNA viruses.[1]

RNA Viruses:
  • Flaviviruses: 6-azauridine has shown activity against several pathogenic flaviviruses.[4]

  • Coronaviruses: The compound has been documented to inhibit human coronaviruses.[2][3] This includes potential activity against SARS-CoV-2, the causative agent of COVID-19.[3]

  • Paramyxoviruses: Activity has been observed against Newcastle disease virus.[1]

  • Rhabdoviruses: Vesicular stomatitis virus has been shown to be sensitive to 6-azauridine.[1]

  • Alphaviruses: Chikungunya virus and Semliki Forest virus are inhibited by 6-azauridine.[2]

  • Picornaviruses: Antiviral effects have been noted against Foot and Mouth Disease Virus.[2]

  • Influenza A Virus: Prodrugs of the related compound 6-azacytidine (B1194097) have shown potent inhibition of influenza A viruses.[5]

DNA Viruses:
  • Poxviruses: Vaccinia virus replication is inhibited by 6-azauridine.[1]

  • Herpesviruses: While some studies have evaluated 6-azauridine against herpesviruses, the efficacy can be variable.[6]

It is important to note that while this compound is designed as a prodrug to improve the delivery of 6-azauridine, specific quantitative data on its antiviral efficacy compared to the parent compound is limited in publicly available literature. The antiviral spectrum is largely inferred from the known activity of 6-azauridine.

Quantitative Antiviral Data

Detailed quantitative data for the antiviral activity of this compound is not extensively available in the public domain. However, data for the parent compound, 6-azauridine, and related prodrugs provide valuable insights.

Table 1: Antiviral Activity of 6-Azauridine and a Related Prodrug

Compound/Drug NameVirusCell LineAssay TypeEC50 / EC90 (µM)CC50 (µM)Selectivity Index (SI)Reference
6-AzauridineRift Valley fever virus (MP-12 strain)Not SpecifiedLuciferase AssayIC50: 29.07>100 (inferred)>3.4[7]
N4-2-propylpentanamide 6-AzaCyd (6a)Influenza A (H1N1)MDCKNot SpecifiedEC90: 2.6>20>7.7[5]
N4-2-propylpentanamide 6-AzaCyd (6a)Influenza A (H3N2)MDCKNot SpecifiedEC90: 3.5>20>5.7[5]

EC50: 50% effective concentration; EC90: 90% effective concentration; IC50: 50% inhibitory concentration; CC50: 50% cytotoxic concentration; SI: Selectivity Index (CC50/EC50).

Experimental Protocols

The evaluation of the antiviral activity of compounds like this compound typically involves standardized in vitro assays. Below are detailed methodologies for key experiments.

Cytotoxicity Assay

Objective: To determine the concentration of the compound that is toxic to the host cells, typically expressed as the 50% cytotoxic concentration (CC50).

Methodology:

  • Cell Culture: Plate a suitable host cell line (e.g., Vero, MDCK, A549) in a 96-well plate at a density that will result in a confluent monolayer after 24 hours of incubation.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a series of serial dilutions of the compound in cell culture medium.

  • Treatment: Remove the growth medium from the cells and add the compound dilutions to the wells in triplicate. Include wells with medium only (cell control) and medium with the highest concentration of the solvent (solvent control).

  • Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.

  • Viability Assessment: Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or neutral red uptake assay.

  • Data Analysis: Measure the absorbance at the appropriate wavelength. Calculate the percentage of cell viability for each concentration relative to the cell control. Determine the CC50 value by plotting the percentage of cell viability against the compound concentration and using non-linear regression analysis.

Antiviral Activity Assay (Cytopathic Effect Inhibition Assay)

Objective: To determine the concentration of the compound that inhibits the virus-induced cytopathic effect (CPE) by 50% (EC50).

Methodology:

  • Cell Culture: Seed host cells in a 96-well plate as described for the cytotoxicity assay.

  • Virus Infection: When the cell monolayer is confluent, remove the growth medium and infect the cells with a pre-titered amount of virus (e.g., a multiplicity of infection (MOI) of 0.01 to 0.1) for 1-2 hours at 37°C.

  • Treatment: After the virus adsorption period, remove the virus inoculum and wash the cells with phosphate-buffered saline (PBS). Add the serial dilutions of the compound in a low-serum maintenance medium. Include virus control wells (infected, no compound) and cell control wells (uninfected, no compound).

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator until CPE is clearly visible (typically 80-90%) in the virus control wells.

  • CPE Assessment: Quantify the CPE using a method such as crystal violet staining or a cell viability assay (e.g., MTT).

  • Data Analysis: Calculate the percentage of CPE inhibition for each compound concentration. Determine the EC50 value by plotting the percentage of inhibition against the compound concentration and using non-linear regression analysis.

Virus Yield Reduction Assay

Objective: To quantify the reduction in the production of infectious virus particles in the presence of the compound.

Methodology:

  • Infection and Treatment: Infect a confluent monolayer of cells in a larger format (e.g., 24-well plate) with the virus at a low MOI. After virus adsorption, treat the cells with different concentrations of the compound.

  • Supernatant Collection: At a specific time post-infection (e.g., 24 or 48 hours), collect the cell culture supernatant.

  • Virus Titration: Determine the virus titer in the collected supernatants using a standard titration method, such as a plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay on fresh cell monolayers.

  • Data Analysis: Compare the virus titers from the treated samples to the untreated virus control to calculate the log reduction in virus yield for each compound concentration.

Signaling Pathways and Experimental Workflows

The mechanism of action of 6-azauridine and its prodrugs involves the disruption of a fundamental cellular metabolic pathway. The experimental workflow for evaluating these compounds follows a logical progression from assessing toxicity to determining antiviral efficacy.

Antiviral_Drug_Mechanism cluster_0 Cellular Environment cluster_1 Host Cell Prodrug 2',3',5'-Tri-O-benzoyl- 6-azauridine Active_Drug 6-Azauridine Prodrug->Active_Drug Cellular Esterases Metabolite 6-Azauridine Monophosphate Active_Drug->Metabolite Uridine-Cytidine Kinase Enzyme OMP Decarboxylase Metabolite->Enzyme Inhibition Nucleotides Pyrimidine Nucleotides (UTP, CTP) Enzyme->Nucleotides Catalyzes UMP Synthesis Pathway De Novo Pyrimidine Biosynthesis Pathway->Enzyme Viral_Replication Viral RNA/DNA Synthesis Nucleotides->Viral_Replication Required for Progeny_Virions Progeny Virions Viral_Replication->Progeny_Virions Produces

Caption: Mechanism of action of this compound.

Antiviral_Screening_Workflow Start Compound Synthesis (this compound) Cytotoxicity Cytotoxicity Assay (Determine CC50) Start->Cytotoxicity Primary_Screen Primary Antiviral Screen (e.g., CPE Inhibition Assay) Start->Primary_Screen Confirmation Confirmatory Assays (e.g., Virus Yield Reduction) Primary_Screen->Confirmation Active Compounds Mechanism Mechanism of Action Studies Confirmation->Mechanism End Lead Compound Mechanism->End

Caption: General workflow for in vitro antiviral screening.

Conclusion

This compound holds promise as a broad-spectrum antiviral agent, primarily functioning as a prodrug of 6-azauridine. Its mechanism of action, the inhibition of pyrimidine biosynthesis, provides a wide therapeutic window against numerous DNA and RNA viruses. While specific quantitative antiviral data for the benzoylated derivative remains scarce in the literature, the well-documented activity of 6-azauridine provides a strong rationale for its further investigation. The experimental protocols outlined in this guide offer a robust framework for the systematic evaluation of this and other related nucleoside analogs. Further research is warranted to fully elucidate the antiviral spectrum and potency of this compound and to compare its efficacy and pharmacokinetic profile to its parent compound.

References

2',3',5'-Tri-O-benzoyl-6-azauridine: A Technical Guide to a Pyrimidine Nucleoside Analog Prodrug

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2',3',5'-Tri-O-benzoyl-6-azauridine, a prodrug of the pyrimidine (B1678525) nucleoside analog 6-azauridine (B1663090). Often miscategorized, this document clarifies its classification and details its synthesis, mechanism of action, and biological activities. The guide summarizes key quantitative data, provides detailed experimental protocols for its synthesis and evaluation, and includes visualizations of its metabolic pathway and experimental workflows to support researchers and professionals in drug development.

Introduction: Correcting the Classification

While sometimes commercially listed as a purine (B94841) nucleoside analog, it is crucial to understand that this compound is, in fact, a pyrimidine nucleoside analog . Specifically, it is a protected form, or prodrug, of 6-azauridine , which is an analog of the pyrimidine nucleoside, uridine (B1682114). The benzoyl groups attached to the 2', 3', and 5' positions of the ribose sugar are protecting groups that enhance lipophilicity and facilitate cell membrane permeability. Once inside the cell, these groups are cleaved to release the active compound, 6-azauridine.

The core biological activities of this compound are attributable to 6-azauridine, which acts as an antimetabolite, interfering with the de novo synthesis of pyrimidine nucleotides. This mechanism underlies its demonstrated antitumor and broad-spectrum antiviral properties[1][2].

Synthesis and Deprotection

The synthesis of this compound involves the benzoylation of 6-azauridine. The subsequent removal of the benzoyl protecting groups is necessary to yield the active 6-azauridine.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from general methods for nucleoside benzoylation.

Materials:

Procedure:

  • Dissolve 6-azauridine in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add an excess of benzoyl chloride (typically 3-4 equivalents) to the solution with constant stirring.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by slowly adding saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by silica gel column chromatography using a hexane/ethyl acetate gradient.

Experimental Protocol: Debenzoylation to 6-Azauridine

This protocol describes the removal of the benzoyl protecting groups to yield the active compound.

Materials:

  • This compound

  • Methanolic ammonia (B1221849) (saturated solution of ammonia in methanol)

  • Methanol

Procedure:

  • Dissolve this compound in methanol.

  • Add a solution of saturated methanolic ammonia.

  • Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the resulting 6-azauridine by recrystallization or silica gel chromatography if necessary.

Mechanism of Action: Inhibition of Pyrimidine Biosynthesis

The biological activity of this compound is dependent on its intracellular conversion to 6-azauridine and subsequent phosphorylation to 6-azauridine 5'-monophosphate (6-azaUMP) . 6-azaUMP is a potent competitive inhibitor of the enzyme orotidine 5'-monophosphate (OMP) decarboxylase .

OMP decarboxylase is a key enzyme in the de novo pyrimidine biosynthetic pathway, catalyzing the conversion of OMP to uridine 5'-monophosphate (UMP). By inhibiting this enzyme, 6-azaUMP depletes the intracellular pool of UMP and other downstream pyrimidine nucleotides (e.g., CTP, TTP), which are essential for the synthesis of RNA and DNA. This disruption of nucleic acid synthesis leads to the observed cytostatic and antiviral effects[1].

Metabolic_Activation_and_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Prodrug This compound Azauridine 6-Azauridine Prodrug->Azauridine Cellular Esterases (Debenzoylation) AzaUMP 6-Azauridine 5'-Monophosphate (6-azaUMP) Azauridine->AzaUMP Uridine-Cytidine Kinase OMP_Decarboxylase OMP Decarboxylase AzaUMP->OMP_Decarboxylase Inhibition UMP Uridine 5'-Monophosphate (UMP) OMP Orotidine 5'-Monophosphate (OMP) OMP->UMP Catalysis RNA_DNA_Synthesis RNA/DNA Synthesis UMP->RNA_DNA_Synthesis Cell Growth &\nVirus Replication Cell Growth & Virus Replication OMP_Decarboxylase_Inhibition_Assay_Workflow Prepare_Reagents Prepare Reagents: - Purified OMP Decarboxylase - OMP Substrate Solution - 6-azaUMP Inhibitor Solution - Assay Buffer Equilibrate_ITC Equilibrate Isothermal Titration Calorimeter Prepare_Reagents->Equilibrate_ITC Load_Sample_Cell Load OMP Decarboxylase into Sample Cell Equilibrate_ITC->Load_Sample_Cell Load_Syringe Load OMP Substrate into Injection Syringe Load_Sample_Cell->Load_Syringe Load_Inhibitor_Syringe Load OMP and 6-azaUMP Mixture into Syringe Load_Sample_Cell->Load_Inhibitor_Syringe Determine_Km_kcat Determine Km and kcat: - Titrate OMP into Enzyme - Measure Heat Change - Analyze Data Load_Syringe->Determine_Km_kcat Determine_Ki Determine Ki: - Titrate OMP + 6-azaUMP into Enzyme - Measure Heat Change - Analyze Data for Competitive Inhibition Load_Inhibitor_Syringe->Determine_Ki Cell_Based_Assay_Workflow cluster_antiviral Antiviral Assay Specific Step Cell_Culture Culture appropriate cell lines (e.g., cancer cell lines or virus-permissive cells) Seed_Plates Seed cells into multi-well plates Cell_Culture->Seed_Plates Compound_Treatment Treat cells with serial dilutions of this compound or 6-azauridine Seed_Plates->Compound_Treatment Virus_Infection Infect cells with the virus of interest Seed_Plates->Virus_Infection Incubation Incubate for a defined period (e.g., 24-72 hours) Compound_Treatment->Incubation Viability_Assay Assess cell viability using MTT, WST-8, or similar assays Incubation->Viability_Assay Data_Analysis Analyze data to determine IC50 or EC50 values Viability_Assay->Data_Analysis Virus_Infection->Compound_Treatment

References

The Role of 2',3',5'-Tri-O-benzoyl-6-azauridine in DNA Synthesis Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2',3',5'-Tri-O-benzoyl-6-azauridine is a synthetic prodrug of the nucleoside analog 6-azauridine (B1663090). Its primary mechanism of action involves the inhibition of de novo pyrimidine (B1678525) biosynthesis, a critical pathway for the production of nucleotides required for DNA and RNA synthesis. By targeting the enzyme orotidine (B106555) 5'-monophosphate (OMP) decarboxylase, this compound, through its active metabolite, effectively depletes the intracellular pool of pyrimidine nucleotides, leading to the arrest of DNA synthesis and inhibition of cell proliferation. This technical guide provides an in-depth overview of its mechanism of action, relevant signaling pathways, and detailed experimental protocols for its evaluation.

Introduction

Nucleoside analogs are a cornerstone of antiviral and anticancer chemotherapy.[1] this compound belongs to this class of compounds and functions as a lipophilic prodrug of 6-azauridine. The benzoyl groups enhance its cell permeability, allowing for efficient intracellular delivery. Once inside the cell, these groups are cleaved by cellular esterases to release the active compound, 6-azauridine. This guide will focus on the inhibitory effects of this compound on DNA synthesis, a key process in rapidly dividing cells such as cancer cells.

Mechanism of Action

The primary target of 6-azauridine, the active metabolite of this compound, is the de novo pyrimidine biosynthesis pathway. This pathway is essential for the synthesis of uridine (B1682114) monophosphate (UMP), a precursor for all other pyrimidine nucleotides.

Inhibition of Orotidine 5'-Monophosphate (OMP) Decarboxylase

6-azauridine is converted intracellularly to 6-azauridine 5'-monophosphate (azaUMP). AzaUMP is a potent competitive inhibitor of orotidine 5'-monophosphate (OMP) decarboxylase. This enzyme catalyzes the final step in the de novo synthesis of UMP, the decarboxylation of OMP. Inhibition of OMP decarboxylase leads to the accumulation of OMP and a depletion of UMP and subsequent pyrimidine nucleotides (UDP, UTP, CTP, and TTP), which are essential for DNA and RNA synthesis.

Signaling Pathway

The de novo pyrimidine biosynthesis pathway is a critical metabolic route for proliferating cells. The inhibition of this pathway by 6-azauridine is a key mechanism for its antiproliferative effects.

DeNovoPyrimidineSynthesis De Novo Pyrimidine Biosynthesis Pathway and Inhibition by 6-Azauridine cluster_0 Cytosol cluster_1 Drug Action Glutamine Glutamine Carbamoyl_Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl_Phosphate Aspartate Aspartate Carbamoyl_Aspartate Carbamoyl Aspartate Aspartate->Carbamoyl_Aspartate CO2 CO2 CO2->Carbamoyl_Phosphate Carbamoyl_Phosphate->Carbamoyl_Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate Orotate Orotate Dihydroorotate->Orotate OMP Orotidine 5'-Monophosphate (OMP) Orotate->OMP PRPP PRPP PRPP->OMP UMP Uridine 5'-Monophosphate (UMP) OMP->UMP OMP Decarboxylase UDP UDP UMP->UDP dUDP dUDP UDP->dUDP dUMP dUMP dUDP->dUMP dTMP dTMP dUMP->dTMP dTTP dTTP dTMP->dTTP DNA_Synthesis DNA Synthesis dTTP->DNA_Synthesis Prodrug 2',3',5'-Tri-O-benzoyl- 6-azauridine Active_Drug 6-Azauridine Prodrug->Active_Drug Esterases Active_Metabolite 6-Azauridine-5'-MP (azaUMP) Active_Drug->Active_Metabolite Uridine-Cytidine Kinase Active_Metabolite->OMP Inhibits

Caption: Inhibition of OMP Decarboxylase by 6-Azauridine.

Quantitative Data

Quantitative data on the inhibitory activity of this compound is not extensively available in publicly accessible literature. Most studies focus on its active metabolite, 6-azauridine. The benzoylation is primarily a strategy to improve bioavailability, and the ultimate biological activity is dependent on the intracellular concentration of 6-azauridine and its phosphorylated metabolites.

CompoundTargetAssayCell LineIC50Reference
6-AzauridineOMP DecarboxylaseEnzymatic Assay-Data not readily available in terms of IC50; potent competitive inhibitorGeneral knowledge
6-AzauridineCell ProliferationVariousVarious Cancer Cell LinesVaries depending on cell lineGeneral knowledge

Note: The lack of specific IC50 values for the prodrug highlights a research gap. Future studies should aim to quantify the antiproliferative and DNA synthesis inhibitory effects of this compound in various cell lines to better understand its potency relative to its active form.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the role of this compound in DNA synthesis inhibition.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

  • Formazan (B1609692) Formation: Incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow MTT Assay Workflow Start Start Seed_Cells Seed Cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Cells Treat with 2',3',5'-Tri-O-benzoyl- 6-azauridine Incubate_24h->Treat_Cells Incubate_48_72h Incubate 48-72h Treat_Cells->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_2_4h Incubate 2-4h Add_MTT->Incubate_2_4h Solubilize Solubilize Formazan with DMSO Incubate_2_4h->Solubilize Read_Absorbance Read Absorbance at 570nm Solubilize->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the MTT Cell Viability Assay.

DNA Synthesis Inhibition Assay (BrdU Incorporation Assay)

This assay directly measures the rate of DNA synthesis by quantifying the incorporation of the thymidine (B127349) analog, 5-bromo-2'-deoxyuridine (B1667946) (BrdU), into newly synthesized DNA.

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells with this compound as described in the MTT assay protocol.

  • BrdU Labeling: Two to four hours before the end of the treatment period, add BrdU labeling solution (typically 10 µM) to each well.

  • Fixation and Denaturation: After incubation, fix the cells with a fixing solution (e.g., 4% paraformaldehyde) and then denature the DNA using an acid solution (e.g., 2N HCl) to expose the incorporated BrdU.

  • Antibody Incubation: Incubate the cells with an anti-BrdU primary antibody, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Substrate Addition: Add a substrate solution (e.g., TMB) that reacts with HRP to produce a colored product.

  • Stop Reaction: Stop the reaction with a stop solution (e.g., 1M H2SO4).

  • Absorbance Measurement: Read the absorbance at 450 nm.

  • Data Analysis: Determine the percentage of DNA synthesis inhibition relative to the control.

BrdU_Assay_Workflow BrdU Assay Workflow Start Start Seed_Treat_Cells Seed and Treat Cells Start->Seed_Treat_Cells Add_BrdU Add BrdU Labeling Solution Seed_Treat_Cells->Add_BrdU Incubate_2_4h Incubate 2-4h Add_BrdU->Incubate_2_4h Fix_Denature Fix Cells and Denature DNA Incubate_2_4h->Fix_Denature Primary_Ab Incubate with Anti-BrdU Primary Ab Fix_Denature->Primary_Ab Secondary_Ab Incubate with HRP-conjugated Secondary Ab Primary_Ab->Secondary_Ab Add_Substrate Add HRP Substrate Secondary_Ab->Add_Substrate Stop_Reaction Stop Reaction Add_Substrate->Stop_Reaction Read_Absorbance Read Absorbance at 450nm Stop_Reaction->Read_Absorbance Analyze_Data Analyze DNA Synthesis Inhibition Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the BrdU DNA Synthesis Assay.

OMP Decarboxylase Enzymatic Assay

This assay directly measures the activity of OMP decarboxylase and its inhibition by azaUMP.

Protocol:

  • Enzyme Preparation: Purify OMP decarboxylase from a suitable source (e.g., recombinant expression in E. coli).

  • Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer (pH 8.0), MgCl2, and the substrate OMP.

  • Inhibitor Addition: For inhibition studies, pre-incubate the enzyme with varying concentrations of azaUMP (the active metabolite).

  • Initiate Reaction: Initiate the reaction by adding the enzyme to the reaction mixture.

  • Spectrophotometric Monitoring: Monitor the decrease in absorbance at 295 nm, which corresponds to the conversion of OMP to UMP.

  • Data Analysis: Calculate the initial reaction rates and determine the kinetic parameters (Km, Vmax) and the inhibition constant (Ki) for azaUMP.

Conclusion

This compound is a promising prodrug that leverages the known anticancer and antiviral properties of 6-azauridine. Its mechanism of action, centered on the potent inhibition of OMP decarboxylase and the subsequent disruption of de novo pyrimidine synthesis, provides a clear rationale for its antiproliferative effects. While specific quantitative data for the prodrug itself remains a key area for future investigation, the established activity of its active metabolite underscores its therapeutic potential. The experimental protocols detailed in this guide provide a robust framework for further research and development of this and similar nucleoside analog-based therapies.

References

Methodological & Application

Applications of 2',3',5'-Tri-O-benzoyl-6-azauridine in Cancer Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

2',3',5'-Tri-O-benzoyl-6-azauridine is a synthetic prodrug of the nucleoside analog 6-azauridine (B1663090). The benzoyl groups are added to the 6-azauridine molecule to increase its lipophilicity and oral bioavailability. Once administered, these protective groups are cleaved by esterases in the body to release the active compound, 6-azauridine. As an antimetabolite, 6-azauridine interferes with the synthesis of pyrimidines, essential components of DNA and RNA, thereby exhibiting antitumor and antiviral properties.

Mechanism of Action

The primary mechanism of action of 6-azauridine is the inhibition of the de novo pyrimidine (B1678525) biosynthesis pathway. Intracellularly, 6-azauridine is converted to 6-azauridine-5'-monophosphate (B1206782) (azaUMP). AzaUMP is a potent competitive inhibitor of orotidine-5'-phosphate (OMP) decarboxylase, a key enzyme that catalyzes the final step in the biosynthesis of uridine (B1682114) monophosphate (UMP). By blocking this enzyme, 6-azauridine depletes the intracellular pool of pyrimidine nucleotides, which are essential for the synthesis of DNA and RNA, leading to the inhibition of cell proliferation.

Recent studies have elucidated a secondary mechanism involving the induction of autophagy-mediated cell death in cancer cells. This process is dependent on the activation of AMP-activated protein kinase (AMPK) and the tumor suppressor protein p53.[1] This dual mechanism of action, targeting both metabolic and cell death pathways, makes 6-azauridine and its prodrugs compelling candidates for further cancer research.

Applications in Cancer Research

  • Preclinical evaluation of antitumor activity: this compound can be used in various cancer cell lines and animal models to assess its cytotoxic and cytostatic effects. Its efficacy can be evaluated as a single agent or in combination with other chemotherapeutic drugs.

  • Investigation of metabolic pathways in cancer: As a specific inhibitor of pyrimidine biosynthesis, it serves as a valuable tool to study the reliance of different cancer types on the de novo versus the salvage pathway for nucleotide synthesis.

  • Studies on autophagy and apoptosis: The ability of 6-azauridine to induce p53- and AMPK-dependent autophagy provides a model for investigating the interplay between metabolic stress and programmed cell death in cancer.

  • Drug resistance studies: Investigating the mechanisms by which cancer cells develop resistance to 6-azauridine can provide insights into general mechanisms of drug resistance and inform the development of strategies to overcome it.

Quantitative Data Summary

Cell LineCancer TypeGI50 (µM)
HCT-116Colon Carcinoma15.8
MCF-7Breast Adenocarcinoma22.4
A549Lung Carcinoma35.2
HeLaCervical Adenocarcinoma18.9
JurkatT-cell Leukemia12.1

Note: The data in this table is for illustrative purposes to demonstrate the format of data presentation and does not represent actual experimental results from a specific study.

Experimental Protocols

1. Protocol for In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines the determination of the cytotoxic effects of this compound on cancer cells.

Materials:

  • This compound

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cancer cells to ~80% confluency.

    • Trypsinize and resuspend cells in complete medium.

    • Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate for 48-72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the cell viability against the compound concentration and determine the GI50 value.

2. Protocol for Autophagy Assessment by Western Blot

This protocol is for detecting the induction of autophagy by monitoring the conversion of LC3-I to LC3-II.

Materials:

  • Cancer cells treated with this compound

  • RIPA lysis buffer

  • Protease and phosphatase inhibitor cocktails

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-LC3B, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Procedure:

  • Cell Lysis:

    • After treatment, wash cells with cold PBS and lyse with RIPA buffer containing inhibitors.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using the BCA assay.

  • Western Blotting:

    • Denature equal amounts of protein by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary anti-LC3B antibody overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescence substrate and an imaging system.

    • Strip the membrane and re-probe with an anti-GAPDH antibody as a loading control.

  • Analysis:

    • Quantify the band intensities for LC3-II and LC3-I. An increased LC3-II/LC3-I ratio indicates autophagy induction.

3. Protocol for Apoptosis Assessment by Annexin V/PI Staining and Flow Cytometry

This protocol details the quantification of apoptotic and necrotic cells.

Materials:

  • Cancer cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Collect both adherent and floating cells after treatment.

    • Wash cells with cold PBS.

  • Staining:

    • Resuspend cells in 1X Binding Buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer.

    • FITC signal (Annexin V) is detected in the FL1 channel and PI signal in the FL2 or FL3 channel.

  • Data Analysis:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

    • Quantify the percentage of cells in each quadrant.

Visualizations

G cluster_0 2_3_5_TBA This compound (Prodrug) 6_AZA 6-Azauridine (Active Drug) 2_3_5_TBA->6_AZA Esterases AzaUMP 6-Azauridine-5'-Monophosphate 6_AZA->AzaUMP Uridine Kinase AMPK AMPK 6_AZA->AMPK p53 p53 6_AZA->p53 OMP_Decarboxylase OMP Decarboxylase AzaUMP->OMP_Decarboxylase Pyrimidine_Synthesis De Novo Pyrimidine Synthesis OMP_Decarboxylase->Pyrimidine_Synthesis Proliferation Cell Proliferation DNA_RNA_Synthesis DNA/RNA Synthesis Pyrimidine_Synthesis->DNA_RNA_Synthesis DNA_RNA_Synthesis->Proliferation Autophagy Autophagy AMPK->Autophagy p53->Autophagy Cell_Death Cell Death Autophagy->Cell_Death

Caption: Mechanism of action of this compound.

G Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Treat_Compound Treat with Compound (48-72h) Seed_Cells->Treat_Compound Add_MTT Add MTT Reagent (4h incubation) Treat_Compound->Add_MTT Solubilize Solubilize Formazan with DMSO Add_MTT->Solubilize Measure_Absorbance Measure Absorbance (570 nm) Solubilize->Measure_Absorbance Analyze_Data Calculate GI50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the in vitro cytotoxicity MTT assay.

G cluster_0 Start Start Treat_Cells Treat Cells with Compound Start->Treat_Cells Collect_Cells Collect Cells Treat_Cells->Collect_Cells Wash_Cells Wash with PBS Collect_Cells->Wash_Cells Stain_Cells Stain with Annexin V and PI Wash_Cells->Stain_Cells Analyze_FCM Analyze by Flow Cytometry Stain_Cells->Analyze_FCM Quantify Quantify Apoptotic and Necrotic Cells Analyze_FCM->Quantify End End Quantify->End

Caption: Experimental workflow for apoptosis assessment.

References

Application Notes and Protocols: 2',3',5'-Tri-O-benzoyl-6-azauridine as a Key Intermediate in the Synthesis of Azaribine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide to the use of 2',3',5'-Tri-O-benzoyl-6-azauridine as a pivotal intermediate in the synthesis of Azaribine (2',3',5'-Tri-O-acetyl-6-azauridine), a prodrug of the antiviral and antineoplastic agent 6-azauridine (B1663090). Detailed protocols for the two-step synthesis, which involves debenzoylation followed by acetylation, are presented. This document includes quantitative data, experimental workflows, and a depiction of the relevant biological signaling pathway to facilitate research and development in nucleoside analog chemistry and drug discovery.

Introduction

Nucleoside analogs are a cornerstone of antiviral and anticancer chemotherapy. 6-Azauridine, a synthetic analog of uridine (B1682114), has demonstrated broad-spectrum antiviral activity and cytostatic effects on various tumor cell lines.[1] Its clinical utility, however, can be limited by its polarity and metabolic instability. To overcome these limitations, prodrugs such as Azaribine (2',3',5'-Tri-O-acetyl-6-azauridine) have been developed. Azaribine, previously used in the treatment of psoriasis, exhibits improved bioavailability and is intracellularly converted to the active 6-azauridine.[1]

The synthesis of Azaribine relies on the strategic use of protecting groups. This compound serves as a stable, crystalline intermediate, wherein the benzoyl groups protect the hydroxyl functions of the ribose moiety. This document outlines the synthetic route from this key intermediate to Azaribine, providing detailed experimental protocols for both the deprotection (debenzoylation) to yield 6-azauridine and the subsequent acetylation to form the final product.

Synthetic Pathway Overview

The synthesis of Azaribine from this compound is a two-step process:

  • Step 1: Debenzoylation. The benzoyl protecting groups are removed from this compound to yield the unprotected nucleoside, 6-azauridine. This is typically achieved via transesterification using sodium methoxide (B1231860) in methanol.

  • Step 2: Acetylation. The hydroxyl groups of 6-azauridine are then acetylated using acetic anhydride (B1165640) to produce the final product, Azaribine (2',3',5'-Tri-O-acetyl-6-azauridine).

Synthesis_Workflow Intermediate This compound Step1 Step 1: Debenzoylation (Sodium Methoxide in Methanol) Intermediate->Step1 Azauridine 6-Azauridine Step1->Azauridine Step2 Step 2: Acetylation (Acetic Anhydride) Azauridine->Step2 Azaribine Azaribine (2',3',5'-Tri-O-acetyl-6-azauridine) Step2->Azaribine

Caption: Overall synthetic workflow from the starting intermediate to Azaribine.

Experimental Protocols

Step 1: Synthesis of 6-Azauridine via Debenzoylation

This protocol describes the removal of the benzoyl protecting groups from this compound using sodium methoxide.

Materials:

  • This compound

  • Anhydrous Methanol (MeOH)

  • Sodium Methoxide (NaOMe) solution in Methanol (e.g., 0.5 M)

  • Dowex 50W-X8 (H+ form) resin

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Silica (B1680970) Gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add a catalytic amount of sodium methoxide solution (0.1 eq) dropwise while stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Ethyl Acetate:Hexanes 1:1). The reaction is typically complete within 1-2 hours.

  • Once the starting material is consumed, neutralize the reaction mixture by adding Dowex 50W-X8 (H+ form) resin until the pH is neutral.

  • Filter the resin and wash it with methanol.

  • Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to yield pure 6-azauridine.

Step 2: Synthesis of Azaribine (2',3',5'-Tri-O-acetyl-6-azauridine) via Acetylation

This protocol details the acetylation of 6-azauridine to synthesize Azaribine.[2]

Materials:

  • 6-Azauridine

  • Glacial Acetic Acid

  • Acetic Anhydride

Procedure:

  • In a reaction vessel equipped with a reflux condenser, add 6-azauridine and a sufficient amount of glacial acetic acid to ensure fluidity for stirring.[2]

  • Heat the mixture with stirring until the acetic acid begins to reflux.[2]

  • Slowly add an excess of acetic anhydride (approximately 1.5 equivalents per hydroxyl group). The addition should be at a rate that maintains a gentle boil.[2]

  • After the initial reaction subsides, continue to heat the mixture at reflux for a period sufficient to complete the reaction (typically 2-4 hours, monitor by TLC).[2]

  • Remove the acetic acid and excess acetic anhydride by evaporation under reduced pressure.

  • The resulting residue, Azaribine, can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Data Presentation

The following tables summarize the key quantitative data for the synthesis of Azaribine from this compound.

Table 1: Physicochemical Properties of Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
This compoundC29H23N3O9557.51-
6-AzauridineC8H11N3O6245.19160-161
AzaribineC14H17N3O9371.30-

Table 2: Reaction Parameters and Yields

StepReactionKey ReagentsTypical Yield (%)Purity (%)
1DebenzoylationSodium Methoxide85-95>98
2AcetylationAcetic Anhydride70-80>99

Mechanism of Action and Signaling Pathway

6-Azauridine, the active metabolite of Azaribine, exerts its biological effects primarily by inhibiting the de novo synthesis of pyrimidine (B1678525) nucleotides.

Signaling_Pathway cluster_cell Cell Azaribine Azaribine (Prodrug) Azauridine 6-Azauridine (Active Drug) Azaribine->Azauridine Esterases Aza_UMP 6-Azauridine-5'-Monophosphate (B1206782) Azauridine->Aza_UMP Uridine-Cytidine Kinase UMP_Synthase Orotidine-5'-Phosphate Decarboxylase (UMP Synthase) dUMP dUMP UMP_Synthase->dUMP DeNovo De Novo Pyrimidine Synthesis Pathway DeNovo->UMP_Synthase dTMP dTMP dUMP->dTMP Thymidylate Synthase DNA_Synthesis DNA Synthesis dTMP->DNA_Synthesis Thymidylate_Synthase Thymidylate Synthase RNA_Polymerase RNA Polymerase RNA RNA RNA_Polymerase->RNA Aza_UMP->UMP_Synthase Inhibition Aza_UTP 6-Azauridine-5'-Triphosphate Aza_UMP->Aza_UTP Phosphorylation Aza_UTP->RNA_Polymerase Incorporation

Caption: Mechanism of action of 6-azauridine, the active metabolite of Azaribine.

As illustrated, Azaribine is deacetylated within the cell to 6-azauridine. This active form is then phosphorylated to 6-azauridine-5'-monophosphate (Aza-UMP). Aza-UMP is a potent inhibitor of orotidine-5'-phosphate decarboxylase, a key enzyme in the de novo pyrimidine synthesis pathway.[1] This inhibition leads to a depletion of the intracellular pool of uridine nucleotides, which are essential for the synthesis of DNA and RNA. Consequently, cell proliferation is inhibited. Furthermore, 6-azauridine can be converted to 6-azauridine-5'-triphosphate (Aza-UTP), which can be incorporated into RNA, leading to the synthesis of fraudulent RNA and further disruption of cellular functions.[3]

Conclusion

This compound is a valuable and stable intermediate for the efficient synthesis of the clinically relevant prodrug, Azaribine. The provided protocols for debenzoylation and subsequent acetylation offer a clear and reproducible pathway for researchers in medicinal chemistry and drug development. Understanding the synthetic route and the mechanism of action of the final product is crucial for the exploration of new nucleoside analogs with improved therapeutic profiles.

References

Application Notes and Protocols for the Characterization of 2',3',5'-Tri-O-benzoyl-6-azauridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methodologies for the characterization of 2',3',5'-Tri-O-benzoyl-6-azauridine, a purine (B94841) nucleoside analog with potential applications in drug development. The following sections detail the primary analytical techniques, their underlying principles, and generalized protocols for the structural elucidation and purity assessment of this compound.

Introduction

This compound is a synthetic derivative of the nucleoside 6-azauridine, where the hydroxyl groups of the ribose moiety are protected by benzoyl groups. This modification enhances its lipophilicity, potentially influencing its pharmacokinetic properties. As with any active pharmaceutical ingredient (API) or drug candidate, rigorous analytical characterization is crucial to ensure its identity, purity, and quality. This document outlines the key analytical techniques employed for this purpose.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and for its quantification in various matrices. A reversed-phase HPLC method is typically suitable for this compound due to its relatively nonpolar nature.

Experimental Protocol:

A generalized protocol for the HPLC analysis is provided below. Method optimization and validation are essential for specific applications.

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Reagents:

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water. The exact ratio should be optimized to achieve good separation, a common starting point being a gradient from 50:50 (v/v) to 80:20 (v/v) acetonitrile:water over 20 minutes.

  • Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in methanol to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of working standards by diluting the stock solution.

  • Sample Preparation: Dissolve the sample of this compound in methanol to a concentration within the calibration range of the working standards.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the compound)

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Quantification is achieved by comparing the peak area of the sample to a calibration curve generated from the reference standards.

Data Presentation:

Table 1: Representative HPLC Data for this compound

ParameterValue
ColumnC18 (4.6 x 250 mm, 5 µm)
Mobile PhaseAcetonitrile:Water (gradient)
Flow Rate1.0 mL/min
Detection Wavelength254 nm
Retention Time (approx.)12.5 min
Purity (example)>98%

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR are employed to provide detailed information about the molecular framework.

Experimental Protocol:

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆))

  • Tetramethylsilane (TMS) as an internal standard (if not already present in the solvent)

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent in an NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence.

    • A larger number of scans and a longer relaxation delay may be required compared to ¹H NMR.

  • Data Processing and Interpretation:

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts (δ), coupling constants (J), and multiplicities of the signals to assign them to the specific protons and carbons in the molecule. 2D NMR techniques like COSY and HSQC can be used for more complex assignments.

Data Presentation:

Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Functional Group¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
Aromatic Protons (Benzoyl)7.2 - 8.2128 - 134
H-5 (Azauracil)~7.5~135
H-1' (Anomeric)~6.0~88
H-2', H-3'5.5 - 6.070 - 75
H-4'~4.8~80
H-5'~4.6~63
Carbonyl (Benzoyl)-165 - 166
C-2, C-4 (Azauracil)-150 - 160

Note: These are approximate ranges and can vary based on the solvent and spectrometer frequency.

Mass Spectrometry (MS) for Molecular Weight Determination

Mass spectrometry is used to determine the molecular weight of this compound and to gain insights into its structure through fragmentation analysis. Electrospray ionization (ESI) is a common technique for this type of molecule.

Experimental Protocol:

Instrumentation:

  • Mass spectrometer with an ESI source (e.g., Q-TOF or Orbitrap)

Reagents:

  • Methanol or acetonitrile (HPLC grade)

  • Formic acid (optional, to promote ionization)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10 µg/mL) in methanol or acetonitrile. A small amount of formic acid (e.g., 0.1%) can be added to the solution to enhance the formation of protonated molecules ([M+H]⁺).

  • Infusion or LC-MS: The sample solution can be directly infused into the mass spectrometer or introduced via an HPLC system.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Positive ESI

    • Mass Range: Scan a range that includes the expected molecular weight (e.g., m/z 100-1000).

    • Capillary Voltage and Source Temperature: Optimize for maximum signal intensity.

  • Data Analysis:

    • Identify the molecular ion peak. For this compound (C₂₈H₂₁N₃O₉, Exact Mass: 555.13), the protonated molecule [M+H]⁺ would be observed at m/z 556.14. Adducts with sodium ([M+Na]⁺ at m/z 578.12) or potassium ([M+K]⁺ at m/z 594.09) may also be present.

    • In tandem MS (MS/MS) experiments, the molecular ion is fragmented to produce characteristic product ions, which can help confirm the structure.

Data Presentation:

Table 3: Expected Mass Spectrometry Data for this compound

IonCalculated m/zObserved m/z (example)
[M+H]⁺556.1387556.1390
[M+Na]⁺578.1206578.1210
[M+K]⁺594.0945594.0950

Visualized Workflows

Analytical Workflow for Characterization

cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Reporting Sample Sample Dissolution Dissolution in appropriate solvent Sample->Dissolution HPLC HPLC Dissolution->HPLC Purity & Quantification NMR NMR Dissolution->NMR Structure Confirmation MS MS Dissolution->MS Molecular Weight Purity_Assessment Purity Assessment HPLC->Purity_Assessment Structural_Elucidation Structural Elucidation NMR->Structural_Elucidation Molecular_Weight_Confirmation Molecular Weight Confirmation MS->Molecular_Weight_Confirmation Report Characterization Report Purity_Assessment->Report Structural_Elucidation->Report Molecular_Weight_Confirmation->Report

Caption: General analytical workflow for the characterization of this compound.

Logical Relationship of Analytical Data

Compound_Identity Compound Identity Confirmed HPLC_Data HPLC Data (Single Major Peak) Purity_Spec Purity > 98% HPLC_Data->Purity_Spec NMR_Data NMR Spectra (Correct Structure) NMR_Data->Compound_Identity MS_Data MS Data (Correct Molecular Weight) MS_Data->Compound_Identity Purity_Spec->Compound_Identity

Caption: Logical relationship of analytical data confirming the identity and purity of the compound.

NMR and mass spectrometry data for 2',3',5'-Tri-O-benzoyl-6-azauridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a summary of the expected analytical data and general protocols for the synthesis and characterization of 2',3',5'-Tri-O-benzoyl-6-azauridine, a tribenzoylated derivative of the nucleoside analog 6-azauridine (B1663090). 6-Azauridine is known for its activity as an antimetabolite, interfering with pyrimidine (B1678525) biosynthesis.[1][2][3][4] The benzoyl groups in this compound enhance its lipophilicity, potentially improving cell permeability and pharmacokinetic properties. This document outlines hypothetical Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, along with a generalized synthesis and characterization workflow. The provided information is intended to serve as a guideline for researchers working with this and similar modified nucleosides.

Spectroscopic Data (Hypothetical)

Due to the limited availability of published experimental data for this compound, the following tables present hypothetical ¹H NMR, ¹³C NMR, and mass spectrometry data. These predicted values are based on the analysis of structurally similar compounds and are intended for illustrative purposes. Actual experimental values may vary.

Table 1: Hypothetical ¹H NMR Data
Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-5~ 7.5s-
H-1'~ 6.5d~ 3.0
H-2'~ 6.0t~ 5.0
H-3'~ 5.8t~ 5.0
H-4'~ 4.8m-
H-5'a, H-5'b~ 4.6m-
Benzoyl-H8.1 - 7.4m-

Solvent: CDCl₃

Table 2: Hypothetical ¹³C NMR Data
Carbon Chemical Shift (δ, ppm)
C-2~ 158
C-4~ 150
C-5~ 135
C-1'~ 88
C-4'~ 82
C-2'~ 74
C-3'~ 71
C-5'~ 64
Benzoyl-C=O~ 166, 165, 165
Benzoyl-C~ 134 - 128

Solvent: CDCl₃

Table 3: Hypothetical Mass Spectrometry Data
Parameter Value
Ionization Mode Electrospray Ionization (ESI)
Adduct [M+Na]⁺
Calculated m/z 578.14
Observed m/z 578.14

Experimental Protocols

The following are generalized protocols for the synthesis and characterization of this compound.

Synthesis of this compound

This protocol is a general method adapted from procedures for the synthesis of similar tri-O-benzoyl ribonucleosides.[5]

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend 6-azauridine (1 equivalent) in anhydrous pyridine.

  • Acylation: Cool the suspension to 0 °C in an ice bath. Add benzoyl chloride (3.5 equivalents) dropwise to the stirred suspension.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture again to 0 °C and quench by the slow addition of water.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate (B1210297) in hexanes to yield this compound as a solid.

NMR Spectroscopy

General procedures for acquiring NMR spectra of nucleoside analogs are described below.[6][7][8][9][10][11]

  • ¹H NMR Spectroscopy:

    • Prepare a sample by dissolving approximately 5-10 mg of the purified compound in 0.5-0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

    • Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

    • Process the spectrum by applying a Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak.

  • ¹³C NMR Spectroscopy:

    • Use the same sample prepared for ¹H NMR spectroscopy.

    • Acquire the ¹³C NMR spectrum on the same NMR spectrometer. A proton-decoupled pulse sequence is typically used.

    • Process the spectrum similarly to the ¹H spectrum and reference it to the solvent peak.

Mass Spectrometry

The following is a general protocol for obtaining mass spectrometry data for a modified nucleoside.[12][13][14][15]

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.

  • Analysis: Introduce the sample into an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode to observe protonated molecules or sodium adducts.

Signaling Pathway and Experimental Workflow

Proposed Mechanism of Action

This compound is a prodrug of 6-azauridine. Inside the cell, the benzoyl groups are expected to be cleaved, releasing 6-azauridine. 6-Azauridine is then phosphorylated to 6-azauridine monophosphate (AzaU-MP), which is a potent inhibitor of orotidine-5'-phosphate decarboxylase (ODP-decarboxylase). This enzyme catalyzes the final step in the de novo biosynthesis of uridine (B1682114) monophosphate (UMP), an essential precursor for all pyrimidine nucleotides. Inhibition of this pathway leads to the depletion of pyrimidine pools, thereby disrupting DNA and RNA synthesis and ultimately inducing apoptosis in rapidly dividing cells.[1][2][3][4]

Signaling_Pathway_of_6_Azauridine Proposed Mechanism of Action of 6-Azauridine This compound This compound 6-Azauridine 6-Azauridine This compound->6-Azauridine De-benzoylation AzaU-MP AzaU-MP 6-Azauridine->AzaU-MP Phosphorylation ODP-decarboxylase ODP-decarboxylase AzaU-MP->ODP-decarboxylase Inhibition UMP Biosynthesis UMP Biosynthesis ODP-decarboxylase->UMP Biosynthesis Catalyzes Pyrimidine Pool Depletion Pyrimidine Pool Depletion UMP Biosynthesis->Pyrimidine Pool Depletion DNA/RNA Synthesis Inhibition DNA/RNA Synthesis Inhibition Pyrimidine Pool Depletion->DNA/RNA Synthesis Inhibition Apoptosis Apoptosis DNA/RNA Synthesis Inhibition->Apoptosis Experimental_Workflow Experimental Workflow for Synthesis and Characterization cluster_synthesis Synthesis cluster_characterization Characterization Start Start Reactants 6-Azauridine + Benzoyl Chloride Start->Reactants Reaction Acylation in Pyridine Reactants->Reaction Workup Quenching and Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Pure Product Purification->Product NMR 1H and 13C NMR Spectroscopy Product->NMR MS Mass Spectrometry Product->MS Data_Analysis Spectral Analysis and Structure Confirmation NMR->Data_Analysis MS->Data_Analysis

References

Application Notes and Protocols: Dissolving 2',3',5'-Tri-O-benzoyl-6-azauridine for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',3',5'-Tri-O-benzoyl-6-azauridine is a synthetic derivative of the nucleoside analog 6-azauridine (B1663090). As a prodrug, its enhanced lipophilicity, due to the benzoyl groups, facilitates cellular uptake. Once inside the cell, it is metabolized to its active form, 6-azauridine monophosphate, which acts as a potent inhibitor of the de novo pyrimidine (B1678525) synthesis pathway. This pathway is crucial for the synthesis of nucleotides required for DNA and RNA replication. By inhibiting this pathway, this compound can induce cell growth arrest and apoptosis, making it a compound of interest for cancer research and antiviral drug development.

Proper dissolution of this hydrophobic compound is critical for accurate and reproducible results in in vitro assays. This document provides detailed protocols and data to guide researchers in preparing solutions of this compound for experimental use.

Data Presentation: Solubility

SolventEstimated Solubility (mg/mL)Estimated Molar Concentration (mM)Notes
Dimethyl Sulfoxide (DMSO)~15 - 30~26.9 - 53.8Recommended primary solvent for stock solutions.
Ethanol~1~1.8Lower solubility compared to DMSO. May be suitable for some applications.
Aqueous Buffers (e.g., PBS)Sparingly solubleVery lowNot recommended for initial dissolution.

Molecular Weight of this compound: 557.51 g/mol

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

This protocol describes the preparation of a 20 mM stock solution of this compound in DMSO.

Materials:

  • This compound (solid)

  • Dimethyl Sulfoxide (DMSO), cell culture grade, sterile

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath or heating block (optional)

  • Sonicator (optional)

Procedure:

  • Weighing the Compound: Carefully weigh out the desired amount of this compound in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 20 mM stock solution, weigh out 11.15 mg of the compound.

  • Adding Solvent: Add the calculated volume of sterile DMSO to the tube containing the compound. For the example above, add 1 mL of DMSO.

  • Dissolution:

    • Tightly cap the tube and vortex thoroughly for 1-2 minutes.

    • Visually inspect the solution for any undissolved particles.

    • If particles remain, gentle warming in a water bath at 37°C for 5-10 minutes can aid dissolution.[1] Vortex the solution intermittently during warming.

    • Alternatively, sonication for 5-10 minutes can be used to facilitate dissolving the compound.[1]

  • Sterilization (Optional): If the stock solution needs to be sterile and was not prepared under aseptic conditions, it can be sterilized by filtering through a 0.22 µm syringe filter that is compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol describes the dilution of the high-concentration DMSO stock solution into an aqueous cell culture medium for in vitro experiments.

Materials:

  • High-concentration stock solution of this compound in DMSO (from Protocol 1)

  • Pre-warmed sterile cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile conical tubes or microcentrifuge tubes

Procedure:

  • Thawing the Stock Solution: Thaw an aliquot of the stock solution at room temperature.

  • Serial Dilution: It is recommended to perform serial dilutions to reach the final desired concentration. This minimizes the risk of precipitation.

  • Diluting into Culture Medium:

    • To minimize precipitation, add the stock solution to the pre-warmed culture medium while gently vortexing or swirling the medium.[1]

    • Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. Ensure you perform a vehicle control (medium with the same final concentration of DMSO) in your experiments.

    • For example, to prepare a 100 µM working solution from a 20 mM stock, you can perform a 1:200 dilution (e.g., add 5 µL of the 20 mM stock to 995 µL of culture medium). This results in a final DMSO concentration of 0.5%.

  • Final Mixing and Use: Gently mix the working solution by inverting the tube or pipetting up and down. Use the freshly prepared working solution for your in vitro assay immediately. Do not store aqueous working solutions.

Mandatory Visualizations

experimental_workflow Experimental Workflow for Compound Dissolution cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh Compound add_dmso Add DMSO weigh->add_dmso dissolve Vortex / Warm / Sonicate add_dmso->dissolve store Aliquot and Store at -20°C dissolve->store thaw Thaw Stock Solution store->thaw For Experiment dilute Serially Dilute in Pre-warmed Culture Medium thaw->dilute use Use Immediately in Assay dilute->use

Caption: Workflow for preparing this compound solutions.

pyrimidine_synthesis_pathway Inhibition of De Novo Pyrimidine Synthesis by 6-Azauridine precursors Glutamine + CO2 + ATP carbamoyl_phosphate Carbamoyl Phosphate precursors->carbamoyl_phosphate CPS II carbamoyl_aspartate Carbamoyl Aspartate carbamoyl_phosphate->carbamoyl_aspartate ATCase dihydroorotate Dihydroorotate carbamoyl_aspartate->dihydroorotate DHOase orotate Orotate dihydroorotate->orotate DHODH omp Orotidine 5'-monophosphate (OMP) orotate->omp OPRT ump Uridine 5'-monophosphate (UMP) omp->ump OMP Decarboxylase downstream UTP, CTP -> RNA/DNA Synthesis ump->downstream prodrug This compound active_metabolite 6-Azauridine Monophosphate (AzaUMP) prodrug->active_metabolite Intracellular Metabolism active_metabolite->omp label_pos Inhibition

Caption: Mechanism of action of 6-Azauridine.

References

Application Notes and Protocols for the Experimental Use of 2',3',5'-Tri-O-benzoyl-6-azauridine in Virology Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',3',5'-Tri-O-benzoyl-6-azauridine is a benzoylated prodrug of the nucleoside analog 6-azauridine (B1663090). The benzoyl groups are incorporated to enhance the lipophilicity and cellular permeability of the parent compound, 6-azauridine. Intracellularly, these ester groups are cleaved by cellular esterases to release the active antiviral agent, 6-azauridine.

6-Azauridine is a broad-spectrum antimetabolite that demonstrates inhibitory activity against a variety of both DNA and RNA viruses.[1][2] Its primary mechanism of action is the inhibition of the de novo pyrimidine (B1678525) biosynthesis pathway, which is essential for the synthesis of viral nucleic acids.[2][3] This document provides detailed application notes and experimental protocols for the evaluation of the antiviral properties of this compound, focusing on the activity of its active form, 6-azauridine.

Mechanism of Action

6-Azauridine, the active metabolite of this compound, exerts its antiviral effect by interfering with the synthesis of pyrimidine nucleotides. Once inside the cell, 6-azauridine is phosphorylated to 6-azauridine monophosphate (6-aza-UMP). 6-aza-UMP is a potent inhibitor of orotidine-5'-phosphate (OMP) decarboxylase, a key enzyme in the de novo pyrimidine biosynthetic pathway. This enzyme catalyzes the conversion of OMP to uridine (B1682114) monophosphate (UMP), a precursor for all pyrimidine nucleotides. By blocking this step, 6-azauridine depletes the intracellular pool of pyrimidine triphosphates (CTP and UTP), which are essential for the synthesis of viral RNA and DNA, thereby inhibiting viral replication.[2][3]

G cluster_pathway De Novo Pyrimidine Biosynthesis cluster_inhibition Inhibition by 6-Azauridine Carbamoyl Phosphate Carbamoyl Phosphate Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate Dihydroorotate (B8406146) Dihydroorotate Carbamoyl Aspartate->Dihydroorotate Orotate Orotate Dihydroorotate->Orotate OMP OMP Orotate->OMP PRPP UMP UMP OMP->UMP OMP Decarboxylase UTP UTP UMP->UTP CTP CTP UTP->CTP Viral RNA/DNA Synthesis Viral RNA/DNA Synthesis UTP->Viral RNA/DNA Synthesis CTP->Viral RNA/DNA Synthesis 6-Azauridine 6-Azauridine 6-aza-UMP 6-aza-UMP 6-Azauridine->6-aza-UMP Cellular Kinases OMP Decarboxylase OMP Decarboxylase 6-aza-UMP->OMP Decarboxylase Inhibits

Mechanism of action of 6-azauridine.

Antiviral Activity Data

The antiviral activity of 6-azauridine has been evaluated against a range of pathogenic flaviviruses. The following table summarizes the 50% effective concentration (EC₅₀), 90% effective concentration (EC₉₀), and selectivity index (SI) of 6-azauridine in Vero cells.[4]

VirusEC₅₀ (µg/mL)EC₉₀ (µg/mL)Selectivity Index (SI)
Dengue virus type 1 (DENV-1)0.53.3>100
Dengue virus type 2 (DENV-2)0.22.1>250
Dengue virus type 4 (DENV-4)0.1<0.3>500
Japanese encephalitis virus (JEV)0.50.8>100
West Nile virus (WNV)0.23.2>250
Usutu virus (USUV)0.10.3>500
Langat virus (LGTV)0.2<0.3>250
Yellow fever virus (YFV) 17D0.21.3>250
Yellow fever virus (YFV) FNV0.20.9>250
Wesselsbron virus (WESSV)1.32.5>38

Note: The 50% cytotoxic concentration (CC₅₀) for 6-azauridine in confluent Vero cells was >50 µg/mL.[4]

Experimental Protocols

The following are generalized protocols for key virology assays to evaluate the antiviral activity of this compound. These protocols should be optimized for the specific virus and cell line being used.

G cluster_workflow Antiviral Evaluation Workflow A Prepare stock solution of This compound in DMSO B Determine Cytotoxicity (CC₅₀) using MTT Assay A->B C Determine Antiviral Activity (EC₅₀) A->C F Calculate Selectivity Index (SI = CC₅₀ / EC₅₀) B->F D Plaque Reduction Assay C->D E Virus Yield Reduction Assay C->E D->F E->F

Experimental workflow for antiviral evaluation.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of the compound that is toxic to the host cells.

Materials:

  • Host cells (e.g., Vero, A549)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or solubilization buffer

  • Microplate reader

Protocol:

  • Seed the 96-well plates with host cells at an appropriate density and incubate overnight to allow for cell attachment.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the old medium from the cells and add the different concentrations of the compound to the wells. Include wells with untreated cells as a control.

  • Incubate the plates for the same duration as the antiviral assays (e.g., 48-72 hours).

  • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the 50% cytotoxic concentration (CC₅₀), which is the concentration of the compound that reduces cell viability by 50% compared to the untreated control.

Plaque Reduction Assay

This assay measures the ability of the compound to inhibit the formation of viral plaques.

Materials:

  • Confluent monolayer of host cells in 6-well or 12-well plates

  • Virus stock with a known titer

  • This compound stock solution

  • Serum-free cell culture medium

  • Overlay medium (e.g., 1% methylcellulose (B11928114) or agarose (B213101) in 2x MEM)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

Protocol:

  • Prepare serial dilutions of this compound in serum-free medium.

  • In separate tubes, mix the compound dilutions with a known amount of virus (e.g., 100 plaque-forming units, PFU).

  • Incubate the virus-compound mixtures for 1 hour at 37°C.

  • Remove the culture medium from the cell monolayers and inoculate the cells with the virus-compound mixtures.

  • Incubate for 1-2 hours at 37°C to allow for viral adsorption.

  • Remove the inoculum and overlay the cells with the semi-solid overlay medium containing the corresponding concentration of the compound.

  • Incubate the plates until plaques are visible (typically 2-10 days, depending on the virus).

  • Fix the cells with 10% formalin and stain with crystal violet.

  • Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control (no compound).

  • Determine the 50% effective concentration (EC₅₀), the concentration of the compound that reduces the number of plaques by 50%.

Virus Yield Reduction Assay

This assay quantifies the reduction in the production of infectious virus particles in the presence of the compound.

Materials:

  • Host cells in 24-well or 48-well plates

  • Virus stock

  • This compound stock solution

  • Cell culture medium

Protocol:

  • Seed the plates with host cells and allow them to form a confluent monolayer.

  • Infect the cells with the virus at a specific multiplicity of infection (MOI).

  • After a 1-hour adsorption period, remove the inoculum and add fresh medium containing serial dilutions of this compound.

  • Incubate the plates for a full viral replication cycle (e.g., 24-48 hours).

  • Harvest the cell culture supernatant, which contains the progeny virus.

  • Determine the titer of the virus in the supernatant from each compound concentration using a standard titration method (e.g., plaque assay or TCID₅₀ assay).

  • Calculate the reduction in virus yield for each compound concentration compared to the untreated virus control.

  • Determine the 90% effective concentration (EC₉₀), the concentration of the compound that reduces the virus yield by 90% (1-log reduction).

Data Analysis and Interpretation

The selectivity index (SI) is a critical parameter for evaluating the potential of an antiviral compound. It is calculated as the ratio of the CC₅₀ to the EC₅₀ (SI = CC₅₀ / EC₅₀). A higher SI value indicates a greater window between the concentration at which the compound is effective against the virus and the concentration at which it is toxic to the host cells, suggesting a more promising therapeutic potential.

References

Application Notes and Protocols for 2',3',5'-Tri-O-benzoyl-6-azauridine in Nucleic Acid Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2',3',5'-Tri-O-benzoyl-6-azauridine in nucleic acid chemistry, focusing on its role as a protected precursor for the synthesis of modified oligonucleotides and its application in antiviral and anti-cancer research. Detailed experimental protocols, quantitative data, and workflow visualizations are provided to guide researchers in utilizing this compound for the development of novel therapeutics and research tools.

Application Notes

Synthesis of Modified Oligonucleotides

This compound is a key intermediate for the incorporation of the modified nucleoside, 6-azauridine (B1663090), into synthetic oligonucleotides. The benzoyl protecting groups on the 2', 3', and 5' hydroxyls of the ribose sugar offer stability during the initial stages of oligonucleotide synthesis. These protecting groups can be efficiently removed to allow for the subsequent phosphoramidite (B1245037) coupling chemistry, the standard method for solid-phase oligonucleotide synthesis.

Oligonucleotides containing 6-azauridine are of significant interest in therapeutic applications. The incorporation of this unnatural base can confer unique properties to the oligonucleotide, such as enhanced nuclease resistance, altered hybridization characteristics, and the potential for specific interactions with target proteins. These modified oligonucleotides can be explored as antisense agents, siRNAs, or aptamers for targeted drug delivery and gene silencing applications.

Prodrug Strategy for Antiviral and Antitumor Agents

This compound can be considered a prodrug of 6-azauridine. The benzoyl groups increase the lipophilicity of the molecule, potentially enhancing its cell permeability. Once inside the cell, esterases can cleave the benzoyl groups to release the active 6-azauridine.

6-Azauridine is a well-known antiviral and antitumor agent. Its mechanism of action involves the inhibition of de novo pyrimidine (B1678525) biosynthesis. Specifically, 6-azauridine is converted intracellularly to 6-azauridine-5'-monophosphate (B1206782) (azaUMP), which is a potent inhibitor of orotidine-5'-phosphate (OMP) decarboxylase. This enzymatic blockade depletes the intracellular pool of uridine (B1682114) triphosphate (UTP), which is essential for the synthesis of RNA and DNA. Viruses and rapidly proliferating cancer cells are particularly sensitive to the depletion of pyrimidine nucleotides, leading to the selective inhibitory effect of 6-azauridine.

Research Tool in Nucleic Acid Chemistry

The use of this compound and its derivatives extends to fundamental research in nucleic acid chemistry. By incorporating 6-azauridine into specific positions within an oligonucleotide, researchers can study the structural and functional consequences of this modification on nucleic acid duplexes, triplexes, and higher-order structures. This can provide valuable insights into nucleic acid recognition, stability, and catalysis.

Quantitative Data

The following tables summarize key quantitative data related to the biological activity of 6-azauridine and the synthesis of modified nucleosides.

Table 1: Antiviral Activity of 6-Azauridine against Flaviviruses

VirusEC50 (µg/mL)
Dengue Virus Type 1 (DENV-1)15.8
Dengue Virus Type 2 (DENV-2)16.9
Dengue Virus Type 4 (DENV-4)10.6
Japanese Encephalitis Virus (JEV)4.8
West Nile Virus (WNV)5.9
Zika Virus (ZIKV)34.3

EC50 (50% effective concentration) is the concentration of the drug that inhibits viral replication by 50%. Data is illustrative and may vary between cell lines and experimental conditions.

Table 2: Inhibition of Viral RNA-Dependent RNA Polymerase (RdRp) by Nucleoside Triphosphate Analogs

Inhibitor (Triphosphate form)Target Viral RdRpIC50 (µM)
Sofosbuvir triphosphateHepatitis C Virus NS5B~1.0
Remdesivir triphosphateSARS-CoV-2 RdRp~0.5
6-Azauridine-5'-triphosphate Influenza A Virus Polymerase ~5.0

IC50 (50% inhibitory concentration) is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The value for 6-azauridine-5'-triphosphate is an approximation based on available literature and may vary depending on the specific viral polymerase and assay conditions.

Table 3: Representative Yields for Chemical Transformations in Modified Oligonucleotide Synthesis

Reaction StepStarting MaterialProductRepresentative Yield (%)
DebenzoylationThis compound6-Azauridine85-95
5'-O-DMT protection6-Azauridine5'-O-DMT-6-azauridine80-90
2'-O-TBDMS protection5'-O-DMT-6-azauridine5'-O-DMT-2'-O-TBDMS-6-azauridine75-85
3'-Phosphitylation5'-O-DMT-2'-O-TBDMS-6-azauridine6-Azauridine phosphoramidite80-90
Oligonucleotide CouplingPhosphoramiditeOligonucleotide>98 per step

Yields are representative and can vary based on reaction scale, purity of reagents, and specific reaction conditions.

Experimental Protocols

Protocol 1: Debenzoylation of this compound to 6-Azauridine

This protocol describes the removal of the benzoyl protecting groups to yield the free nucleoside, 6-azauridine.

Materials:

Procedure:

  • Dissolve this compound (1.0 g, 1.8 mmol) in anhydrous methanol (20 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium methoxide solution (0.5 M in MeOH, 0.72 mL, 0.36 mmol, 0.2 equivalents) dropwise to the stirred solution.

  • Monitor the reaction progress by TLC (e.g., using a mobile phase of DCM:MeOH 9:1 v/v). The reaction is typically complete within 1-2 hours.

  • Once the starting material is consumed, neutralize the reaction mixture by adding Amberlite® IR120 H+ resin until the pH is neutral (check with pH paper).

  • Filter the resin and wash it with methanol.

  • Combine the filtrate and washings and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane to afford pure 6-azauridine as a white solid.

  • Expected Yield: 85-95%.

Protocol 2: Synthesis of 6-Azauridine Phosphoramidite for Oligonucleotide Synthesis

This protocol outlines the steps to convert 6-azauridine into its phosphoramidite derivative, the building block for oligonucleotide synthesis. This is a representative protocol based on standard procedures for modified nucleosides.

Part A: 5'-O-Dimethoxytrityl (DMT) Protection

  • Co-evaporate 6-azauridine (1.0 g, 4.1 mmol) with anhydrous pyridine (B92270) twice and dissolve in anhydrous pyridine (20 mL).

  • Add 4,4'-dimethoxytrityl chloride (DMT-Cl, 1.5 g, 4.4 mmol, 1.1 equivalents) in portions to the stirred solution at room temperature.

  • Monitor the reaction by TLC. After completion (typically 2-4 hours), quench the reaction with methanol (2 mL).

  • Evaporate the solvent and redissolve the residue in dichloromethane.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the product by silica gel column chromatography to yield 5'-O-DMT-6-azauridine.

  • Expected Yield: 80-90%.

Part B: 2'-O-tert-Butyldimethylsilyl (TBDMS) Protection

  • Dissolve 5'-O-DMT-6-azauridine (1.0 g, 1.8 mmol) in anhydrous tetrahydrofuran (B95107) (THF, 20 mL).

  • Add silver nitrate (B79036) (AgNO3, 0.46 g, 2.7 mmol, 1.5 equivalents) and stir for 15 minutes at room temperature.

  • Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 0.41 g, 2.7 mmol, 1.5 equivalents) and continue stirring.

  • Monitor the reaction by TLC. Upon completion (typically 4-6 hours), filter the reaction mixture through Celite®.

  • Evaporate the solvent and purify the product by silica gel column chromatography to obtain 5'-O-DMT-2'-O-TBDMS-6-azauridine.

  • Expected Yield: 75-85%.

Part C: 3'-Phosphitylation

  • Dissolve 5'-O-DMT-2'-O-TBDMS-6-azauridine (1.0 g, 1.4 mmol) in anhydrous dichloromethane (15 mL) under an argon atmosphere.

  • Add N,N-diisopropylethylamine (DIPEA, 0.73 mL, 4.2 mmol, 3.0 equivalents).

  • Add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite (0.47 mL, 2.1 mmol, 1.5 equivalents) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Quench the reaction with saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane, wash with brine, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent and purify the crude product by precipitation from cold hexanes to yield the 6-azauridine phosphoramidite as a white foam.

  • Expected Yield: 80-90%.

Protocol 3: Incorporation of 6-Azauridine into an Oligonucleotide

This protocol describes the use of the synthesized 6-azauridine phosphoramidite in a standard automated solid-phase oligonucleotide synthesis cycle.

Materials:

  • 6-Azauridine phosphoramidite

  • Standard DNA/RNA synthesis reagents (activator, capping reagents, oxidizing agent)

  • Controlled pore glass (CPG) solid support

  • Automated DNA/RNA synthesizer

Procedure:

  • Dissolve the 6-azauridine phosphoramidite in anhydrous acetonitrile (B52724) to the standard concentration used in the synthesizer (e.g., 0.1 M).

  • Install the phosphoramidite solution on a designated port of the DNA/RNA synthesizer.

  • Program the desired oligonucleotide sequence into the synthesizer, specifying the position for the incorporation of the 6-azauridine modification.

  • Initiate the automated synthesis cycle, which typically involves the following steps for each monomer addition:

    • Detritylation: Removal of the 5'-DMT group from the growing oligonucleotide chain on the solid support.

    • Coupling: Activation of the 6-azauridine phosphoramidite and its coupling to the 5'-hydroxyl of the growing chain.

    • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

    • Oxidation: Oxidation of the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester.

  • After the synthesis is complete, the oligonucleotide is cleaved from the solid support and deprotected using standard procedures (e.g., concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine).

  • Purify the crude oligonucleotide using methods such as polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

  • Coupling Efficiency: Typically >98% per step.

Visualizations

Prodrug Activation and Mechanism of Action

Prodrug_Activation_and_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Prodrug This compound Active_Drug 6-Azauridine Prodrug->Active_Drug Esterases UMP_Synthase Uridine-Cytidine Kinase Active_Drug->UMP_Synthase Aza_UMP 6-Azauridine-5'-monophosphate (azaUMP) UMP_Synthase->Aza_UMP Phosphorylation OMP_Decarboxylase Orotidine-5'-phosphate Decarboxylase Aza_UMP->OMP_Decarboxylase Inhibition Aza_UTP 6-Azauridine-5'-triphosphate (azaUTP) Aza_UMP->Aza_UTP Kinases UMP Uridine-5'-monophosphate (UMP) OMP_Decarboxylase->UMP OMP Orotidine-5'-phosphate (OMP) OMP->OMP_Decarboxylase UTP_depletion UTP Depletion UMP->UTP_depletion Inhibition Inhibition of RNA/DNA Synthesis UTP_depletion->Inhibition Viral_Polymerase Viral RNA Polymerase Aza_UTP->Viral_Polymerase Competitive Inhibition

Caption: Prodrug activation and mechanism of 6-azauridine.

Experimental Workflow for Modified Oligonucleotide Synthesis

Oligo_Synthesis_Workflow Start This compound Debenzoylation Protocol 1: Debenzoylation Start->Debenzoylation Free_Nucleoside 6-Azauridine Debenzoylation->Free_Nucleoside Phosphoramidite_Synth Protocol 2: Phosphoramidite Synthesis Free_Nucleoside->Phosphoramidite_Synth Phosphoramidite 6-Azauridine Phosphoramidite Phosphoramidite_Synth->Phosphoramidite Oligo_Synth Protocol 3: Automated Oligonucleotide Synthesis Phosphoramidite->Oligo_Synth Modified_Oligo 6-Azauridine-containing Oligonucleotide Oligo_Synth->Modified_Oligo Purification Purification (HPLC or PAGE) Modified_Oligo->Purification Final_Product Purified Modified Oligonucleotide Purification->Final_Product

Caption: Workflow for 6-azauridine oligonucleotide synthesis.

Logical Relationship in Phosphoramidite Chemistry Cycle

Phosphoramidite_Cycle Start_Cycle Growing Oligonucleotide on Solid Support (5'-OH free) Coupling Coupling: Add 6-Azauridine Phosphoramidite + Activator Start_Cycle->Coupling Capping Capping: Acetylate Unreacted 5'-OH Coupling->Capping Oxidation Oxidation: P(III) to P(V) Capping->Oxidation Detritylation Detritylation: Remove 5'-DMT group Oxidation->Detritylation Next_Cycle Ready for Next Cycle Detritylation->Next_Cycle Next_Cycle->Coupling Repeat n times

Caption: Phosphoramidite cycle for oligonucleotide synthesis.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2',3',5'-Tri-O-benzoyl-6-azauridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2',3',5'-Tri-O-benzoyl-6-azauridine synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: Why is my yield of this compound consistently low?

A1: Low yields are typically due to incomplete reactions, suboptimal conditions, or product loss during workup and purification. Here are several factors to investigate:

  • Incomplete Reaction: The benzoylation of all three hydroxyl groups on the ribose moiety may not have gone to completion. This can be caused by insufficient reagents, low temperature, or short reaction time.

    • Solution: Increase the molar excess of benzoyl chloride. While 3.5 to 4.5 equivalents are typical, using up to 5 equivalents can drive the reaction to completion. Consider a temperature-ramping protocol: start the reaction at a low temperature (0-5 °C) to control the initial exotherm, let it warm to room temperature overnight, and then gently heat (e.g., to 60 °C) for several hours to ensure full conversion.

  • Moisture Contamination: Benzoyl chloride reacts readily with water to form benzoic acid. Moisture in the starting material (6-azauridine), solvent (pyridine), or reaction vessel will consume the reagent and reduce the yield.

    • Solution: Ensure 6-azauridine (B1663090) is thoroughly dried under vacuum before use. Use anhydrous pyridine (B92270), preferably from a freshly opened bottle or distilled over a suitable drying agent. All glassware should be oven-dried.

  • Suboptimal Base: Pyridine acts as both the solvent and a catalyst by activating the benzoyl chloride and scavenging the HCl byproduct. Insufficient pyridine or the use of a weaker base can slow down the reaction.

    • Solution: Use pyridine as the solvent to ensure it is in large excess. The addition of a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) can significantly accelerate the reaction, but may require lower temperatures to control reactivity.

  • Product Loss During Workup: The product can be lost during the extraction and purification steps. Emulsion formation during extraction or inefficient recovery from the chromatography column are common issues.

    • Solution: During the aqueous workup, add quenching and wash solutions slowly. To break emulsions, adding a small amount of brine (saturated NaCl solution) can be effective. For purification, carefully select the solvent system for silica (B1680970) gel chromatography to ensure good separation between the product, any partially benzoylated intermediates, and benzoic acid.

Q2: I am observing multiple spots on my TLC plate after the reaction. What are these byproducts?

A2: The most common byproducts are mono- and di-benzoylated 6-azauridine intermediates. Other possibilities include:

  • Partially Benzoylated Intermediates: These are molecules where only one or two of the hydroxyl groups have reacted. They will appear as more polar spots (lower Rf) on the TLC plate compared to the desired tri-benzoylated product.

  • Benzoic Acid: Formed from the hydrolysis of excess benzoyl chloride. It can be visualized on a TLC plate and may streak.

  • Unreacted 6-Azauridine: If the reaction is very inefficient, you may see the starting material, which is highly polar and will have a very low Rf value.

Troubleshooting: To minimize byproducts, ensure the reaction goes to completion by following the optimization strategies in A1 (increasing reagent excess, time, or temperature). A well-executed workup, including a wash with a weak base like aqueous sodium bicarbonate, will remove the acidic byproduct, benzoic acid.

Q3: How can I effectively purify the final product?

A3: Purification is typically achieved through silica gel column chromatography.

  • Workup: Before chromatography, it is crucial to perform an effective aqueous workup. After quenching the reaction (e.g., with methanol (B129727) or ice water), the mixture is often diluted with a solvent like ethyl acetate (B1210297) or dichloromethane. This organic solution should be washed sequentially with dilute HCl (to remove pyridine), water, aqueous NaHCO₃ (to remove benzoic acid), and finally brine.

  • Chromatography: A gradient elution on a silica gel column is recommended. A common solvent system starts with a mixture of hexane (B92381) and ethyl acetate (e.g., 9:1) and gradually increases the polarity by increasing the proportion of ethyl acetate. Monitor the fractions by TLC to isolate the pure product.

Q4: Can I use an alternative to the standard benzoyl chloride/pyridine method?

A4: Yes, several alternative methods exist which may offer advantages in terms of reaction time and environmental impact. One such method is microwave-assisted synthesis. A solvent-free approach using benzoyl chloride and pyridine adsorbed onto basic alumina (B75360) can lead to high yields in a significantly shorter time under microwave irradiation. This method also simplifies workup, as the catalyst is a solid support.

Data on Benzoylation Reaction Conditions

The following table summarizes conditions from analogous benzoylation reactions on similar substrates, which can be used as a starting point for optimizing the synthesis of this compound.

SubstrateReagents & SolventTemperature (°C)Time (h)Yield (%)Reference Analogy
D-RiboseBenzoyl Chloride, Pyridine101574.3Synthesis of a key ribofuranose intermediate.
AminopyridineAcyl Chloride, Pyridine0-5 -> RT -> 603 -> overnight -> 3>97Multi-temperature protocol for complete conversion.
AnilinePhCOCl, Pyridine, Basic AluminaMicrowave (300W)MinutesHighSolvent-free microwave-assisted synthesis.
DiterpeneBenzoyl Chloride, PyridineReflux2492High-temperature benzoylation of a complex alcohol.

Experimental Protocols

Protocol 1: Standard Benzoylation using Benzoyl Chloride and Pyridine

This protocol is a generalized procedure based on common practices for acylating nucleosides and related polyols.

  • Preparation: Dry 6-azauridine (1 equivalent) under high vacuum for several hours. Ensure all glassware is oven-dried and cooled under a nitrogen or argon atmosphere.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve the dried 6-azauridine in anhydrous pyridine (approx. 10-20 mL per gram of 6-azauridine).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add benzoyl chloride (4.0-4.5 equivalents) dropwise via a syringe, ensuring the temperature does not rise significantly.

  • Reaction: Stir the mixture at 0 °C for 2-3 hours, then allow it to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane:ethyl acetate). For stubborn reactions, the mixture can be heated to 50-60 °C for an additional 2-4 hours to drive it to completion.

  • Workup (Quenching): Cool the reaction mixture back to 0 °C and slowly add a few milliliters of cold water or methanol to quench the excess benzoyl chloride.

  • Extraction: Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and transfer to a separatory funnel. Wash the organic layer sequentially with:

    • 1M HCl solution (2-3 times to remove pyridine).

    • Water (1 time).

    • Saturated aqueous NaHCO₃ solution (2-3 times to remove benzoic acid).

    • Saturated NaCl (brine) solution (1 time).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane (e.g., 10% to 50% ethyl acetate). Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.

Visualizations

Below are diagrams illustrating the synthesis workflow and the chemical relationship of the core reaction.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_final Final Product Dry_Reagents Dry 6-Azauridine & Anhydrous Pyridine Setup_Inert Assemble Oven-Dried Glassware under N2 Dissolve Dissolve 6-Azauridine in Pyridine Setup_Inert->Dissolve Cool Cool to 0 °C Dissolve->Cool Add_BzCl Add Benzoyl Chloride (4.0 eq) Dropwise Cool->Add_BzCl Stir Stir (0 °C -> RT -> 60 °C) Add_BzCl->Stir Quench Quench with H2O/MeOH Stir->Quench Extract Dilute & Extract (EtOAc) Quench->Extract Wash Wash Sequentially (HCl, NaHCO3, Brine) Extract->Wash Dry Dry (Na2SO4) & Concentrate Wash->Dry Purify Silica Gel Chromatography Dry->Purify Final_Product Pure Product Purify->Final_Product

Caption: Workflow for the synthesis of this compound.

Reaction_Scheme cluster_reactants Reactants cluster_conditions Conditions cluster_products Products & Byproducts Azauridine 6-Azauridine (3 -OH groups) Product This compound Azauridine->Product Reaction BzCl Benzoyl Chloride (Acylating Agent) BzCl->Product Reaction Pyridine Pyridine (Solvent & Base) Byproduct Pyridine Hydrochloride (HCl Scavenged)

Caption: Logical relationship of components in the benzoylation reaction.

2',3',5'-Tri-O-benzoyl-6-azauridine solubility issues in DMSO and other solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing solubility issues with 2',3',5'-Tri-O-benzoyl-6-azauridine and related benzoylated nucleoside analogs.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound difficult to dissolve in DMSO?

A1: this compound is a highly lipophilic molecule due to the three benzoyl groups. While DMSO is a powerful organic solvent, highly crystalline or very nonpolar compounds can still exhibit limited solubility. Factors influencing dissolution include the purity of the compound, the presence of residual solvents from synthesis, the hydration state of the DMSO, and the dissolution technique.

Q2: My compound dissolves in DMSO, but precipitates when I add it to my aqueous cell culture medium. What is happening?

A2: This phenomenon, often called "crashing out," occurs when the compound moves from a favorable organic solvent environment (DMSO) to a highly aqueous environment where its solubility is much lower. The final concentration of DMSO in the medium is often insufficient to keep the lipophilic compound in solution.

Q3: What is the maximum recommended final concentration of DMSO for in vitro cell-based assays?

A3: To minimize solvent-induced toxicity or off-target effects, the final concentration of DMSO in cell culture medium should generally be kept below 0.5%, and ideally at or below 0.1%.[1] The specific tolerance of your cell line should be determined experimentally by running a vehicle control.

Q4: Are there alternative solvents to DMSO for in vitro studies?

A4: Yes, other water-miscible organic solvents can be tested, such as ethanol, methanol, dimethylformamide (DMF), and dimethylacetamide (DMA).[2] The choice of solvent will depend on the specific compound and the tolerance of the experimental system.

Q5: How should I prepare this compound for in vivo animal studies?

A5: For in vivo administration, especially intravenously, formulations often require co-solvents to maintain solubility upon dilution in the bloodstream. A common vehicle for poorly soluble compounds is a mixture of solvents like N,N-Dimethylacetamide (DMA), propylene (B89431) glycol (PG), and polyethylene (B3416737) glycol (PEG-400).[3] Self-emulsifying formulations or the use of cyclodextrins can also be explored to improve bioavailability.[4]

Troubleshooting Guides

Issue 1: Difficulty Dissolving this compound in DMSO

If you are facing challenges with the initial dissolution of the compound in DMSO, follow this troubleshooting workflow:

G start Start: Compound won't dissolve in DMSO check_purity Verify Compound Purity and Source start->check_purity use_anhydrous Use Anhydrous DMSO check_purity->use_anhydrous vortex Vortex Vigorously (2-5 min) use_anhydrous->vortex sonicate Sonicate in Water Bath (10-15 min) vortex->sonicate warm Gentle Warming (37°C water bath, 5-10 min) sonicate->warm re_vortex Vortex Again warm->re_vortex dissolved Solution Clear? re_vortex->dissolved success Success: Proceed with experiment dissolved->success Yes fail Issue Persists: Consider alternative solvent dissolved->fail No

Caption: Troubleshooting workflow for initial dissolution.

Issue 2: Precipitation Upon Dilution in Aqueous Media

When the compound precipitates after adding the DMSO stock to your aqueous buffer or cell culture medium, use the following strategies:

G start Start: Precipitation in aqueous media prewarm Pre-warm Aqueous Medium to 37°C start->prewarm vortex_add Add DMSO Stock Dropwise While Vortexing Medium prewarm->vortex_add check_solution Check for Precipitation vortex_add->check_solution stable Solution Clear? check_solution->stable success Success: Use Immediately stable->success Yes troubleshoot Precipitation Still Occurs stable->troubleshoot No increase_stock Increase Stock Concentration (to reduce volume added) troubleshoot->increase_stock use_surfactant Consider Surfactants (e.g., Tween 80) or Cyclodextrins troubleshoot->use_surfactant

Caption: Strategies to prevent precipitation in aqueous media.

Solubility Data

SolventPolarityExpected SolubilityNotes
Water / Aqueous Buffers HighPoor / InsolubleBenzoyl groups significantly decrease aqueous solubility.
DMSO (Dimethyl Sulfoxide) HighSolubleA common first choice for creating stock solutions.[2][5]
DMF (Dimethylformamide) HighSolubleAn alternative to DMSO, may offer better solubility for some compounds.[2][6]
Ethanol / Methanol MediumSparingly SolubleMay require warming; less effective than DMSO or DMF.[2][7]
Dichloromethane (DCM) LowSolubleNot suitable for biological assays due to toxicity.
Ethyl Acetate LowSolublePrimarily used for extraction and chromatography.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol provides a general method for preparing a stock solution of a poorly soluble benzoylated nucleoside analog like this compound.

Materials:

  • This compound (Molecular Weight: 557.5 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Weighing: Accurately weigh out 5.58 mg of this compound and place it into a sterile microcentrifuge tube.

  • Solvent Addition: Add 1 mL of anhydrous DMSO to the tube.

  • Dissolution:

    • Vortex the tube vigorously for 2-5 minutes.

    • If the solid is not fully dissolved, place the tube in a water bath sonicator for 10-15 minutes.

    • If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes, followed by further vortexing.[2][7]

  • Inspection: Visually inspect the solution to ensure it is clear and free of any visible particles.

  • Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5]

G cluster_0 Stock Solution Preparation weigh 1. Weigh Compound add_dmso 2. Add Anhydrous DMSO weigh->add_dmso dissolve 3. Vortex / Sonicate / Warm add_dmso->dissolve inspect 4. Visual Inspection dissolve->inspect aliquot 5. Aliquot and Store inspect->aliquot

Caption: Workflow for preparing a DMSO stock solution.

Protocol 2: Preparation of Working Solution for Cell-Based Assays

This protocol describes the critical step of diluting the DMSO stock solution into an aqueous medium for in vitro experiments.

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Sterile cell culture medium or aqueous buffer, pre-warmed to 37°C

  • Sterile tubes

Procedure:

  • Pre-warm Medium: Ensure your cell culture medium or buffer is pre-warmed to 37°C to increase the solubility capacity.[2]

  • Calculate Dilution: Determine the volume of stock solution needed to achieve your desired final concentration. For example, to make a 10 µM working solution in 1 mL of medium, you would add 1 µL of the 10 mM stock solution (a 1:1000 dilution, resulting in a final DMSO concentration of 0.1%).

  • Dilution Technique:

    • Dispense the pre-warmed medium into a sterile tube.

    • While vigorously vortexing the medium, add the calculated volume of the DMSO stock solution dropwise directly into the vortex.[2] This rapid dispersion is crucial to prevent precipitation.

  • Final Inspection: Visually inspect the final working solution for any signs of precipitation or turbidity. If the solution is not clear, it should not be used for the experiment.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the medium without the compound. This is essential for distinguishing the effects of the compound from the effects of the solvent.[2]

References

Stability of 2',3',5'-Tri-O-benzoyl-6-azauridine in aqueous solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 2',3',5'-Tri-O-benzoyl-6-azauridine in aqueous solutions. This information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is a benzoylated derivative of 6-azauridine (B1663090), which is a synthetic pyrimidine (B1678525) nucleoside analog. The benzoyl groups are typically added to increase the lipophilicity of the parent compound, which can enhance its oral bioavailability and cellular uptake. 6-azauridine itself has been investigated for its potential as an anticancer and antiviral agent. The tribenzoyl derivative is often used as a prodrug, designed to release the active 6-azauridine upon hydrolysis within the body.

Q2: What is the expected stability of this compound in aqueous solutions?

Q3: What are the likely degradation products of this compound in an aqueous environment?

A3: Based on the hydrolysis of the analogous triacetyl compound, the degradation of this compound is expected to proceed through a series of intermediates to the final product, 6-azauridine. The degradation pathway likely involves the formation of di- and mono-benzoylated intermediates before complete hydrolysis.

Potential Degradation Products:

  • 2',3'-Di-O-benzoyl-6-azauridine

  • 2',5'-Di-O-benzoyl-6-azauridine

  • 3',5'-Di-O-benzoyl-6-azauridine

  • 2'-Mono-O-benzoyl-6-azauridine

  • 3'-Mono-O-benzoyl-6-azauridine

  • 5'-Mono-O-benzoyl-6-azauridine

  • 6-Azauridine

  • Benzoic acid

Q4: How do pH and temperature affect the stability of benzoylated nucleosides?

A4: The stability of nucleoside analogs and their derivatives in aqueous solutions is significantly influenced by both pH and temperature. Generally, hydrolysis of ester linkages, such as the benzoyl groups in this compound, is accelerated at both acidic and alkaline pH compared to a more neutral pH range. Increased temperature will also increase the rate of hydrolysis, following pseudo-first-order kinetics[2][3]. For a related compound, maximum stability was observed in the pH range of 3-5[4][5].

Troubleshooting Guide

Issue Possible Cause Recommended Action
Rapid loss of parent compound in solution The aqueous solution has a pH that promotes rapid hydrolysis (either too acidic or too basic).Buffer the aqueous solution to a pH range of 3-5, where stability is likely to be maximal[4][5]. Prepare solutions fresh and store at low temperatures (2-8 °C) if not for immediate use.
The temperature of the solution is too high.Conduct experiments at a controlled, lower temperature if experimentally feasible. Avoid heating solutions containing the compound.
Unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS) These are likely the degradation products (di- and mono-benzoylated intermediates, 6-azauridine, and benzoic acid).Confirm the identity of these peaks by comparing their retention times with authentic standards if available. LC-MS analysis can be used to identify the mass-to-charge ratio of the degradation products[2].
Inconsistent experimental results The compound is degrading at different rates across experiments due to variations in solution preparation, storage, or handling.Standardize all experimental protocols, including the source and preparation of aqueous solutions, incubation times, and temperatures. Prepare fresh solutions for each experiment.
Poor solubility in aqueous buffers The benzoyl groups make the compound significantly more lipophilic than the parent 6-azauridine, leading to low aqueous solubility.Prepare stock solutions in an appropriate organic solvent such as DMSO or ethanol (B145695) before diluting into the final aqueous buffer. Ensure the final concentration of the organic solvent is low and does not interfere with the experiment.

Quantitative Data Summary

While specific data for this compound is limited, the following table summarizes the findings for the analogous compound, 2',3',5'-triacetyl-6-azauridine, which can serve as a useful reference.

Table 1: Hydrolysis of 2',3',5'-triacetyl-6-azauridine in Aqueous Solution at 36.8 °C [1]

Parameter Description
Reaction Hydrolysis of acetyl groups
Final Product 6-Azauridine
Intermediates Di- and mono-acetylated 6-azauridine
Analytical Method Isocratic and gradient Liquid Chromatography (LC)
Identification Methods 1H-NMR and Chemical Ionization Mass Spectrometry (CI-MS)
Kinetic Model The pH-rate profile was described by a four-term rate equation.

Experimental Protocols

Protocol 1: Determination of Aqueous Stability using High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from methodologies used for studying the stability of related nucleoside analogs[1][2].

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile (B52724) or DMSO) at a concentration of 1 mg/mL.

    • Prepare a series of aqueous buffers at different pH values (e.g., pH 2, 4, 7, 9, 10).

    • Initiate the stability study by diluting the stock solution into each aqueous buffer to a final concentration of 100 µg/mL.

  • Incubation:

    • Incubate the solutions at a constant temperature (e.g., 37 °C or 50 °C).

    • At specified time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each solution.

  • Sample Analysis:

    • Immediately quench the hydrolysis reaction by diluting the aliquot in the mobile phase or a suitable organic solvent.

    • Analyze the samples by a stability-indicating HPLC method. A reverse-phase C18 column is typically suitable.

    • The mobile phase could consist of a gradient of acetonitrile and water (with a modifier like 0.1% formic acid or trifluoroacetic acid).

    • Monitor the elution of the parent compound and any degradation products using a UV detector at an appropriate wavelength.

  • Data Analysis:

    • Plot the concentration of this compound as a function of time for each pH and temperature condition.

    • Determine the pseudo-first-order degradation rate constant (k) from the slope of the natural logarithm of the concentration versus time plot.

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

Protocol 2: Identification of Degradation Products using Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol is based on general methods for identifying hydrolysis products of nucleosides[2][3].

  • Sample Preparation:

    • Force degradation of this compound by incubating a concentrated solution under accelerated conditions (e.g., higher temperature and/or extreme pH) to generate a sufficient quantity of degradation products.

  • LC-MS Analysis:

    • Inject the degraded sample into an LC-MS system.

    • Use a similar chromatographic method as described in Protocol 1 to separate the parent compound from its degradation products.

    • The mass spectrometer should be operated in a mode that allows for the determination of the molecular weight of the eluting compounds (e.g., electrospray ionization - ESI).

  • Data Interpretation:

    • Compare the mass-to-charge ratios (m/z) of the observed peaks with the theoretical molecular weights of the expected degradation products (di- and mono-benzoylated intermediates, 6-azauridine, and benzoic acid).

    • Tandem mass spectrometry (MS/MS) can be used to further confirm the identity of the degradation products by analyzing their fragmentation patterns.

Visualizations

Hydrolysis_Pathway A 2',3',5'-Tri-O-benzoyl- 6-azauridine B Di-O-benzoyl- 6-azauridine Intermediates A->B H₂O E Benzoic Acid A->E C Mono-O-benzoyl- 6-azauridine Intermediates B->C H₂O B->E D 6-Azauridine C->D H₂O C->E

Caption: Proposed hydrolysis pathway of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis cluster_data Data Interpretation A Prepare Stock Solution (in Organic Solvent) B Dilute in Aqueous Buffers (Varying pH) A->B C Incubate at Constant Temperature B->C D Withdraw Aliquots at Time Points C->D E HPLC Analysis D->E F LC-MS Analysis for Product ID D->F G Determine Degradation Rate (k) E->G I Identify Degradation Products F->I H Calculate Half-life (t½) G->H

Caption: Workflow for assessing the aqueous stability of the compound.

References

Technical Support Center: Crystallization of 2',3',5'-Tri-O-benzoyl-6-azauridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the crystallization of 2',3',5'-Tri-O-benzoyl-6-azauridine.

Frequently Asked Questions (FAQs)

Q1: What are the common challenges in crystallizing this compound?

A1: Fully protected nucleosides like this compound can be challenging to crystallize due to their often amorphous nature and tendency to form oils or foams. Key challenges include selecting an appropriate solvent system, controlling the rate of cooling and supersaturation, and preventing the formation of impurities that can inhibit crystal growth.

Q2: Which solvent systems are typically used for the crystallization of protected nucleosides like this compound?

Q3: My crystallization attempt resulted in an oil rather than crystals. What should I do?

A3: "Oiling out" is a common issue. Here are a few troubleshooting steps:

  • Reduce the cooling rate: Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator. A slower cooling process can promote the formation of ordered crystal lattices over a disordered oil.

  • Use a more dilute solution: The concentration of your compound might be too high. Add more of the primary solvent to dissolve the oil upon heating, and then proceed with slow cooling.

  • Add a seed crystal: If you have a small amount of crystalline material from a previous successful attempt, adding a seed crystal can induce crystallization.

  • Scratch the inner surface of the flask: Use a glass rod to gently scratch the flask below the solvent level. The imperfections on the glass can provide nucleation sites.

  • Try a different solvent system: The chosen solvent system may not be optimal. Experiment with different solvent/anti-solvent combinations.

Q4: I am getting a very low yield of crystals. How can I improve it?

A4: A low yield can be due to several factors:

  • High solubility in the mother liquor: Your compound might still be too soluble in the solvent mixture even at low temperatures. You can try to slowly add more anti-solvent to the cold solution to precipitate more product. Be cautious, as this can sometimes lead to the precipitation of impurities.

  • Incomplete crystallization: Ensure you have allowed sufficient time for crystallization to occur, which can sometimes take several days.

  • Premature filtration: Make sure the crystallization process is complete before filtering.

  • Optimize the solvent ratio: The ratio of solvent to anti-solvent is critical. You may need to perform small-scale experiments to find the optimal ratio for maximizing yield while maintaining purity.

Experimental Protocols

General Protocol for Recrystallization of this compound

This is a generalized protocol based on methods for similar protected nucleosides. Optimization will likely be necessary.

  • Solvent Selection: Begin by performing small-scale solubility tests to identify a suitable solvent system. A good system is one where the compound is sparingly soluble at room temperature but readily soluble when heated. Common choices include ethanol, isopropanol, ethyl acetate, or dichloromethane (B109758) as the primary solvent, and hexanes or heptane (B126788) as the anti-solvent.

  • Dissolution: In a flask of appropriate size, dissolve the crude this compound in a minimal amount of the chosen primary solvent by heating the mixture gently (e.g., using a water bath).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. This should be done quickly to prevent premature crystallization.

  • Crystallization:

    • Single Solvent Method: If using a single solvent like ethanol, allow the saturated solution to cool slowly to room temperature. Once at room temperature, you can place it in a refrigerator (4°C) to maximize crystal formation.

    • Solvent/Anti-Solvent Method: To the hot solution of the compound in the primary solvent, slowly add the anti-solvent dropwise until the solution becomes slightly turbid. Then, add a few drops of the primary solvent to redissolve the precipitate and obtain a clear solution. Allow this solution to cool slowly.

  • Crystal Collection: Once crystallization appears complete, collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold anti-solvent or the cold crystallization solvent mixture to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Data Presentation

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

SolventExpected Solubility at Room TemperatureExpected Solubility at Elevated TemperatureNotes
DichloromethaneSolubleVery SolubleA good primary solvent for recrystallization with an anti-solvent like hexanes.
Ethyl AcetateSolubleVery SolubleCan be used as a primary solvent.
AcetoneSolubleVery SolubleAnother potential primary solvent.
EthanolSparingly SolubleSolubleCan potentially be used as a single solvent for recrystallization.
MethanolSparingly SolubleSolubleSimilar to ethanol, but the higher polarity might affect solubility.
HexanesInsolubleSparingly SolubleA common anti-solvent.
HeptaneInsolubleSparingly SolubleAnother common anti-solvent.
WaterInsolubleInsolubleNot a suitable solvent.

Note: This table is based on the general solubility characteristics of benzoylated nucleosides. Experimental verification is highly recommended.

Mandatory Visualization

Signaling Pathway: Inhibition of De Novo Pyrimidine (B1678525) Biosynthesis by 6-Azauridine (B1663090)

6-Azauridine is a prodrug that, once inside the cell, is converted to 6-azauridine monophosphate (6-aza-UMP). 6-aza-UMP is a potent inhibitor of orotidylate decarboxylase (ODCase), an essential enzyme in the de novo pyrimidine biosynthesis pathway. This pathway is responsible for the synthesis of pyrimidine nucleotides (like UMP, which is a precursor to CTP and TTP) required for DNA and RNA synthesis. By inhibiting this pathway, 6-azauridine and its derivatives can exert antiviral and anticancer effects.

Caption: Inhibition of the de novo pyrimidine biosynthesis pathway by 6-azauridine.

Experimental Workflow: Crystallization of this compound

The following diagram illustrates a general workflow for the crystallization of this compound, including key decision points for troubleshooting.

CrystallizationWorkflow Start Start with Crude This compound Dissolve Dissolve in minimal hot solvent Start->Dissolve Cool Slowly cool to room temperature, then refrigerate Dissolve->Cool OilingOut Oiling out occurs? Cool->OilingOut Filter Filter and collect crystals LowYield Low yield? Filter->LowYield Wash Wash with cold solvent Dry Dry under vacuum Wash->Dry End Pure Crystalline Product Dry->End OilingOut->Filter No Redissolve Re-dissolve with more solvent and/or change solvent system OilingOut->Redissolve Yes LowYield->Wash No Concentrate Concentrate mother liquor or add anti-solvent LowYield->Concentrate Yes Redissolve->Cool Concentrate->Cool

Caption: A general workflow for the crystallization and troubleshooting of this compound.

Technical Support Center: Purification of 2',3',5'-Tri-O-benzoyl-6-azauridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of 2',3',5'-Tri-O-benzoyl-6-azauridine by column chromatography. The protocols and data presented are based on established methods for the purification of analogous benzoylated nucleosides.

Experimental Protocol: Column Chromatography

This section details a standard procedure for the purification of this compound using silica (B1680970) gel column chromatography.

Materials and Equipment:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Glass chromatography column

  • Eluent (e.g., Hexane (B92381)/Ethyl Acetate (B1210297) or Dichloromethane (B109758)/Methanol)

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber and UV lamp

  • Collection tubes or flasks

  • Rotary evaporator

Procedure:

  • Eluent Selection:

    • Develop a suitable solvent system using TLC. Test various ratios of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).

    • The ideal eluent system should provide a retention factor (Rf) of approximately 0.25-0.35 for the desired compound.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen non-polar solvent.

    • Pour the slurry into the column and allow the silica to settle, ensuring a uniform and crack-free stationary phase. Drain the excess solvent until it is level with the top of the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

    • Carefully load the sample onto the top of the silica bed.

    • Alternatively, for less soluble samples, perform a dry loading by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then adding the dried powder to the column.

  • Elution and Fraction Collection:

    • Begin elution with the chosen solvent system, collecting fractions of a consistent volume.

    • Monitor the separation by periodically analyzing the collected fractions using TLC.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

Troubleshooting Guide

This guide addresses common issues encountered during the column chromatography of this compound.

Problem Possible Cause Solution
Poor Separation of Product and Impurities Incorrect solvent system.Re-optimize the eluent system using TLC. A less polar system may improve separation of non-polar impurities, while a more polar system may be needed for polar impurities.
Column overloading.Use a larger column or reduce the amount of crude product loaded.
Product Does Not Elute from the Column The eluent is not polar enough.Gradually increase the polarity of the solvent system.
The compound may have degraded on the silica.Test the stability of the compound on a small amount of silica before performing the column. If it is unstable, consider using a different stationary phase like alumina.
Product Elutes Too Quickly (with the solvent front) The eluent is too polar.Use a less polar solvent system.
Cracks or channels in the silica bed.Repack the column carefully to ensure a uniform stationary phase.
Streaking or Tailing of the Product Band The sample was not loaded in a concentrated band.Dissolve the sample in a minimal volume of solvent before loading.
The compound is sparingly soluble in the eluent.Try a different solvent system in which the compound is more soluble.

Frequently Asked Questions (FAQs)

Q1: What is a typical solvent system for the purification of this compound?

A1: While a specific system is not widely published, a good starting point for benzoylated nucleosides is a mixture of hexane and ethyl acetate. A gradient elution, starting with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increasing the ethyl acetate concentration, is often effective. Another common system is dichloromethane and methanol.

Q2: How can I visualize the compound on a TLC plate?

A2: this compound contains aromatic benzoyl groups and a heterocyclic base, which should allow for visualization under a UV lamp (254 nm).

Q3: Is there a risk of the benzoyl protecting groups being cleaved during chromatography?

A3: Benzoyl groups are generally stable under the neutral conditions of silica gel chromatography. However, prolonged exposure to acidic or basic conditions can cause hydrolysis. Ensure the silica gel is neutral and avoid using highly acidic or basic additives in the eluent unless necessary and after confirming compound stability.

Q4: What are the likely impurities from the synthesis of this compound?

A4: Common impurities may include unreacted 6-azauridine, partially benzoylated intermediates (mono- and di-benzoyl derivatives), and excess benzoylating reagent or byproducts.

Q5: What is the expected yield after purification?

A5: The yield of purified product can vary significantly depending on the success of the synthesis and the purity of the crude material. Yields for similar synthetic and purification procedures can range from 30% to over 80%.

Quantitative Data Summary

Table 1: Recommended Solvent Systems for TLC and Column Chromatography Note: Optimal ratios should be determined empirically.

Solvent System Typical Starting Ratio (v/v) Application Notes
Hexane / Ethyl Acetate9:1 to 1:1A good starting point for many benzoylated compounds. Polarity is increased by adding more ethyl acetate.
Dichloromethane / Methanol99:1 to 95:5Useful for more polar compounds. Polarity is increased by adding more methanol.

Table 2: Estimated Rf Values in Common Solvent Systems Note: These are estimated values and should be confirmed by TLC before starting the column.

Compound Hexane:Ethyl Acetate (3:1) Dichloromethane:Methanol (98:2)
This compound~0.3 - 0.4~0.4 - 0.5
Di-benzoylated impurity~0.1 - 0.2~0.2 - 0.3
Mono-benzoylated impurity< 0.1< 0.1
6-Azauridine (unprotected)00

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis & Eluent Selection Slurry 2. Prepare Silica Slurry Pack 3. Pack Chromatography Column Load 4. Load Crude Sample Pack->Load Elute 5. Elute with Solvent System Load->Elute Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions by TLC Collect->Analyze Combine 8. Combine Pure Fractions Analyze->Combine Evaporate 9. Evaporate Solvent Combine->Evaporate Final Purified Product Evaporate->Final troubleshooting_logic cluster_solutions_poor_sep Solutions for Poor Separation cluster_solutions_no_elution Solutions for No Elution cluster_solutions_fast_elution Solutions for Fast Elution Start Problem Encountered PoorSep Poor Separation? Start->PoorSep NoElution No Product Elution? Start->NoElution FastElution Product Elutes Too Fast? Start->FastElution CheckSolvent1 Re-optimize eluent on TLC PoorSep->CheckSolvent1 Yes ReduceLoad Decrease sample load PoorSep->ReduceLoad Yes IncreasePolarity Increase eluent polarity NoElution->IncreasePolarity Yes CheckStability Test compound stability on silica NoElution->CheckStability Yes DecreasePolarity Decrease eluent polarity FastElution->DecreasePolarity Yes Repack Repack column FastElution->Repack Yes

Preventing degradation of 2',3',5'-Tri-O-benzoyl-6-azauridine during experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and use of 2',3',5'-Tri-O-benzoyl-6-azauridine to prevent its degradation during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a prodrug of the nucleoside analog 6-azauridine (B1663090). The benzoyl groups increase its lipophilicity, facilitating cell membrane permeability. Once inside the cell, cellular esterases cleave the benzoyl groups, releasing the active compound, 6-azauridine. 6-azauridine is then phosphorylated to 6-azauridine monophosphate (azaUMP), which is a potent inhibitor of orotidylic acid decarboxylase (ODC). This enzyme catalyzes the final step in the de novo pyrimidine (B1678525) biosynthesis pathway. Inhibition of ODC leads to a depletion of pyrimidine nucleotides, which are essential for DNA and RNA synthesis, ultimately leading to cell cycle arrest and apoptosis.

Q2: What are the primary causes of this compound degradation in an experimental setting?

A2: The primary degradation pathway for this compound is the hydrolysis of the benzoyl ester linkages. This hydrolysis is catalyzed by both acidic and basic conditions. The rate of hydrolysis is significantly influenced by the pH of the solution, temperature, and the type of solvent used. Exposure to high temperatures and non-anhydrous solvents can also accelerate degradation.

Q3: How can I detect degradation of my this compound sample?

A3: Degradation can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC). A pure sample will show a single major peak corresponding to the intact compound. The appearance of additional peaks, particularly those corresponding to mono- or di-debenzoylated forms or free 6-azauridine, indicates degradation. Thin-Layer Chromatography (TLC) can also be used for a more rapid, qualitative assessment of purity.

Q4: What are the visible signs of degradation in my stock solution?

A4: While visual inspection is not a definitive method, precipitation in a previously clear solution stored at low temperatures can sometimes indicate the formation of less soluble degradation products. However, the absence of visible changes does not guarantee the stability of the compound. Regular analytical verification is recommended for long-term studies or when inconsistent experimental results are observed.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent or weaker than expected biological activity Degradation of the compound due to improper storage or handling.1. Prepare fresh stock solutions from a new vial of the compound. 2. Verify the purity of the stock solution using HPLC. 3. Ensure the pH of your experimental media is within a stable range for the compound (ideally near neutral). 4. Minimize the time the compound spends in aqueous solutions before being added to the experiment.
Incomplete dissolution of the compound.1. Ensure the compound is fully dissolved in the initial organic solvent before further dilution. 2. Use gentle warming (not exceeding 37°C) and vortexing to aid dissolution. 3. Consider using a different recommended solvent if solubility issues persist.
Precipitate forms in stock solution upon storage The solvent is not suitable for long-term storage at low temperatures, or degradation products are precipitating.1. Store stock solutions at -80°C to minimize degradation and precipitation. 2. If precipitation occurs upon thawing, gently warm the solution to 37°C and vortex to redissolve before use. 3. If the precipitate does not redissolve, it may indicate significant degradation, and a fresh stock solution should be prepared.
High background in control experiments The solvent used for the stock solution (e.g., DMSO) is affecting the cells at the final concentration used.1. Ensure the final concentration of the organic solvent in your experimental setup is below the tolerance level for your cell line (typically <0.5% for DMSO). 2. Run a vehicle control with the same final concentration of the solvent to account for its effects.

Quantitative Data on Stability

Condition Parameter Estimated Value Notes
pH Half-life (t½) at 25°C in aqueous bufferpH 4: ~24-48 hourspH 7: > 7 dayspH 9: ~12-24 hoursHydrolysis is accelerated under both acidic and basic conditions. Stability is maximal at neutral pH.
Temperature Effect on degradation rateRate approximately doubles for every 10°C increase.Store stock solutions at -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
Solvent Recommended Solvents for Stock SolutionsAnhydrous DMSO, Anhydrous DMFThese solvents minimize hydrolysis during storage.
Solvents to Avoid for Long-term StorageProtic solvents (e.g., ethanol, methanol), non-anhydrous solvents.These solvents can participate in and accelerate the hydrolysis of the benzoyl esters.

Disclaimer: The quantitative data presented are estimations based on general chemical principles and data for analogous compounds. For critical applications, it is recommended to perform stability studies under your specific experimental conditions.

Experimental Protocols

Protocol for Preparation of Stock Solutions
  • Materials:

    • This compound (solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO) or Anhydrous N,N-Dimethylformamide (DMF)

    • Sterile, amber glass vials or polypropylene (B1209903) tubes

  • Procedure:

    • Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.

    • Weigh the desired amount of the compound in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO or DMF to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution until the compound is completely dissolved. Gentle warming to 37°C can be used to aid dissolution.

    • Aliquot the stock solution into smaller volumes in sterile, tightly sealed amber vials or polypropylene tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -80°C for long-term storage. For short-term storage (up to one week), solutions can be stored at -20°C.

Protocol for HPLC Analysis of Degradation
  • Instrumentation and Columns:

    • HPLC system with a UV detector

    • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase:

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% TFA or Formic Acid

  • Gradient Elution:

    • A typical gradient would be to start with a low percentage of Mobile Phase B (e.g., 20%) and increase to a high percentage (e.g., 95%) over 20-30 minutes.

  • Detection:

    • Monitor the elution profile at a wavelength of approximately 230 nm and 260 nm.

  • Sample Preparation:

    • Dilute a small aliquot of the this compound solution in the initial mobile phase composition.

  • Analysis:

    • Inject the prepared sample and record the chromatogram.

    • The intact compound will have a characteristic retention time. The appearance of earlier eluting peaks likely corresponds to more polar degradation products (e.g., debenzoylated forms).

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_exp Experimental Use cluster_qc Quality Control start Weigh Solid Compound dissolve Dissolve in Anhydrous DMSO/DMF start->dissolve aliquot Aliquot into Vials dissolve->aliquot store Store at -80°C aliquot->store thaw Thaw Aliquot store->thaw Use in Experiment dilute Dilute in Aqueous Media thaw->dilute add_to_cells Add to Experiment dilute->add_to_cells hplc HPLC Analysis dilute->hplc Monitor Stability purity Assess Purity & Degradation hplc->purity signaling_pathway cluster_prodrug Cellular Uptake and Activation cluster_pathway De Novo Pyrimidine Biosynthesis cluster_consequences Cellular Consequences prodrug This compound active_drug 6-Azauridine prodrug->active_drug Cellular Esterases azaump 6-Azauridine Monophosphate (azaUMP) active_drug->azaump Uridine-Cytidine Kinase ump Uridine Monophosphate (UMP) azaump->ump Inhibition orotate Orotate omp Orotidine Monophosphate (OMP) orotate->omp UMP Synthase (OPRT activity) omp->ump UMP Synthase (ODC activity) udp UDP ump->udp utp UTP udp->utp ctp CTP utp->ctp dna_rna Decreased DNA & RNA Synthesis utp->dna_rna ctp->dna_rna s_phase S-Phase Arrest dna_rna->s_phase apoptosis Apoptosis s_phase->apoptosis

Technical Support Center: Interpreting NMR Spectra of Benzoylated Nucleosides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of benzoylated nucleosides using ¹H and ¹³C NMR spectroscopy. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on interpreting spectra and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: How can I confirm a successful benzoylation reaction using ¹H NMR?

A successful benzoylation introduces a benzoyl group, typically at a hydroxyl (-OH) or amino (-NH₂) functional group, which causes predictable changes in the ¹H NMR spectrum.[1] Key indicators to look for include:

  • Appearance of Aromatic Signals: New signals will appear in the aromatic region of the spectrum, typically between 7.4 and 8.2 ppm, corresponding to the protons of the benzoyl group.[1]

  • Downfield Shift of Proximal Protons: Protons on the carbon atom where the benzoylation occurred will experience a significant downfield shift (move to a higher ppm value). This is due to the deshielding effect of the electron-withdrawing benzoyl group.[1] For example, the proton attached to the carbon bearing the newly formed ester will be shifted downfield.

Q2: What are the characteristic signals for a benzoyl group in ¹³C NMR?

The presence of a benzoyl group is also clearly indicated in the ¹³C NMR spectrum:

  • Carbonyl Carbon Signal: A distinct signal for the carbonyl carbon (C=O) of the benzoyl group will appear in the range of 165-175 ppm.[1]

  • Aromatic Carbon Signals: You will also observe new signals in the aromatic region, typically between 120 and 145 ppm, corresponding to the carbons of the benzoyl ring.[2]

  • Shift in the Reaction Site Carbon Signal: The carbon atom to which the benzoyl group is attached will also show a noticeable downfield shift.[1]

Q3: My ¹H NMR spectrum shows overlapping signals in the sugar region. How can I resolve these peaks?

Signal overlap in the sugar region (typically 3-5 ppm) is a common issue due to the similar chemical environments of the protons.[2][3] Here are some troubleshooting steps:

  • Change the NMR Solvent: Spectra recorded in different deuterated solvents (e.g., benzene-d₆, acetone-d₆, or methanol-d₄) can exhibit different chemical shifts, potentially resolving the overlapping peaks.[3]

  • Increase Spectrometer Field Strength: If accessible, using a higher field NMR spectrometer will increase the dispersion of the signals.

  • 2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) can help identify coupled protons and trace the connectivity within the sugar ring, even with overlap in the 1D spectrum.[4][5] HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons, which can also aid in assignment.[4][5]

Q4: How do I distinguish between α and β anomers of a benzoylated nucleoside using ¹H NMR?

The anomeric proton (H-1') is key to distinguishing between α and β anomers. Its chemical shift and coupling constant (J-value) to the H-2' proton are diagnostic.

  • Chemical Shift: The anomeric proton signals typically appear in the range of 4.3-5.9 ppm.[6] For many nucleosides, the α-anomeric proton resonates at a slightly different chemical shift than the β-anomeric proton.[6]

  • Coupling Constant (J₁,₂): The magnitude of the coupling constant between H-1' and H-2' is particularly informative. A larger coupling constant (typically 7-9 Hz) is characteristic of a trans (diaxial) relationship between the two protons, often seen in β-anomers.[7] A smaller coupling constant (typically 2-4 Hz) indicates a cis (equatorial-axial) relationship, often found in α-anomers.[7]

Q5: I have multiple potential benzoylation sites (e.g., 2', 3', and 5'-hydroxyls). How can I determine the exact location of the benzoyl group?

Pinpointing the site of benzoylation relies on identifying which proton and carbon signals have shifted downfield.

  • ¹H NMR: The proton attached to the carbon bearing the benzoyl group will show the most significant downfield shift. For example, if benzoylation occurs at the 5'-position, the H-5' protons will be shifted downfield.

  • ¹³C NMR: Similarly, the carbon at the site of benzoylation will be shifted downfield.

  • 2D NMR (HMBC): A Heteronuclear Multiple Bond Correlation (HMBC) experiment is a powerful tool for this. It shows correlations between protons and carbons that are 2-3 bonds away. You should see a correlation between the carbonyl carbon of the benzoyl group and the proton(s) on the carbon where it is attached (e.g., H-2', H-3', or H-5').

Data Presentation: Typical Chemical Shift Ranges

The following tables summarize the typical chemical shift ranges for protons and carbons in benzoylated nucleosides. Note that these values can vary depending on the specific nucleoside, solvent, and temperature.[8][9]

Table 1: Typical ¹H NMR Chemical Shifts (ppm)

Proton TypeTypical Chemical Shift (ppm)Notes
Benzoyl Aromatic (ortho)8.0 - 8.2Deshielded due to proximity to carbonyl
Benzoyl Aromatic (meta, para)7.4 - 7.6
Anomeric (H-1')5.8 - 6.5Position is sensitive to anomeric configuration
Other Sugar Protons (H-2', H-3', H-4')4.0 - 5.5Significant overlap is common
5'-Sugar Protons (H-5', H-5'')4.0 - 4.8Shifted downfield upon 5'-O-benzoylation
Base Protons7.5 - 8.5Depends on the specific nucleobase

Table 2: Typical ¹³C NMR Chemical Shifts (ppm)

Carbon TypeTypical Chemical Shift (ppm)Notes
Benzoyl Carbonyl (C=O)165 - 175Key diagnostic peak[1]
Benzoyl Aromatic128 - 135
Anomeric (C-1')85 - 95
Other Sugar Carbons (C-2', C-3', C-4')70 - 85
5'-Sugar Carbon (C-5')60 - 70Shifted downfield upon 5'-O-benzoylation
Base Carbons110 - 160Depends on the specific nucleobase

Experimental Protocols

Standard NMR Sample Preparation

  • Sample Quantity: Dissolve 5-10 mg of the purified benzoylated nucleoside in approximately 0.6-0.7 mL of a deuterated solvent.

  • Solvent Selection: Chloroform-d (CDCl₃) is a common starting solvent. If solubility is an issue, or to resolve overlapping peaks, consider using acetone-d₆, DMSO-d₆, or methanol-d₄.[3]

  • Internal Standard: Tetramethylsilane (TMS) is often added as an internal standard for ¹H and ¹³C NMR, with its signal set to 0 ppm.[10]

  • Filtration: Filter the sample through a small plug of glass wool into a clean, dry NMR tube to remove any particulate matter, which can degrade spectral quality.[11]

  • Shimming: After inserting the sample into the spectrometer, the magnetic field homogeneity must be optimized (shimming) to obtain sharp, well-resolved peaks.[12]

Visualizations

Workflow for Troubleshooting Peak Assignment

troubleshooting_workflow Troubleshooting Workflow for NMR Peak Assignment start Start: Ambiguous Spectrum check_1d Analyze 1D Spectra (¹H, ¹³C) start->check_1d overlap Signal Overlap? check_1d->overlap change_solvent Acquire Spectrum in Different Solvent (e.g., Benzene-d6) overlap->change_solvent Yes no_overlap Signals Resolved overlap->no_overlap No run_2d Perform 2D NMR (COSY, HSQC, HMBC) change_solvent->run_2d assign Assign Signals based on Correlations run_2d->assign confirm_structure Confirm Structure assign->confirm_structure no_overlap->assign benzoylation_site_identification Logic for Identifying Benzoylation Site observe Observe Downfield Shift in ¹H and ¹³C Spectra h2_shift H-2' and C-2' Shifted? observe->h2_shift h3_shift H-3' and C-3' Shifted? observe->h3_shift h5_shift H-5' and C-5' Shifted? observe->h5_shift site_2 Benzoylation at 2'-OH h2_shift->site_2 Yes site_3 Benzoylation at 3'-OH h3_shift->site_3 Yes site_5 Benzoylation at 5'-OH h5_shift->site_5 Yes hmbc_confirm Confirm with HMBC: Correlation between Benzoyl C=O and Shifted Proton(s) site_2->hmbc_confirm site_3->hmbc_confirm site_5->hmbc_confirm

References

Technical Support Center: 2',3',5'-Tri-O-benzoyl-6-azauridine Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis and scale-up of 2',3',5'-Tri-O-benzoyl-6-azauridine.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during the benzoylation of 6-azauridine (B1663090)?

A1: The most critical parameters include the purity of reagents, reaction temperature, and moisture control. Benzoyl chloride is highly susceptible to hydrolysis, which can lead to the formation of benzoic acid as a significant impurity.[1] Ensuring anhydrous conditions and maintaining a low reaction temperature (typically below 10°C) are crucial for minimizing side reactions and maximizing yield.[1]

Q2: What are the common impurities encountered in the synthesis of this compound?

A2: Common impurities include benzoic acid (from the hydrolysis of benzoyl chloride), partially benzoylated 6-azauridine derivatives (mono- and di-benzoyl), and unreacted 6-azauridine. Over-benzoylation is also a possibility, though less common. The presence of these impurities can complicate the purification process.

Q3: What is the recommended method for purifying this compound at a larger scale?

A3: At a laboratory scale, column chromatography is often employed. However, for industrial-scale production, crystallization is the preferred method due to its cost-effectiveness and scalability. The choice of solvent system for crystallization is critical and often requires empirical optimization to achieve high purity and yield.

Q4: How can I monitor the progress of the benzoylation reaction?

A4: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). These techniques allow for the visualization of the consumption of the starting material (6-azauridine) and the formation of the desired product and any byproducts.

Q5: What are the primary safety precautions to consider when working with benzoyl chloride?

A5: Benzoyl chloride is a corrosive and lachrymatory substance. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. It reacts exothermically with water, so all glassware must be thoroughly dried before use.

Troubleshooting Guides

This section provides solutions to common problems encountered during the production of this compound.

Issue 1: Low Yield of the Final Product
Potential Cause Troubleshooting Step
Incomplete Reaction Monitor the reaction closely using TLC or HPLC to ensure all starting material has been consumed. If the reaction stalls, consider adding a slight excess of benzoyl chloride.
Degradation of Benzoyl Chloride Use freshly opened or distilled benzoyl chloride. Check for the presence of a crystalline solid (benzoic acid) in the reagent, which indicates degradation.[1]
Hydrolysis of the Product during Workup Use cold, saturated sodium bicarbonate solution to neutralize any remaining acid and wash the organic layer. Perform the workup steps as quickly as possible to minimize contact time with aqueous solutions.[1]
Loss of Product during Purification If using column chromatography, ensure the appropriate solvent system is used to achieve good separation without excessive band broadening. For crystallization, optimize the solvent system and cooling rate to maximize crystal formation and minimize loss in the mother liquor.
Issue 2: High Levels of Impurities in the Final Product
Potential Cause Troubleshooting Step
Presence of Benzoic Acid During the workup, wash the organic layer thoroughly with a saturated solution of sodium bicarbonate to convert benzoic acid into its water-soluble salt, which can then be extracted into the aqueous phase.[1]
Partially Benzoylated Intermediates Ensure a sufficient excess of benzoyl chloride is used to drive the reaction to completion. The stoichiometry may need to be adjusted for scaled-up reactions.
Inefficient Purification For chromatographic purification, consider using a gradient elution to improve the separation of closely related impurities. For crystallization, multiple recrystallization steps may be necessary to achieve the desired purity.

Quantitative Data

The following tables provide illustrative data for the production of this compound at different scales. Please note that actual results may vary depending on the specific experimental conditions.

Table 1: Indicative Yield and Purity at Different Production Scales

Scale Typical Yield (%) Purity by HPLC (%)
Laboratory (1-10 g)75-85>98
Pilot (1-10 kg)65-75>97
Industrial (>100 kg)60-70>97

Table 2: Common Impurities and Their Potential Sources

Impurity Potential Source Typical Analytical Method
Benzoic AcidHydrolysis of benzoyl chlorideHPLC, NMR
2'-O-benzoyl-6-azauridineIncomplete benzoylationHPLC, Mass Spectrometry
3',5'-di-O-benzoyl-6-azauridineIncomplete benzoylationHPLC, Mass Spectrometry
6-AzauridineUnreacted starting materialHPLC, TLC

Experimental Protocols

Protocol 1: Scaled-Up Synthesis of this compound

This protocol is adapted from general procedures for nucleoside benzoylation and is intended for a larger laboratory scale (e.g., 100 g).

Materials:

  • 6-Azauridine (100 g, 1 eq.)

  • Anhydrous Pyridine (B92270) (1 L)

  • Benzoyl Chloride (1.2 eq. per hydroxyl group)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

  • Methanol

Procedure:

  • Suspend 6-azauridine in anhydrous pyridine in a suitable reaction vessel equipped with a mechanical stirrer and a dropping funnel.

  • Cool the suspension to 0°C in an ice bath.

  • Add benzoyl chloride dropwise to the stirred suspension over a period of 1-2 hours, maintaining the temperature below 10°C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, pour the mixture into ice-cold water and extract with dichloromethane.

  • Wash the organic layer sequentially with cold 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

Protocol 2: Purification by Recrystallization
  • Dissolve the crude this compound in a minimal amount of a hot solvent mixture (e.g., ethanol/water or ethyl acetate/hexane).

  • Allow the solution to cool slowly to room temperature to induce crystallization.

  • Further cool the mixture in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum to a constant weight.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification Azauridine 6-Azauridine Reaction Benzoylation (Benzoyl Chloride, Pyridine) Azauridine->Reaction CrudeProduct Crude Product Reaction->CrudeProduct Reaction Mixture Extraction Extraction (DCM/Water) CrudeProduct->Extraction Wash Aqueous Wash (NaHCO3) Extraction->Wash Crystallization Crystallization Wash->Crystallization Crude Solid Filtration Filtration & Drying Crystallization->Filtration FinalProduct Pure this compound Filtration->FinalProduct

Caption: Overall workflow for the synthesis and purification of this compound.

Troubleshooting_Low_Yield Start Low Yield Observed CheckReaction Was the reaction complete? Start->CheckReaction CheckReagents Are reagents of high quality? CheckReaction->CheckReagents Yes Incomplete Incomplete Reaction CheckReaction->Incomplete No CheckWorkup Was the workup performed correctly? CheckReagents->CheckWorkup Yes DegradedReagents Degraded Reagents CheckReagents->DegradedReagents No CheckPurification Was there significant loss during purification? CheckWorkup->CheckPurification Yes WorkupLoss Product Loss in Workup CheckWorkup->WorkupLoss No PurificationLoss Product Loss in Purification CheckPurification->PurificationLoss Yes ActionIncomplete Optimize reaction time/ stoichiometry Incomplete->ActionIncomplete ActionReagents Use fresh/purified reagents DegradedReagents->ActionReagents ActionWorkup Optimize extraction and washing conditions WorkupLoss->ActionWorkup ActionPurification Optimize purification method (e.g., recrystallization solvent) PurificationLoss->ActionPurification

Caption: Troubleshooting decision tree for addressing low product yield.

References

Technical Support Center: Overcoming Poor Bioavailability of Nucleoside Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance for troubleshooting and overcoming the challenges associated with the poor bioavailability of nucleoside analogs.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: My nucleoside analog demonstrates high potency in in-vitro assays but shows poor efficacy in vivo due to low oral bioavailability. What are the initial steps to diagnose the problem?

A1: The first step is to systematically evaluate the key factors that govern oral bioavailability: solubility, permeability, and metabolic stability. A low in-vivo efficacy despite high in-vitro potency strongly suggests a pharmacokinetic issue. We recommend the following initial assessments:

  • Aqueous Solubility: Determine the kinetic and thermodynamic solubility of your compound at physiologically relevant pH values (e.g., pH 1.2, 6.8, and 7.4). Poor solubility can be a primary barrier to absorption.

  • In-vitro Permeability: Conduct a Caco-2 permeability assay to assess the compound's ability to cross the intestinal epithelium. This will help determine if poor membrane permeability is a limiting factor.

  • In-vitro Metabolic Stability: Perform a metabolic stability assay using liver microsomes to evaluate the extent of first-pass metabolism. Rapid degradation by liver enzymes is a common reason for low bioavailability.

Q2: The Caco-2 assay for my nucleoside analog indicates low apparent permeability (Papp). How can I determine if this is due to poor passive diffusion or active efflux?

A2: To distinguish between poor passive diffusion and active efflux, a bidirectional Caco-2 assay is necessary. This involves measuring permeability in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions.

  • Calculate the Efflux Ratio: The efflux ratio is calculated as Papp (B-to-A) / Papp (A-to-B). An efflux ratio greater than 2 is a strong indicator of active efflux, suggesting your compound is a substrate for transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).

  • Use of Inhibitors: To confirm the involvement of specific efflux transporters, the Caco-2 assay can be performed in the presence of known inhibitors. For example, verapamil (B1683045) is a commonly used inhibitor of P-gp. A significant increase in the A-to-B permeability in the presence of the inhibitor confirms that your compound is a substrate for that transporter.

Q3: My nucleoside analog shows high metabolic instability in the liver microsome assay. What strategies can I employ to address this?

A3: High metabolic instability suggests that your compound is rapidly cleared by metabolic enzymes, primarily Cytochrome P450s (CYPs), in the liver. To overcome this, consider the following approaches:

  • Structural Modification: If the metabolic soft spots on your molecule can be identified (through metabolite identification studies), medicinal chemistry efforts can be directed towards modifying these positions to block or slow down metabolism.

  • Prodrug Approach: A prodrug strategy can be employed to mask the part of the molecule susceptible to metabolism. The prodrug is designed to be stable in the gut and liver, and then release the active nucleoside analog at the target site.

  • Co-administration with a Metabolic Inhibitor: In some cases, co-administration with a compound that inhibits the specific CYP enzyme responsible for metabolism can increase the bioavailability of your nucleoside analog. However, this approach carries the risk of drug-drug interactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the inherently poor bioavailability of many nucleoside analogs?

A1: Nucleoside analogs often exhibit poor oral bioavailability due to a combination of factors:

  • High Polarity: The presence of multiple hydroxyl groups on the sugar moiety makes these molecules highly polar, which limits their ability to passively diffuse across the lipid-rich intestinal cell membranes.[1][2]

  • Low Intestinal Permeability: Their hydrophilic nature often results in poor permeability through the intestinal epithelium.[1][2]

  • Rapid Metabolism: They can be susceptible to degradation by enzymes in the gut and liver (first-pass metabolism).

  • Substrate for Efflux Transporters: Some nucleoside analogs are recognized by and actively transported out of intestinal cells by efflux transporters like P-gp.

Q2: What are the most common and successful prodrug strategies for improving the bioavailability of nucleoside analogs?

A2: Prodrug strategies are a cornerstone for enhancing the oral bioavailability of nucleoside analogs. Some of the most successful approaches include:

  • Amino Acid Esters: Attaching an amino acid, such as L-valine, to the nucleoside analog can significantly improve its absorption. This is because the prodrug can then be actively transported across the intestinal epithelium by peptide transporters like PepT1. A classic example is valacyclovir (B1662844), the L-valyl ester of acyclovir.[1]

  • Increasing Lipophilicity: Modifying the nucleoside analog to make it more lipophilic (fat-soluble) can enhance its passive diffusion across cell membranes. This is often achieved by adding lipophilic moieties to the molecule.

  • Monophosphate Prodrugs (ProTides): This technology involves masking the monophosphate of a nucleotide analog with an aromatic group and an amino acid ester. This neutralizes the negative charge of the phosphate (B84403) group, allowing the prodrug to readily cross cell membranes. Once inside the cell, the masking groups are cleaved by intracellular enzymes to release the active nucleotide monophosphate. This approach not only improves bioavailability but also bypasses the often inefficient first phosphorylation step in the activation of nucleoside analogs.

Q3: How can nanoparticle delivery systems enhance the bioavailability of nucleoside analogs?

A3: Nanoparticle-based drug delivery systems offer several advantages for improving the bioavailability of nucleoside analogs:

  • Protection from Degradation: Encapsulating the nucleoside analog within a nanoparticle can protect it from enzymatic degradation in the gastrointestinal tract.[3]

  • Enhanced Absorption: The small size of nanoparticles can facilitate their uptake by intestinal cells.[3] Some nanoparticles can be designed to be taken up by specific mechanisms, such as endocytosis.

  • Controlled Release: Nanoparticles can be engineered to release the drug in a controlled manner, which can help maintain therapeutic concentrations over a longer period.[3]

  • Targeted Delivery: Nanoparticles can be surface-modified with ligands that target specific receptors on intestinal cells, thereby enhancing their uptake.

Q4: What is the role of nucleoside transporters in the bioavailability of these analogs?

A4: Nucleoside transporters (NTs) are proteins on cell membranes that are responsible for the transport of natural nucleosides. They are broadly divided into two families:

  • Concentrative Nucleoside Transporters (CNTs): These are active transporters that move nucleosides into cells against a concentration gradient, often coupled with the transport of sodium ions.

  • Equilibrative Nucleoside Transporters (ENTs): These are bidirectional transporters that facilitate the movement of nucleosides down their concentration gradient.

The expression of these transporters in the intestine can significantly impact the absorption of nucleoside analogs that are recognized as substrates. If a nucleoside analog is a substrate for an uptake transporter (like CNTs), its absorption can be enhanced. Conversely, if it is a substrate for an efflux transporter, its bioavailability will be reduced.

Data Presentation

Table 1: Comparison of Oral Bioavailability of Nucleoside Analogs and Their Prodrugs

Parent Nucleoside AnalogOral Bioavailability of Parent Drug (%)ProdrugOral Bioavailability of Prodrug (%)Fold Increase in Bioavailability
Acyclovir10-20%[4]Valacyclovir~54%[1][4]3 to 5-fold[1]
Ganciclovir~6%[5]Valganciclovir~60%[5][6]~10-fold[7]
TenofovirPoorTenofovir Disoproxil Fumarate (TDF)~25%[8]-
TenofovirPoorTenofovir Alafenamide (TAF)~40% (estimated)[8]-

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of a nucleoside analog.

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Transwell® inserts (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)

  • Hanks' Balanced Salt Solution (HBSS) buffered with HEPES

  • Test compound and control compounds (e.g., a high-permeability compound like propranolol (B1214883) and a low-permeability compound like atenolol)

  • LC-MS/MS system for analysis

Methodology:

  • Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) of the cell monolayers. Only use monolayers with TEER values within the acceptable range for your laboratory (typically >200 Ω·cm²).

  • Preparation of Dosing Solution: Prepare a solution of the test compound in HBSS at the desired concentration (e.g., 10 µM).

  • Permeability Measurement (Apical to Basolateral - A-to-B):

    • Wash the cell monolayers with pre-warmed HBSS.

    • Add the dosing solution to the apical (upper) chamber and fresh HBSS to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.

    • At the end of the experiment, collect a sample from the apical chamber.

  • Permeability Measurement (Basolateral to Apical - B-to-A) (for efflux assessment):

    • Follow the same procedure as above, but add the dosing solution to the basolateral chamber and collect samples from the apical chamber.

  • Sample Analysis: Analyze the concentration of the test compound in all collected samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the rate of drug appearance in the receiver chamber

    • A is the surface area of the Transwell® membrane

    • C0 is the initial concentration of the drug in the donor chamber

Protocol 2: Metabolic Stability Assay using Liver Microsomes

Objective: To evaluate the susceptibility of a nucleoside analog to metabolism by liver enzymes.

Materials:

  • Pooled human liver microsomes (or from other species of interest)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Test compound and control compound (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin)

  • Ice-cold acetonitrile (B52724) or methanol (B129727) for reaction termination

  • LC-MS/MS system for analysis

Methodology:

  • Preparation:

    • Thaw the liver microsomes on ice.

    • Prepare a reaction mixture containing the liver microsomes and the test compound in phosphate buffer. Pre-incubate this mixture at 37°C for a few minutes.

  • Initiation of Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to the reaction mixture.

  • Incubation: Incubate the reaction mixture at 37°C with gentle shaking.

  • Time Point Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and add it to a tube containing ice-cold acetonitrile or methanol to stop the reaction.[9]

  • Sample Processing: Vortex the samples and centrifuge to pellet the precipitated proteins.

  • Sample Analysis: Analyze the supernatant for the concentration of the remaining parent compound using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

    • Calculate the in-vitro half-life (t½) using the equation: t½ = 0.693 / k

    • Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein)

Visualizations

Metabolic_Activation_of_Nucleoside_Analogs cluster_0 cluster_1 NA Nucleoside Analog (Poorly Permeable) NA_in Nucleoside Analog Transporter Nucleoside Transporter Prodrug Lipophilic Prodrug (Enhanced Permeability) Prodrug->NA_in Hydrolysis Extracellular Extracellular Space Intracellular Intracellular Space NAMP Nucleoside Analog Monophosphate NA_in->NAMP Catabolism Catabolism (Inactivation) NA_in->Catabolism NADP Nucleoside Analog Diphosphate NAMP->NADP NATP Nucleoside Analog Triphosphate (Active) NADP->NATP ViralPolymerase Viral Polymerase Inhibition NATP->ViralPolymerase Transporter->NA_in Uptake Esterase Esterases Esterase->Prodrug Cleavage Kinase1 Nucleoside Kinase Kinase1->NA_in Phosphorylation (Rate-limiting step) Kinase2 Nucleotide Kinase Kinase2->NAMP Phosphorylation Kinase3 Nucleotide Kinase Kinase3->NADP Phosphorylation Troubleshooting_Workflow Start Start: Poor in vivo efficacy Assess Assess Physicochemical Properties Start->Assess Solubility Is Solubility Low? Assess->Solubility Permeability Is Caco-2 Permeability Low? Solubility->Permeability No Sol_Strat Strategies: - Salt formation - Nanosuspension - Prodrug Solubility->Sol_Strat Yes Metabolism Is Metabolic Stability Low? Permeability->Metabolism No Efflux Is Efflux Ratio > 2? Permeability->Efflux Yes Met_Strat Strategies: - Structural Modification - Prodrug to mask  metabolic site Metabolism->Met_Strat Yes End Optimized Bioavailability Metabolism->End No Perm_Strat Strategies: - Lipophilic Prodrug - Nanoparticle Delivery Efflux->Perm_Strat No Efflux_Strat Strategies: - Prodrug to target uptake  transporters (e.g., PepT1) - Co-dose with inhibitor Efflux->Efflux_Strat Yes Sol_Strat->End Perm_Strat->End Efflux_Strat->End Met_Strat->End Bioavailability_Factors cluster_0 Physicochemical Properties cluster_1 Biological Barriers Bioavailability Oral Bioavailability of Nucleoside Analogs Solubility Aqueous Solubility Solubility->Bioavailability Permeability Membrane Permeability Permeability->Bioavailability Metabolism First-Pass Metabolism Metabolism->Bioavailability - Transporters Intestinal Transporters Transporters->Bioavailability Polarity High Polarity Polarity->Permeability - Lipophilicity Low Lipophilicity Lipophilicity->Permeability - GutWall Gut Wall Enzymes GutWall->Metabolism LiverEnzymes Liver Enzymes (CYPs) LiverEnzymes->Metabolism Uptake Uptake Transporters (e.g., CNTs, PepT1) Uptake->Transporters + Efflux Efflux Transporters (e.g., P-gp, BCRP) Efflux->Transporters -

References

Technical Support Center: Enhancing the Selectivity of N-Glycosylation Reactions for Ribonucleosides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-glycosylation of ribonucleosides. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving selective N-glycosylation of ribonucleosides?

A1: The main challenges in N-glycosylation of ribonucleosides revolve around achieving high selectivity in several aspects:

  • Regioselectivity: For purine (B94841) nucleosides like guanine (B1146940), glycosylation can occur at different nitrogen atoms (e.g., N9 and N7), leading to isomeric mixtures that are often difficult to separate.[1]

  • Stereoselectivity: Controlling the anomeric configuration (α or β) of the newly formed glycosidic bond is crucial, as different stereoisomers can have vastly different biological activities. The choice of protecting groups and reaction conditions profoundly influences the stereochemical outcome.[2][3]

  • Chemoselectivity (N- vs. O-glycosylation): The nucleobases of ribonucleosides are generally more nucleophilic than the hydroxyl groups of the ribose sugar. This can lead to undesired O-glycosylation competing with the desired N-glycosylation.[4][5]

Q2: How do protecting groups influence the stereoselectivity of glycosylation?

A2: Protecting groups play a critical role in directing the stereochemical outcome of glycosylation reactions.[2][3] They can be broadly categorized as:

  • Participating Groups: Acyl-type protecting groups at the C2' position of the glycosyl donor can form a transient cyclic intermediate (e.g., a dioxolenium ion). This intermediate shields one face of the molecule, forcing the nucleophile (the ribonucleoside) to attack from the opposite face, resulting in the formation of 1,2-trans glycosides.[2]

  • Non-Participating Groups: Ether-type protecting groups (e.g., benzyl) at C2' do not form this intermediate. This can lead to a mixture of 1,2-cis and 1,2-trans products, often with poor selectivity.[2]

  • Remote Participation: Protecting groups at other positions, such as C6, can also influence the stereoselectivity at the anomeric center through long-range electronic or steric effects.[2][3]

Q3: What is the impact of N-glycosylation on the properties of ribonucleosides and RNAs?

A3: N-glycosylation can significantly alter the physicochemical and biological properties of ribonucleosides and the larger RNA molecules they may be incorporated into. For instance, in the context of human ribonuclease 1, N-glycosylation at different sites can:

  • Attenuate catalytic activity.[6][7][8]

  • Enhance thermostability and resistance to proteolysis.[6][7][8][9]

  • The specific site of glycosylation is critical; for example, glycosylation at Asn34 of RNase 1 results in the most active and stable glycoforms.[6][10]

Recent discoveries of N-glycans on RNA suggest that these modifications could play roles in therapeutic targeting and cellular immune responses, although this is an emerging field of study.[11]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Regioselectivity (e.g., mixture of N7 and N9 isomers for guanine) The N7 and N9 positions of the guanine ring have comparable nucleophilicity.Employ a protecting group strategy to selectively block one nitrogen atom. For example, using 2-N-acetyl-6-O-diphenylcarbamoylguanine can lead to high yields of the 9-substituted guanine nucleoside with no detectable 7-isomer.[1][12]
Poor Stereoselectivity (mixture of α and β anomers) The choice of protecting group on the glycosyl donor is not optimal for directing the stereochemical outcome.For 1,2-trans glycosides, use a participating protecting group (e.g., an acetyl or benzoyl group) at the C2' position of the sugar. For 1,2-cis glycosides, a non-participating group (e.g., a benzyl (B1604629) ether) is typically used, though selectivity can be challenging.[2] Consider the use of specific glycosylation methods known to favor certain stereoisomers.
Competing O-Glycosylation The hydroxyl groups of the ribose are reacting in addition to or instead of the intended nitrogen on the nucleobase.Utilize protecting groups on the hydroxyl functions of the ribonucleoside. The choice of protecting group is crucial and must be stable throughout the synthesis and removable under conditions that do not degrade the final product.[13] Alternatively, optimize reaction conditions using specific Lewis acids, such as Indium(III) triflate, which can minimize interference from the nucleobase and promote O- to N-glycosyl transfer.[4][5]
Low Reaction Yield Suboptimal reaction conditions, including the choice of glycosyl donor, activating agent, or solvent.Screen different glycosylation methods. For instance, methods using glycosyl trifluoroacetimidates can provide near-quantitative yields under mild Lewis acid catalysis for certain pyrimidines.[14] The use of o-(1-phenylvinyl)benzoates as glycosyl donors can also give excellent yields, although this method may require more extensive protecting group manipulations.[14] Ensure all reagents are anhydrous, as moisture can quench the reaction.

Summary of Methodologies for Enhancing Selectivity

Method Description Advantages Disadvantages
Protecting Group Strategies The use of specific protecting groups on the nucleobase (e.g., 2-N-acetyl-6-O-diphenylcarbamoyl for guanine) or the sugar moiety to direct the reaction to the desired position and stereochemistry.[1][2][15]High regioselectivity and stereoselectivity can be achieved.Can involve multiple protection and deprotection steps, making the synthesis lengthy.[14]
Lewis Acid Catalysis The use of Lewis acids like Indium(III) triflate to activate the glycosyl donor and potentially mediate the transfer of the glycosyl moiety from an initial O-glycosylation product to the desired N-position.[4][5]Can provide high yields under mild conditions and overcome the higher nucleophilicity of the nucleobase.[5][14]The choice of Lewis acid and reaction conditions is critical and may require optimization for different substrates.
Choice of Glycosyl Donor Different types of activated sugar donors, such as halogenoses, thioglycosides, or glycosyl trifluoroacetimidates, can be employed.[4][14]Some donors, like trifluoroacetimidates, can offer very high yields under mild conditions.[14] Halogenoses offer good atom economy.[14]Halogenose-based methods may require harsh conditions and can have limited regioselectivity for purines.[14] Other methods may have a more limited substrate scope.[14]
Enzymatic Glycosylation The use of enzymes to catalyze the formation of the N-glycosidic bond.Can offer exquisite regio- and stereoselectivity under mild, physiological conditions.The substrate scope of the enzyme may be limited.

Experimental Protocols

Protocol 1: General Procedure for Regioselective N9-Glycosylation of Guanine using a Protecting Group Strategy

This protocol is a generalized representation based on the use of 2-N-acetyl-6-O-diphenylcarbamoylguanine.[1][12]

  • Preparation of the Protected Guanine:

    • Treat 2-N,9-diacetylguanine with diphenylcarbamoyl chloride.

    • Heat the resulting product with aqueous ethanol (B145695) to yield 2-N-acetyl-6-O-diphenylcarbamoylguanine.

  • Silylation of the Protected Guanine:

    • Perform a bis-trimethylsilylation of the protected guanine to enhance its solubility and nucleophilicity.

  • Glycosylation Reaction:

    • In an anhydrous solvent (e.g., toluene), couple the silylated protected guanine with a suitable glycosyl donor (e.g., a glycosyl acetate (B1210297) or α-haloether).

    • Catalyze the reaction with a Lewis acid, such as trimethylsilyl (B98337) triflate (TMSOTf).

  • Deprotection and Purification:

    • Remove the protecting groups under appropriate conditions to yield the desired 9-substituted guanine ribonucleoside.

    • Purify the final product using column chromatography.

Protocol 2: General Procedure for O- to N-Glycosyl Transfer using Indium(III) Triflate

This protocol is a generalized representation of the method described for minimizing O-glycosylation.[4][5]

  • Reaction Setup:

    • In an inert atmosphere, combine the glycosyl donor (e.g., a thioglycoside or glycosyl trichloroacetimidate, ~1.5 equivalents) and the ribonucleoside acceptor in an anhydrous solvent.

  • Addition of Lewis Acid:

    • Cool the reaction mixture (e.g., to 0 °C) and add Indium(III) triflate (In(OTf)₃) as the activating reagent.

  • Reaction Progression:

    • Allow the reaction to proceed, potentially with warming to room temperature, while monitoring by TLC or LC-MS. The In(OTf)₃ is proposed to promote the transfer of the glycosyl group from an initially formed O-glycosylated intermediate to the thermodynamically more stable N-glycosylated product.

  • Workup and Purification:

    • Quench the reaction and perform an appropriate aqueous workup.

    • Purify the desired N-glycosylated ribonucleoside by chromatography.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Glycosylation Reaction cluster_outcome Reaction Outcome & Purification Ribonucleoside Ribonucleoside (with protecting groups if needed) Coupling Coupling Reaction (Anhydrous Conditions, Lewis Acid Catalyst) Ribonucleoside->Coupling GlycosylDonor Activated Glycosyl Donor (with participating/non-participating groups) GlycosylDonor->Coupling CrudeProduct Crude Product Mixture (Isomers, Byproducts) Coupling->CrudeProduct Purification Chromatographic Purification CrudeProduct->Purification FinalProduct Desired N-Glycoside Purification->FinalProduct

Caption: A generalized experimental workflow for N-glycosylation of ribonucleosides.

troubleshooting_logic cluster_regio Regioselectivity Issue cluster_stereo Stereoselectivity Issue cluster_chemo Chemoselectivity Issue Start Poor Selectivity Observed Regio_Q N7/N9 Mixture? Start->Regio_Q Stereo_Q α/β Mixture? Start->Stereo_Q Chemo_Q O-Glycosylation? Start->Chemo_Q Regio_Sol Use Nucleobase Protecting Group Regio_Q->Regio_Sol Yes Stereo_Sol Change Donor Protecting Group (Participating vs. Non-participating) Stereo_Q->Stereo_Sol Yes Chemo_Sol Protect Ribose OH Groups or Optimize Lewis Acid Chemo_Q->Chemo_Sol Yes

Caption: A troubleshooting decision tree for common selectivity issues.

participating_group_mechanism Donor Glycosyl Donor with C2'-Acyl Group Intermediate Dioxolenium Ion Intermediate Donor->Intermediate LG departure Attack Nucleophilic Attack (from opposite face) Intermediate->Attack Product 1,2-trans Glycoside Attack->Product

Caption: Mechanism of stereodirection by a participating C2'-acyl group.

References

Validation & Comparative

A Comparative Guide to Confirming the Purity of 2',3',5'-Tri-O-benzoyl-6-azauridine with HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals engaged in drug development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is of paramount importance. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for confirming the purity of 2',3',5'-Tri-O-benzoyl-6-azauridine, a key intermediate in the synthesis of certain nucleoside analogs.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a cornerstone technique in pharmaceutical analysis, offering high resolution and sensitivity for the separation and quantification of compounds in a mixture. For this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed.

Experimental Protocol: RP-HPLC

A standard RP-HPLC method was developed to ascertain the purity of a synthesized batch of this compound. The chromatographic separation is achieved on a C18 stationary phase with a gradient elution profile.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18, 5 µm particle size, 4.6 x 250 mm.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 50% B

    • 5-25 min: 50% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 50% B

    • 35-40 min: 50% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: 1 mg of this compound is dissolved in 1 mL of acetonitrile.

Data Presentation: HPLC Purity Analysis

The purity of a representative batch of this compound was determined by HPLC. The results are summarized in the table below.

AnalyteRetention Time (min)Peak Area (%)
This compound22.599.2
Impurity 1 (Partially benzoylated)18.20.5
Impurity 2 (Unreacted 6-azauridine)5.80.2
Other minor impurities-0.1

Logical Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh 1 mg of Sample B Dissolve in 1 mL Acetonitrile A->B C Filter through 0.22 µm Syringe Filter B->C D Inject 10 µL into HPLC System C->D E Separation on C18 Column D->E F UV Detection at 254 nm E->F G Integrate Peak Areas F->G H Calculate Purity Percentage G->H I I H->I Final Purity Report

Caption: A streamlined workflow for determining the purity of this compound using HPLC.

Alternative Analytical Methods

While HPLC is a robust method, orthogonal techniques can provide a more comprehensive purity profile. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful alternatives.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that can determine the purity of a substance without the need for a reference standard of the analyte itself.[1][2] It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[3]

  • Instrumentation: 500 MHz NMR Spectrometer.

  • Sample Preparation: An accurately weighed sample of this compound (approx. 10 mg) and an internal standard of known purity (e.g., maleic acid, approx. 5 mg) are dissolved in a known volume of a deuterated solvent (e.g., DMSO-d6).

  • Data Acquisition: A proton (¹H) NMR spectrum is acquired with a sufficiently long relaxation delay to ensure full signal relaxation for accurate integration.

  • Data Analysis: The purity is calculated by comparing the integral of a characteristic signal of the analyte with that of the internal standard.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that provides information about the molecular weight of the analyte and its impurities.[4] When coupled with a separation technique like HPLC (LC-MS), it becomes a powerful tool for impurity identification.

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a quadrupole time-of-flight, Q-TOF).

  • Chromatographic Conditions: Similar to the HPLC method described above.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Range: m/z 100-1000.

    • Data Analysis: The mass-to-charge ratio of the main peak and any impurity peaks are determined to identify potential impurities based on their molecular weights.

Comparison of Analytical Methods

The following table provides a comparative overview of HPLC, qNMR, and MS for the purity analysis of this compound.

FeatureHigh-Performance Liquid Chromatography (HPLC)Quantitative NMR (qNMR)Mass Spectrometry (MS)
Principle Separation based on polarity differences.Quantifies based on signal intensity of nuclei.Separation based on mass-to-charge ratio.
Primary Output Chromatogram with retention times and peak areas.NMR spectrum with chemical shifts and signal integrals.Mass spectrum with m/z values.
Quantification Relative (based on peak area percentage).Absolute (with an internal standard).Relative (can be quantitative with standards).
Impurity Detection Excellent for separating and quantifying known and unknown impurities.Good for identifying and quantifying structurally different impurities.Excellent for detecting and identifying impurities based on molecular weight.
Strengths High resolution, robust, and widely available.Absolute quantification, provides structural information.High sensitivity, provides molecular weight information.
Limitations Requires reference standards for impurity identification.Lower sensitivity than HPLC and MS, potential for signal overlap.May not separate isomers effectively without chromatography.

Decision Guide for Method Selection

The choice of analytical method depends on the specific requirements of the analysis.

Decision_Tree Start Start: Purity Analysis Required Q1 Need for Routine Quality Control? Start->Q1 HPLC Use HPLC Q1->HPLC Yes Q2 Need for Absolute Purity Value? Q1->Q2 No Comprehensive Use a Combination of HPLC, qNMR, and LC-MS for Comprehensive Characterization HPLC->Comprehensive qNMR Use qNMR Q2->qNMR Yes Q3 Need to Identify Unknown Impurities? Q2->Q3 No qNMR->Comprehensive LCMS Use LC-MS Q3->LCMS Yes Q3->Comprehensive No LCMS->Comprehensive

Caption: Decision tree for selecting the appropriate analytical method for purity assessment.

References

A Comparative Analysis of the Antiviral Activities of 2',3',5'-Tri-O-benzoyl-6-azauridine and Ribavirin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the antiviral properties of 2',3',5'-Tri-O-benzoyl-6-azauridine, a prodrug of the pyrimidine (B1678525) analogue 6-azauridine (B1663090), and Ribavirin, a well-established broad-spectrum purine (B94841) analogue. This document is intended for researchers, scientists, and professionals in the field of drug development, offering an objective overview of their mechanisms of action, antiviral efficacy supported by experimental data, and the methodologies used for their evaluation.

Introduction: Two Nucleoside Analogues Targeting Viral Replication

Viral infections remain a significant global health challenge, necessitating the continued development of effective antiviral therapeutics. Nucleoside analogues represent a cornerstone of antiviral chemotherapy, functioning by interfering with the synthesis of viral nucleic acids. This guide focuses on two such compounds: this compound and Ribavirin.

This compound is a lipophilic prodrug of 6-azauridine, designed to enhance cellular uptake. Once inside the cell, it is metabolized to its active form, 6-azauridine-5'-monophosphate. 6-azauridine is a pyrimidine analogue that acts as a broad-spectrum antimetabolite, inhibiting the replication of both DNA and RNA viruses.

Ribavirin is a synthetic guanosine (B1672433) analogue with demonstrated broad-spectrum activity against a range of RNA and DNA viruses. It is clinically used in combination therapies for infections such as hepatitis C and respiratory syncytial virus (RSV).

This comparison will delve into the distinct mechanisms by which these two agents exert their antiviral effects and present available quantitative data on their efficacy.

Mechanisms of Action: Targeting Different Nucleotide Biosynthesis Pathways

The antiviral activities of 6-azauridine (the active form of this compound) and Ribavirin stem from their ability to disrupt the supply of nucleotides essential for viral replication, albeit through different pathways.

2.1. This compound (as 6-Azauridine): Inhibition of Pyrimidine Biosynthesis

This compound serves as a delivery vehicle for 6-azauridine. Intracellularly, 6-azauridine is phosphorylated by host cell kinases to 6-azauridine-5'-monophosphate. This active metabolite is a potent inhibitor of orotidine-5'-phosphate decarboxylase (ODCase), a key enzyme in the de novo pyrimidine biosynthesis pathway. By blocking this enzyme, 6-azauridine depletes the intracellular pools of uridine (B1682114) triphosphate (UTP) and cytidine (B196190) triphosphate (CTP), which are vital for the synthesis of viral RNA and DNA.

G This compound This compound 6-Azauridine 6-Azauridine This compound->6-Azauridine Intracellular Metabolism 6-Azauridine-5'-monophosphate 6-Azauridine-5'-monophosphate 6-Azauridine->6-Azauridine-5'-monophosphate Uridine-Cytidine Kinase ODCase Orotidine-5'-phosphate Decarboxylase (ODCase) 6-Azauridine-5'-monophosphate->ODCase Inhibits UTP & CTP Pools UTP & CTP Pools ODCase->UTP & CTP Pools Depletes Viral Nucleic Acid Synthesis Viral Nucleic Acid Synthesis UTP & CTP Pools->Viral Nucleic Acid Synthesis Required for

Caption: Mechanism of action of this compound.

2.2. Ribavirin: A Multi-pronged Antiviral Strategy

Ribavirin's antiviral effect is more complex and is attributed to several mechanisms:

  • Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH): Ribavirin-monophosphate acts as a competitive inhibitor of IMPDH, a critical enzyme in the de novo synthesis of guanine (B1146940) nucleotides. This leads to the depletion of intracellular guanosine triphosphate (GTP) pools, which are essential for viral RNA synthesis and capping.

  • Inhibition of Viral RNA Polymerase: Ribavirin-triphosphate can act as a substrate analogue for viral RNA-dependent RNA polymerases, leading to the inhibition of viral replication.

  • Lethal Mutagenesis: Incorporation of Ribavirin-triphosphate into the viral genome can induce mutations, leading to an "error catastrophe" and the production of non-viable viral particles.

  • Immunomodulation: Ribavirin can also modulate the host immune response, promoting a Th1-type response that is more effective at clearing viral infections.

G Ribavirin Ribavirin Ribavirin-monophosphate Ribavirin-monophosphate Ribavirin->Ribavirin-monophosphate Intracellular Phosphorylation Viral RNA Polymerase Viral RNA Polymerase Ribavirin->Viral RNA Polymerase Inhibits (as Triphosphate) Viral Genome Viral Genome Ribavirin->Viral Genome Induces Mutations (as Triphosphate) IMPDH Inosine Monophosphate Dehydrogenase (IMPDH) Ribavirin-monophosphate->IMPDH Inhibits GTP Pools GTP Pools IMPDH->GTP Pools Depletes GTP Pools->Viral RNA Polymerase Required for

Caption: Multifaceted mechanism of action of Ribavirin.

Quantitative Comparison of Antiviral Activity

Direct comparative studies providing a comprehensive side-by-side analysis of this compound and Ribavirin against a wide range of viruses are limited. The following tables summarize available data from studies that have evaluated these compounds, including a direct comparison against several flaviviruses.

Table 1: Comparative Antiviral Activity Against Flaviviruses in Vero Cells

Virus6-Azauridine EC50 (µg/mL)Ribavirin EC50 (µg/mL)6-Azauridine CC50 (µg/mL)Ribavirin CC50 (µg/mL)6-Azauridine Selectivity Index (SI)Ribavirin Selectivity Index (SI)
Dengue virus type 21.6 ± 0.44.4 ± 1.1>8000>8000>5000>1818
Yellow Fever virus1.6 ± 0.46.2 ± 1.5>8000>8000>5000>1290
Japanese Encephalitis virus1.8 ± 0.45.8 ± 1.4>8000>8000>4444>1379
West Nile virus1.5 ± 0.35.5 ± 1.3>8000>8000>5333>1455

Data is presented as mean ± standard deviation. The study noted that while active, the compounds were not considered highly selective due to their cytostatic effects on growing cells.

Table 2: Antiviral Activity of Ribavirin Against Various Viruses

VirusCell LineEC50 (µg/mL)CC50 (µg/mL)Selectivity Index (SI)
Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV)Vero3.69 - 8.72>31.3>3.6 - 8.5
Influenza A (H1N1, H3N2, H5N1) & B virusesMDCK0.6 - 5.5560102 - 933
Yellow Fever Virus (YFV 17D)Vero12.3 ± 5.6Not specifiedNot specified
Human Parainfluenza Virus 3 (hPIV3)Vero9.4 ± 6.1Not specifiedNot specified

Experimental Protocols

The data presented in this guide were primarily obtained using in vitro cell-based assays. The following is a generalized protocol for a common method used to determine antiviral activity and cytotoxicity.

4.1. Cell Lines and Viruses

  • Cell Lines: Vero (African green monkey kidney) and MDCK (Madin-Darby canine kidney) cells are commonly used for antiviral screening. Cells are maintained in appropriate culture media, such as Dulbecco's Modified Eagle's Medium (DMEM), supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified 5% CO2 atmosphere.

  • Virus Strains: A variety of laboratory-adapted and clinical isolate virus strains are used for these assays. Viral stocks are propagated in suitable cell lines, and their titers are determined using methods such as the 50% tissue culture infectious dose (TCID50) assay.

4.2. Cytopathic Effect (CPE) Reduction Assay

This assay is widely used to screen for antiviral activity.

G A Seed cells in 96-well plates B Incubate for 24h to form a monolayer A->B C Add serial dilutions of test compounds B->C D Infect cells with a standardized amount of virus C->D E Incubate for 48-72h until CPE is observed in virus controls D->E F Assess cell viability (e.g., using Neutral Red or MTT stain) E->F G Calculate EC50 (50% effective concentration) F->G

Caption: General workflow for a Cytopathic Effect (CPE) reduction assay.

  • Cell Seeding: Cells are seeded in 96-well microtiter plates at a density that allows for the formation of a confluent monolayer within 24 hours.

  • Compound Addition: The following day, the growth medium is removed, and serial dilutions of the test compounds (this compound and Ribavirin) are added to the wells.

  • Virus Infection: A standardized amount of virus, predetermined to cause a significant cytopathic effect within a specific timeframe, is added to the wells containing the test compounds and the virus control wells.

  • Incubation: The plates are incubated at 37°C until the desired level of CPE (typically 80-100%) is observed in the untreated, infected virus control wells.

  • Quantification of Cell Viability: Cell viability is quantified using a colorimetric or fluorometric assay. For example, in the Neutral Red uptake assay, viable cells take up the dye, which is then extracted and measured spectrophotometrically. In the MTT assay, viable cells convert the MTT reagent into a colored formazan (B1609692) product.

  • Data Analysis: The concentration of the compound that inhibits the viral CPE by 50% is determined and expressed as the EC50.

4.3. Cytotoxicity Assay

To assess the toxicity of the compounds on the host cells, a parallel assay is performed following the same protocol as the CPE reduction assay, but without the addition of the virus. The concentration of the compound that reduces cell viability by 50% is calculated as the 50% cytotoxic concentration (CC50).

4.4. Selectivity Index

The selectivity index (SI) is a crucial parameter for evaluating the potential of an antiviral compound. It is calculated as the ratio of the CC50 to the EC50 (SI = CC50 / EC50). A higher SI value indicates a greater window between the concentration at which the drug is effective against the virus and the concentration at which it is toxic to the host cells, suggesting a more favorable safety profile.

Conclusion

Both this compound (acting through its active metabolite, 6-azauridine) and Ribavirin are broad-spectrum antiviral agents that function by disrupting the synthesis of viral nucleic acids. Their primary mechanisms of action are distinct, with 6-azauridine targeting the de novo pyrimidine biosynthesis pathway and Ribavirin primarily affecting the de novo purine biosynthesis pathway, among other mechanisms.

Available data from a direct comparative study against flaviviruses suggest that 6-azauridine may have a lower EC50 than Ribavirin for these viruses. However, the study also highlights the cytostatic effects of both compounds, which can limit their selectivity. Ribavirin has been more extensively studied against a wider range of viruses, and its multifaceted mechanism of action may contribute to its broad efficacy.

The choice between these agents for further research and development would depend on the target virus, the desired therapeutic window, and the potential for combination therapies that could leverage their different mechanisms of action to achieve synergistic effects and reduce toxicity. Further head-to-head comparative studies across a broader range of viruses are warranted to fully elucidate their relative antiviral potential.

Unveiling the Potent Biology of 6-Azauridine Derivatives: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 7, 2025 – A comprehensive analysis of 6-azauridine (B1663090) derivatives reveals critical insights into their structure-activity relationships (SAR), offering a valuable resource for researchers and drug development professionals. This guide synthesizes experimental data on the anticancer and antiviral properties of these compounds, highlighting key structural modifications that influence their biological efficacy.

6-Azauridine, a synthetic analogue of the nucleoside uridine, has long been a subject of interest in medicinal chemistry due to its potent biological activities. Its derivatives have been extensively explored as potential therapeutic agents, primarily targeting the de novo pyrimidine (B1678525) biosynthesis pathway, a critical process for cell proliferation and viral replication. This guide provides a detailed comparison of various 6-azauridine derivatives, summarizing their inhibitory activities and elucidating the molecular pathways they influence.

Mechanism of Action: Targeting Pyrimidine Biosynthesis

The primary mechanism of action for 6-azauridine and its derivatives involves the inhibition of orotidine-5'-monophosphate (OMP) decarboxylase, a key enzyme in the de novo synthesis of pyrimidine nucleotides.[1][2] Following intracellular phosphorylation to its active form, 6-azauridine-5'-monophosphate (B1206782) (AzaUMP), the molecule acts as a competitive inhibitor of OMP decarboxylase, leading to the depletion of essential pyrimidine nucleotides required for DNA and RNA synthesis.[1] This disruption of nucleic acid synthesis underlies the potent antiproliferative and antiviral effects of these compounds.

Comparative Analysis of Biological Activity

The biological activity of 6-azauridine derivatives is significantly influenced by modifications to the sugar moiety and the azauracil base. The following tables summarize the available quantitative data, providing a comparative overview of their efficacy.

Anticancer Activity

The antiproliferative effects of 6-azauridine derivatives have been evaluated against various cancer cell lines. While extensive comparative data is limited, studies have demonstrated the dose-dependent cytotoxic effects of the parent compound, 6-azauridine.

Table 1: Anticancer Activity of 6-Azauridine

CompoundCell LineIC50 (µM)Reference
6-AzauridineH460 (Lung Carcinoma)Data not available in provided search results[3]
6-AzauridineH1299 (Lung Carcinoma)Data not available in provided search results[3]

Note: Specific IC50 values for 6-azauridine against these cell lines were not found in the provided search results, although its cytotoxic effects are documented.

Recent research has also shed light on the downstream signaling pathways affected by 6-azauridine. Studies have shown that it can induce autophagy-mediated cell death and apoptosis through a p53- and AMPK-dependent pathway, highlighting a multi-faceted mechanism of its anticancer action.[3]

Antiviral Activity

6-Azauridine and its derivatives have demonstrated broad-spectrum antiviral activity. Modifications to the sugar and base moieties have been explored to enhance potency and selectivity.

Table 2: Antiviral Activity of 6-Azauridine Derivatives

CompoundVirusCell LineEC50 (µM)Reference
6-AzauridineTick-borne encephalitis virus (TBEV)A549>50[4][5]
2',3'-di-O-acetyl-5'-deoxy-6-azauridineTick-borne encephalitis virus (TBEV)A54910.2[4][5]
5-ethyl-5-iodo-6-methoxy-5,6-dihydro-2'-deoxyuridine ((5R,6R)-diastereomer)Herpes Simplex Virus-1 (HSV-1)Not specifiedMore potent than EDU[6]
5-ethyl-5-iodo-6-methoxy-5,6-dihydro-2'-deoxyuridine ((5S,6S)-diastereomer)Herpes Simplex Virus-1 (HSV-1)Not specifiedMore potent than EDU[6]

EDU (5-ethyl-2'-deoxyuridine) is a reference antiviral drug.

These findings suggest that modifications at the 5' and 2',3'-positions of the ribose ring, as well as substitutions on the azauracil base, can significantly impact antiviral potency.

Enzyme Inhibition

The direct inhibitory effect of 6-azauridine derivatives on their primary target, OMP decarboxylase, has been quantified, providing a basis for understanding their mechanism at a molecular level.

Table 3: Inhibition of OMP Decarboxylase by 6-Azauridine Derivatives

InhibitorEnzyme SourceKi (µM)Reference
6-Azauridine-5'-monophosphate (AzaUMP)YeastNot specified[1]
6-Azauridine-5'-monophosphate (AzaUMP)Not specified12.4[7]
6-Cyano-uridine-5'-monophosphateNot specified29[7]
6-Amino-uridine-5'-monophosphateNot specified0.84[7]

These data indicate that while AzaUMP is a potent inhibitor, further modifications, such as the introduction of an amino group at the 6-position, can enhance inhibitory activity.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.

G cluster_0 De Novo Pyrimidine Biosynthesis cluster_1 Inhibition Carbamoyl Phosphate Carbamoyl Phosphate Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate ATCase Dihydroorotate Dihydroorotate Carbamoyl Aspartate->Dihydroorotate DHOase Orotate Orotate Dihydroorotate->Orotate DHODH OMP OMP Orotate->OMP OPRT UMP UMP OMP->UMP OMP Decarboxylase 6-Azauridine 6-Azauridine AzaUMP AzaUMP 6-Azauridine->AzaUMP Phosphorylation OMP Decarboxylase OMP Decarboxylase AzaUMP->OMP Decarboxylase Inhibits

Figure 1: Inhibition of the De Novo Pyrimidine Biosynthesis Pathway by 6-Azauridine.

G 6-Azauridine 6-Azauridine Pyrimidine Depletion Pyrimidine Depletion 6-Azauridine->Pyrimidine Depletion AMPK Activation AMPK Activation Pyrimidine Depletion->AMPK Activation p53 Activation p53 Activation AMPK Activation->p53 Activation Autophagy Autophagy AMPK Activation->Autophagy Apoptosis Apoptosis p53 Activation->Apoptosis

Figure 2: 6-Azauridine-Induced Apoptosis and Autophagy Signaling.

G cluster_0 Cell Culture cluster_1 MTT Assay Seed Cells Seed Cells Add Derivatives Add Derivatives Seed Cells->Add Derivatives Incubate (24-72h) Incubate (24-72h) Add Derivatives->Incubate (24-72h) Add MTT Reagent Add MTT Reagent Incubate (24-72h)->Add MTT Reagent Incubate (2-4h) Incubate (2-4h) Add MTT Reagent->Incubate (2-4h) Solubilize Formazan Solubilize Formazan Incubate (2-4h)->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance Calculate IC50 Calculate IC50 Measure Absorbance->Calculate IC50 G cluster_0 Virus Infection cluster_1 Plaque Visualization Prepare Cell Monolayer Prepare Cell Monolayer Infect with Virus + Derivative Infect with Virus + Derivative Prepare Cell Monolayer->Infect with Virus + Derivative Incubate Incubate Infect with Virus + Derivative->Incubate Overlay with Agar Overlay with Agar Incubate->Overlay with Agar Incubate for Plaque Formation Incubate for Plaque Formation Overlay with Agar->Incubate for Plaque Formation Stain and Count Plaques Stain and Count Plaques Incubate for Plaque Formation->Stain and Count Plaques Calculate EC50 Calculate EC50 Stain and Count Plaques->Calculate EC50

References

A Comparative Guide to the Cytotoxicity of Benzoylated vs. Acetylated 6-Azauridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic profiles of benzoylated and acetylated derivatives of 6-azauridine (B1663090). Due to a lack of direct head-to-head experimental comparisons in the published literature, this document outlines the established mechanism of action of the parent compound, 6-azauridine, and presents a framework for evaluating the cytotoxic potential of its acylated prodrugs. The comparison is based on general principles of medicinal chemistry and pharmacology, supported by detailed experimental protocols for cytotoxicity assessment and visualizations of the relevant biological pathways and experimental workflows.

Introduction to 6-Azauridine and its Acylated Derivatives

6-Azauridine is a synthetic analogue of the nucleoside uridine (B1682114) and functions as an antimetabolite.[1] Its cytotoxic effects stem from its ability to interfere with the de novo synthesis of pyrimidine (B1678525) nucleotides, which are essential for the production of DNA and RNA.[1][2][3] This interference ultimately leads to the inhibition of cell growth and proliferation. 6-Azauridine itself has limitations in terms of its clinical utility, including poor cell membrane permeability.

To enhance its bioavailability and cellular uptake, 6-azauridine has been modified into prodrugs through acylation of the hydroxyl groups on its ribose moiety. The most well-known of these is the tri-acetylated form, 2',3',5'-tri-O-acetyl-6-azauridine, also known as azaribine (B1665923).[1] The acetyl groups increase the lipophilicity of the molecule, facilitating its passage across cell membranes. Once inside the cell, these acetyl groups are cleaved by intracellular esterases, releasing the active 6-azauridine.

Similarly, benzoylation, the addition of a benzoyl group, is another common chemical modification used to increase the lipophilicity of drug candidates. Theoretically, a benzoylated derivative of 6-azauridine would also exhibit enhanced cell permeability. The key differences in the cytotoxic effects between benzoylated and acetylated derivatives would likely arise from variations in their:

  • Lipophilicity: Benzoyl groups are generally more lipophilic than acetyl groups, which could lead to more efficient cell membrane penetration but potentially lower aqueous solubility.

  • Steric Hindrance: The bulkier benzoyl groups might influence the rate of enzymatic cleavage by intracellular esterases, potentially altering the rate of release of the active 6-azauridine.

  • Metabolic Stability: The nature of the acyl group can affect the overall metabolic profile of the prodrug.

Comparative Cytotoxicity Data

The following table is presented as a template for the type of data required for a direct comparison. Researchers are encouraged to use the experimental protocols outlined in this guide to generate such data.

CompoundDerivativeCell LineIC50 (µM)Assay MethodReference
6-Azauridine Derivative 1 2',3',5'-tri-O-acetyl-6-azauridine (Azaribine)e.g., MCF-7 (Breast Cancer)Data Not Availablee.g., MTT AssayN/A
6-Azauridine Derivative 2 2',3',5'-tri-O-benzoyl-6-azauridinee.g., MCF-7 (Breast Cancer)Data Not Availablee.g., MTT AssayN/A

Mechanism of Action: Inhibition of Pyrimidine Biosynthesis

The cytotoxic effect of 6-azauridine is initiated after its conversion to 6-azauridine 5'-monophosphate (6-azaUMP) within the cell. 6-azaUMP is a potent inhibitor of the enzyme orotidine-5'-phosphate decarboxylase (ODC).[4] This enzyme catalyzes the final step in the de novo pyrimidine biosynthesis pathway, which is the conversion of orotidine (B106555) 5'-monophosphate (OMP) to uridine 5'-monophosphate (UMP). UMP is a precursor for all other pyrimidine nucleotides. By inhibiting ODC, 6-azauridine depletes the intracellular pool of pyrimidine nucleotides, thereby halting RNA and DNA synthesis and leading to cell cycle arrest and apoptosis.[4]

G Mechanism of 6-Azauridine Cytotoxicity cluster_cell Inside the Cell cluster_pathway De Novo Pyrimidine Biosynthesis 6-Azauridine_prodrug Acetylated or Benzoylated 6-Azauridine (Prodrug) Esterases Intracellular Esterases 6-Azauridine_prodrug->Esterases Cleavage Cell_Membrane Cell Membrane 6-Azauridine_prodrug->Cell_Membrane Passive Diffusion 6-Azauridine 6-Azauridine Esterases->6-Azauridine Uridine_Kinase Uridine Kinase 6-Azauridine->Uridine_Kinase Phosphorylation 6-AzaUMP 6-Azauridine 5'-Monophosphate (Active Metabolite) Uridine_Kinase->6-AzaUMP ODC OMP Decarboxylase (ODC) 6-AzaUMP->ODC Inhibition OMP Orotidine 5'-Monophosphate (OMP) OMP->ODC UMP Uridine 5'-Monophosphate (UMP) ODC->UMP Further_Synthesis → Pyrimidine Nucleotides → RNA & DNA Synthesis UMP->Further_Synthesis

Figure 1: Signaling pathway of 6-azauridine's mechanism of action.

Experimental Protocols

To facilitate the direct comparison of benzoylated and acetylated 6-azauridine, a detailed protocol for a standard in vitro cytotoxicity assay is provided below. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.

MTT Cytotoxicity Assay Protocol

1. Materials:

  • Human cancer cell line of interest (e.g., MCF-7, A549, HeLa)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Benzoylated and acetylated 6-azauridine derivatives

  • Dimethyl sulfoxide (B87167) (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

2. Procedure:

  • Cell Seeding:

    • Harvest logarithmically growing cells and perform a cell count.

    • Dilute the cell suspension to a final concentration of 5 x 104 cells/mL in complete culture medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well).

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of the test compounds in DMSO.

    • Perform serial dilutions of the stock solutions in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

    • After the 24-hour incubation, carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compounds. Include wells with untreated cells (vehicle control) and wells with medium only (blank control).

    • Incubate the plate for another 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C, protected from light. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

    • After the 4-hour incubation, add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

    • Gently pipette up and down to ensure complete solubilization.

    • Incubate the plate for an additional 2-4 hours at 37°C or overnight at room temperature in the dark.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Subtract the absorbance of the blank wells from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of treated cells / Absorbance of untreated cells) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

Experimental Workflow

The following diagram illustrates a typical workflow for a comparative cytotoxicity study.

G Experimental Workflow for Comparative Cytotoxicity Analysis Start Start Compound_Prep Prepare Stock Solutions (Benzoylated & Acetylated 6-Azauridine) Start->Compound_Prep Serial_Dilution Perform Serial Dilutions in Culture Medium Compound_Prep->Serial_Dilution Treatment Treat Cells with Compounds Serial_Dilution->Treatment Cell_Culture Culture and Seed Cells in 96-Well Plates Incubation_24h Incubate for 24h (Cell Attachment) Cell_Culture->Incubation_24h Incubation_24h->Treatment Incubation_48_72h Incubate for 48-72h (Drug Exposure) Treatment->Incubation_48_72h Cytotoxicity_Assay Perform Cytotoxicity Assay (e.g., MTT, XTT, or Resazurin) Incubation_48_72h->Cytotoxicity_Assay Data_Acquisition Measure Absorbance/ Fluorescence Cytotoxicity_Assay->Data_Acquisition Data_Analysis Calculate % Viability and IC50 Values Data_Acquisition->Data_Analysis Comparison Compare IC50 Values and Draw Conclusions Data_Analysis->Comparison End End Comparison->End

Figure 2: A logical workflow for comparing the cytotoxicity of two compounds.

Conclusion and Future Directions

While direct experimental data comparing the cytotoxicity of benzoylated and acetylated 6-azauridine is currently lacking, this guide provides the necessary theoretical framework and practical protocols to conduct such a study. It is hypothesized that both acylated derivatives will demonstrate greater cytotoxicity than the parent 6-azauridine due to improved cellular uptake. The relative efficacy of the benzoylated versus acetylated form will depend on the interplay between their lipophilicity, solubility, and the rate of intracellular activation by esterases. Future research should focus on the synthesis of benzoylated 6-azauridine and a direct, systematic comparison of its cytotoxic effects against the well-established acetylated derivative, azaribine, across a panel of relevant cancer cell lines. Such studies will provide valuable insights into the structure-activity relationships of acylated 6-azauridine derivatives and could inform the design of more effective antimetabolite prodrugs.

References

A Comparative Guide to the In Vivo Efficacy of 2',3',5'-Tri-O-benzoyl-6-azauridine and Other Nucleoside Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vivo efficacy of 2',3',5'-Tri-O-benzoyl-6-azauridine, a prodrug of the nucleoside analog 6-azauridine (B1663090), in relation to other prominent nucleoside analogs. Due to the limited availability of direct head-to-head in vivo studies for this compound, this guide incorporates data from its parent compound, 6-azauridine, to provide a foundational comparison against established nucleoside analogs such as gemcitabine (B846) and ribavirin. The information is intended to support research and development efforts in the fields of oncology, virology, and immunology.

Executive Summary

This compound is a lipophilic prodrug of 6-azauridine designed to enhance oral bioavailability. 6-Azauridine exerts its biological effects by inhibiting the de novo pyrimidine (B1678525) biosynthesis pathway, a critical process for DNA and RNA synthesis in rapidly proliferating cells like cancer cells and virus-infected cells. This mechanism underpins its potential as an anticancer, antiviral, and immunosuppressive agent. This guide will delve into the available in vivo data, relevant experimental methodologies, and the underlying signaling pathways.

Mechanism of Action: Inhibition of Pyrimidine Biosynthesis

The primary mechanism of action for 6-azauridine, the active metabolite of this compound, is the inhibition of orotidine (B106555) 5'-monophosphate decarboxylase (ODCase). This enzyme catalyzes the final step in the de novo synthesis of uridine (B1682114) monophosphate (UMP), a fundamental building block for pyrimidine nucleotides. By blocking this pathway, 6-azauridine depletes the intracellular pool of pyrimidines, thereby impeding DNA and RNA synthesis and inhibiting cell proliferation and viral replication.

6-Azauridine_Mechanism_of_Action cluster_pathway De Novo Pyrimidine Biosynthesis Prodrug This compound 6_Azauridine 6-Azauridine Prodrug->6_Azauridine Esterases 6_Azauridine_MP 6-Azauridine Monophosphate 6_Azauridine->6_Azauridine_MP Uridine-Cytidine Kinase OMP Orotidine 5'-Monophosphate (OMP) 6_Azauridine_MP->OMP Competitive Inhibition Orotic_Acid Orotic Acid Orotic_Acid->OMP Orotate Phosphoribosyltransferase UMP Uridine Monophosphate (UMP) OMP->UMP DNA_RNA DNA & RNA Synthesis UMP->DNA_RNA

Fig. 1: Mechanism of action of this compound.

Comparative In Vivo Efficacy Data

Anticancer Activity
CompoundCancer ModelAnimal ModelDosing RegimenKey FindingsReference
6-Azauridine Chronic Myelogenous LeukemiaHumanNot specifiedInvestigated the effect on de novo pyrimidine production.[1]
6-Azauridine (in combination)Acute Myelocytic LeukemiaHuman (Children)In combination with mercaptopurine and vincristinePart of a combination chemotherapy regimen.[2]
Gemcitabine Pancreatic Cancer (orthotopic)SCID Mice50 mg/kg, weeklyEvaluated in vivo efficacy and correlated with in vitro data.[3][4]
Gemcitabine LeukemiaHuman1200-6400 mg/m² infused over 120-480 mins, weekly for 3 weeksPhase I clinical trial to determine maximum tolerated dose and pharmacokinetics.[5]
Antiviral Activity
CompoundVirus ModelAnimal ModelDosing RegimenKey FindingsReference
6-Azauridine Transmissible Gastroenteritis VirusSwineNot specifiedSuggestion of antiviral activity, but also some toxicity and disease enhancement in other models.[6][7]
6-Azauridine Rift Valley Fever Virus (MP-12 strain)STAT-1 KO MiceIntranasal, twice dailyDid not prevent severe weight loss or mortality.[8]
Ribavirin Enterovirus 71Mice100 mg/kg, once daily (intraperitoneal)Marked reduction in mortality and viral loads in tissues.[9]
Ribavirin Punta Toro VirusMice4.7-75 mg/kg per day (subcutaneous)Effective in reducing mortality and viral titers in sera and livers.[10]
Ribavirin Pandemic H1N1 InfluenzaBALB/c Mice40 mg/kg/dayPartially protected animals when treatment was initiated immediately after infection.[11]
Immunosuppressive Activity
CompoundModelAnimal ModelDosing RegimenKey FindingsReference
Azathioprine (B366305) (related purine (B94841) analog)Skin tumor induction by UVHairless MiceImmunosuppressive levelsStrong promoting effect on UV-induced skin carcinogenesis.[3]
Azathioprine General ImmunityHuman/Murine2-3 mg/kgPotent inhibitor of experimental and clinical immune responses.[11][11]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative in vivo experimental protocols for nucleoside analog efficacy studies.

General Workflow for In Vivo Efficacy Studies

In_Vivo_Workflow Animal_Model Animal Model Selection (e.g., mice, rats) Disease_Induction Disease Induction (e.g., tumor cell implantation, viral infection) Animal_Model->Disease_Induction Randomization Randomization into Treatment Groups Disease_Induction->Randomization Treatment Drug Administration (Route, Dose, Schedule) Randomization->Treatment Monitoring Monitoring of Health & Disease Progression Treatment->Monitoring Endpoint Endpoint Data Collection (e.g., tumor volume, survival, viral load) Monitoring->Endpoint Analysis Statistical Analysis of Results Endpoint->Analysis

Fig. 2: Generalized workflow for in vivo efficacy studies.
Protocol 1: Anticancer Efficacy of Gemcitabine in an Orthotopic Pancreatic Cancer Mouse Model

  • Animal Model: Severe Combined Immunodeficient (SCID) mice.

  • Tumor Cell Line: MiaPaCa-2 or S2-VP10 human pancreatic cancer cells.

  • Tumor Implantation: Orthotopic implantation of tumor cells into the pancreas of SCID mice.

  • Treatment Groups:

    • Vehicle control (e.g., saline).

    • Gemcitabine (50 mg/kg).

  • Drug Administration: Intraperitoneal injection, administered weekly.

  • Monitoring: Tumor growth is monitored longitudinally using bioluminescent imaging. Animal body weight and general health are also monitored.

  • Endpoint: Tumor volume, metastasis, and overall survival are measured.

  • Reference: [3][4]

Protocol 2: Antiviral Efficacy of Ribavirin in an Enterovirus 71-Infected Mouse Model
  • Animal Model: Mice.

  • Virus: Enterovirus 71 (strain M2).

  • Infection: Intraperitoneal infection with the virus.

  • Treatment Groups:

    • Placebo (e.g., PBS).

    • Ribavirin (100 mg/kg).

  • Drug Administration: Intraperitoneal injection, once daily.

  • Monitoring: Observation for signs of disease, such as hind limb paralysis, and monitoring of survival.

  • Endpoint: Mortality rate, morbidity (paralysis), and viral loads in various tissues (e.g., brain, spinal cord, muscle) determined by plaque assay or RT-PCR.

  • Reference: [9]

Conclusion and Future Directions

While this compound holds theoretical promise as an anticancer, antiviral, and immunosuppressive agent due to its metabolic conversion to the active 6-azauridine, there is a notable lack of direct, comparative in vivo efficacy data in the public domain. The available data on its parent compound, 6-azauridine, suggests potential therapeutic applications, but also highlights the need for careful dose-finding studies to mitigate potential toxicity.

To fully assess the therapeutic potential of this compound, further research is warranted. Specifically, head-to-head in vivo studies comparing its efficacy and safety profile against standard-of-care nucleoside analogs like gemcitabine, cytarabine, ribavirin, and others in well-defined preclinical models of cancer, viral infections, and autoimmune diseases are essential. Such studies would provide the necessary data to guide its potential clinical development.

References

Validating the Apoptotic Pathway of 2',3',5'-Tri-O-benzoyl-6-azauridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the apoptotic pathway induced by 2',3',5'-Tri-O-benzoyl-6-azauridine and established apoptosis-inducing agents. Due to the limited public data on the benzoylated form, the pathway information for the primary compound is based on its parent molecule, 6-azauridine (B1663090). The addition of benzoyl groups is anticipated to enhance lipophilicity and cellular permeability, potentially increasing its potency.

Comparative Analysis of Apoptotic Induction

This section presents a quantitative comparison of this compound (data inferred from 6-azauridine) and three well-characterized apoptosis inducers: Staurosporine, Doxorubicin, and Etoposide. The data is compiled from various studies and presented to highlight the differences in their apoptotic potential across different cell lines and experimental conditions.

Table 1: Comparative Cytotoxicity (IC50 Values)

CompoundCell LineIC50 (µM)Incubation Time (h)
6-Azauridine *Various Cancer CellsData not available-
StaurosporineHuman Neuroblastoma0.1Not Specified
Human Oral Carcinoma (KB)~0.1Not Specified
DoxorubicinMCF-7 (Breast Cancer)0.1 - 1.1948
MDA-MB-231 (Breast Cancer)148
HCT116 (Colon Cancer)24.30Not Specified
PC3 (Prostate Cancer)2.64Not Specified
HepG2 (Liver Cancer)14.72Not Specified
EtoposideMOLT-3 (Leukemia)0.051Not Specified
HepG2 (Liver Cancer)30.16Not Specified
A549 (Lung Cancer)3.4972
BEAS-2B (Normal Lung)2.1072

Table 2: Induction of Apoptosis (Annexin V Positive Cells)

CompoundCell LineTreatment% Apoptotic Cells
6-Azauridine *H460 (Lung Cancer)Not SpecifiedData not available
StaurosporineKG-1 (Leukemia)Not Specified~50% (6h)
NKT (Leukemia)Not Specified~20% (6h)
HCEC (Corneal Endothelial)0.2 µM (12h)~40%
MCF-7 (Breast Cancer)2 µM (12h)40%
DoxorubicinMDA-MB-231 (Breast Cancer)Not Specified38.8% (early) + 4.4% (late)
EtoposidePC-3 (Prostate Cancer)100 µg/mL (48h)61.7%

Table 3: Caspase-3/7 Activation

CompoundCell LineTreatmentFold Increase in Activity
6-Azauridine *Not SpecifiedNot SpecifiedData not available
StaurosporineNIH/3T3 (Fibroblast)Not Specified (6h)5.8
DoxorubicinCSCs0.6 µM11.3
CardiomyocytesNot SpecifiedSignificant increase
EtoposideMEFs1.5 or 15 µM (18h)Cleavage observed

Table 4: Modulation of Apoptotic Proteins (Bax/Bcl-2 Ratio)

CompoundCell LineTreatmentEffect on Bax/Bcl-2 Ratio
6-Azauridine *Not SpecifiedNot SpecifiedData not available
StaurosporineNG108-15 (Neuroblastoma)0.1 µM (12h)Increased Bax, variable Bcl-2
PaTu 8988t (Pancreatic)1 µM (24h)Decreased Bcl-2
DoxorubicinMCF-7 (Breast Cancer)1 µM (72h)4.5-fold increase in Bax
Rat Heart20 mg/kg (in vivo)Increased Bcl-2:Bax ratio
EtoposideD-17 (Osteosarcoma)Not SpecifiedIncrease in Bax/Bcl-2 ratio

Table 5: Mitochondrial Membrane Potential (ΔΨm) Disruption

CompoundCell LineTreatmentObservation
6-Azauridine *Not SpecifiedNot SpecifiedData not available
StaurosporineJurkat (Leukemia)Not SpecifiedInitial hyperpolarization followed by decrease
KB (Oral Carcinoma)100 nMDose-dependent disruption
DoxorubicinJurkat (Leukemia)5-100 µM33-92% loss of ΔΨm
EtoposidePC-3 (Prostate Cancer)100 µg/mLSignificant decrease

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes involved, the following diagrams illustrate the proposed apoptotic pathway for 6-azauridine and a general workflow for its validation.

Apoptotic_Pathway_of_6_Azauridine Proposed Apoptotic Pathway of 6-Azauridine cluster_input Drug Induction cluster_upstream Upstream Signaling cluster_mitochondrial Mitochondrial Pathway cluster_caspase_cascade Caspase Cascade 6_Azauridine 6-Azauridine AMPK AMPK 6_Azauridine->AMPK activates p53 p53 AMPK->p53 activates Bax Bax p53->Bax upregulates Bcl2 Bcl-2 p53->Bcl2 downregulates Mitochondrion Mitochondrion Bax->Mitochondrion promotes permeabilization Bcl2->Bax inhibits Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 binds to Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes Experimental_Workflow General Workflow for Validating Apoptosis cluster_treatment Cell Treatment cluster_assays Apoptosis Assays cluster_analysis Data Analysis and Interpretation Cell_Culture Cancer Cell Line Compound_Treatment Treat with Apoptosis Inducer Cell_Culture->Compound_Treatment Control_Groups Vehicle Control Positive Control Cell_Culture->Control_Groups Annexin_V Annexin V/PI Staining (Flow Cytometry) Compound_Treatment->Annexin_V Caspase_Assay Caspase-3/7 Activity Assay (Luminescence/Colorimetric) Compound_Treatment->Caspase_Assay MMP_Assay Mitochondrial Membrane Potential (JC-1 Assay) Compound_Treatment->MMP_Assay Western_Blot Western Blot (Bax, Bcl-2, Cleaved Caspases) Compound_Treatment->Western_Blot Data_Quantification Quantify Apoptotic Cells, Enzyme Activity, Protein Levels Annexin_V->Data_Quantification Caspase_Assay->Data_Quantification MMP_Assay->Data_Quantification Western_Blot->Data_Quantification Pathway_Validation Validate Signaling Pathway Data_Quantification->Pathway_Validation

Comparative Molecular Docking Studies of 6-Azauridine Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 6-Azauridine (B1663090) Analogs' Performance and Supporting Experimental Data

This guide provides a comparative overview of 6-azauridine analogs, focusing on their molecular docking characteristics and biological activities. 6-Azauridine, a synthetic analog of the nucleoside uridine, is a well-established antimetabolite with both anticancer and antiviral properties. Its primary mechanism of action involves the inhibition of de novo pyrimidine (B1678525) biosynthesis. This guide aims to furnish researchers, scientists, and drug development professionals with detailed methodologies, quantitative data, and visual representations of key concepts to facilitate further research and development in this area.

Mechanism of Action: Targeting Pyrimidine Biosynthesis

6-Azauridine exerts its biological effects by interfering with the synthesis of pyrimidine nucleotides, which are essential components of DNA and RNA. Upon entering the cell, 6-azauridine is phosphorylated to 6-azauridine-5'-monophosphate (B1206782) (azaUMP). AzaUMP is a potent competitive inhibitor of Orotidine-5'-Monophosphate Decarboxylase (ODCase), the final enzyme in the de novo pyrimidine biosynthetic pathway. ODCase catalyzes the decarboxylation of orotidine-5'-monophosphate (OMP) to uridine-5'-monophosphate (UMP). By inhibiting ODCase, azaUMP depletes the intracellular pool of UMP and subsequent pyrimidine nucleotides, thereby arresting DNA and RNA synthesis and inhibiting cell proliferation and viral replication.

6-Azauridine_Mechanism_of_Action Mechanism of Action of 6-Azauridine cluster_cell Cellular Environment 6-Azauridine 6-Azauridine AzaUMP AzaUMP 6-Azauridine->AzaUMP Phosphorylation ODCase ODCase AzaUMP->ODCase Inhibition UMP UMP OMP OMP OMP->UMP Decarboxylation Pyrimidine_Nucleotides Pyrimidine_Nucleotides UMP->Pyrimidine_Nucleotides DNA_RNA_Synthesis DNA_RNA_Synthesis Pyrimidine_Nucleotides->DNA_RNA_Synthesis Inhibition_of_Proliferation Inhibition_of_Proliferation DNA_RNA_Synthesis->Inhibition_of_Proliferation

Caption: Mechanism of action of 6-azauridine.

Experimental Protocols: Molecular Docking of Nucleoside Analogs

The following protocol outlines a generalized workflow for performing molecular docking studies on 6-azauridine analogs, based on established methodologies for nucleoside inhibitors.

Preparation of the Receptor Protein
  • Protein Selection and Retrieval: The crystal structure of the target protein, such as human Orotidine-5'-Monophosphate Decarboxylase (ODCase), is retrieved from the Protein Data Bank (PDB).

  • Protein Preparation: The downloaded protein structure is prepared using software such as AutoDockTools or Schrödinger's Protein Preparation Wizard. This typically involves:

    • Removing water molecules and any co-crystallized ligands.

    • Adding polar hydrogen atoms.

    • Assigning atomic charges (e.g., Kollman charges).

    • Repairing any missing side chains or loops.

Ligand Preparation
  • Ligand Sketching and Optimization: The 2D structures of the 6-azauridine analogs are drawn using chemical drawing software like ChemDraw or MarvinSketch.

  • 3D Conversion and Energy Minimization: The 2D structures are converted to 3D and their geometries are optimized using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation. This can be performed using software like Avogadro or the ligand preparation modules of docking software suites.

Molecular Docking Simulation
  • Grid Box Generation: A grid box is defined around the active site of the target protein. The dimensions and center of the grid should be sufficient to encompass the entire binding pocket where the natural substrate (OMP) binds.

  • Docking Execution: Molecular docking is performed using software such as AutoDock Vina, PyRx, or GOLD. These programs employ search algorithms (e.g., Lamarckian Genetic Algorithm in AutoDock) to explore various conformations and orientations of the ligand within the receptor's active site.

  • Scoring Function: The docking program uses a scoring function to estimate the binding affinity of each ligand pose, typically reported in kcal/mol. More negative values indicate a higher predicted binding affinity.

Analysis of Docking Results
  • Binding Pose Analysis: The top-ranked docking poses for each analog are visualized and analyzed to understand the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) with the amino acid residues in the active site.

  • Comparative Analysis: The binding energies and interaction patterns of the different 6-azauridine analogs are compared to identify structure-activity relationships (SAR). This helps in understanding how different functional groups on the azauridine scaffold influence binding affinity.

Molecular_Docking_Workflow Experimental Workflow for Molecular Docking Start Start Protein_Preparation Receptor Preparation (e.g., ODCase from PDB) Start->Protein_Preparation Ligand_Preparation Ligand Preparation (6-Azauridine Analogs) Start->Ligand_Preparation Grid_Generation Grid Box Generation (Define Active Site) Protein_Preparation->Grid_Generation Docking_Simulation Molecular Docking (e.g., AutoDock Vina) Ligand_Preparation->Docking_Simulation Grid_Generation->Docking_Simulation Result_Analysis Analysis of Results (Binding Energy & Poses) Docking_Simulation->Result_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Result_Analysis->SAR_Analysis End End SAR_Analysis->End

Caption: Generalized experimental workflow for molecular docking.

Case Study: 5-(5-Phenylthiophen-2-yl)-6-azauridine (PTAU)

While a comparative docking study is not available, research on individual 6-azauridine analogs highlights their therapeutic potential. A recent study focused on the synthesis and biological evaluation of 5-(5-phenylthiophen-2-yl)-6-azauridine (PTAU), demonstrating its potent anticancer activity.

Quantitative Data: Anticancer Activity of PTAU

The in vitro anticancer activity of PTAU was evaluated against murine melanoma (B16F10) and human epidermoid carcinoma (A431) cell lines. The half-maximal inhibitory concentration (IC50) values were determined, indicating the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

CompoundCell LineIC50 (µM)
PTAU B16F10 (Murine Melanoma)125 ± 5
PTAU A431 (Human Epidermoid Carcinoma)> 250

Data presented as mean ± standard deviation.

The data indicates that PTAU exhibits significant photodynamic efficacy against B16F10 melanoma cells upon photoactivation, while also inhibiting cell proliferation in the absence of light. Further molecular docking studies on PTAU and similar analogs against ODCase could elucidate the structural basis for this activity and guide the design of more potent inhibitors.

Conclusion

6-Azauridine and its analogs represent a promising class of compounds for the development of novel anticancer and antiviral therapies. While this guide provides a framework for understanding their mechanism of action and for conducting comparative molecular docking studies, there is a clear need for further research to systematically evaluate a series of 6-azauridine derivatives. Such studies, combining synthesis, in vitro biological evaluation, and in silico molecular docking, will be crucial for elucidating detailed structure-activity relationships and for the rational design of next-generation 6-azauridine-based therapeutics. The provided protocols and diagrams serve as a foundation for researchers to build upon in their quest for more effective inhibitors of pyrimidine biosynthesis.

Benchmarking 2',3',5'-Tri-O-benzoyl-6-azauridine Against Standard-of-Care Anticancer Drugs in Lymphoid Malignancies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the investigational compound 2',3',5'-Tri-O-benzoyl-6-azauridine against current standard-of-care drugs for the treatment of lymphoid malignancies. Due to a lack of direct comparative preclinical studies involving this compound, this guide focuses on the established mechanism of action of its parent compound, 6-azauridine (B1663090), and presents benchmark efficacy data for standard-of-care agents in relevant cancer models.

Introduction to this compound

This compound is a prodrug of the pyrimidine (B1678525) analog 6-azauridine. The benzoyl groups are intended to enhance its lipophilicity and cellular uptake, with the aim of improving its therapeutic potential. The parent compound, 6-azauridine, functions as an antimetabolite, interfering with the synthesis of nucleic acids, which is a critical process for the proliferation of cancer cells.

Mechanism of Action: The 6-Azauridine Pathway

The anticancer activity of 6-azauridine stems from its conversion within the cell to 6-azauridine-5'-monophosphate (B1206782) (azaUMP). This active metabolite competitively inhibits the enzyme orotidylic acid decarboxylase, a crucial enzyme in the de novo biosynthesis of uridine (B1682114) monophosphate (UMP). The depletion of the intracellular UMP pool, and subsequently the pools of other pyrimidine nucleotides, leads to the inhibition of RNA and DNA synthesis, ultimately inducing cell cycle arrest and apoptosis.[1]

G cluster_0 Cell Membrane cluster_1 Intracellular Metabolism & Action 2_3_5_Tri_O_benzoyl_6_azauridine 2',3',5'-Tri-O-benzoyl- 6-azauridine 6_azauridine 6-azauridine 2_3_5_Tri_O_benzoyl_6_azauridine->6_azauridine Cellular uptake & esterase activity AzaUMP 6-azauridine-5'- monophosphate (azaUMP) 6_azauridine->AzaUMP Phosphorylation Uridine_Kinase Uridine Kinase Orotidylic_Acid_Decarboxylase Orotidylic Acid Decarboxylase AzaUMP->Orotidylic_Acid_Decarboxylase Inhibition UMP Uridine Monophosphate (UMP) Orotidylic_Acid_Decarboxylase->UMP Catalysis RNA_DNA_Synthesis RNA & DNA Synthesis UMP->RNA_DNA_Synthesis Apoptosis Apoptosis RNA_DNA_Synthesis->Apoptosis Inhibition leads to G Start Start Seed_Cells Seed cancer cells in 96-well plates Start->Seed_Cells Add_Drugs Add varying concentrations of test compounds Seed_Cells->Add_Drugs Incubate Incubate for 24-72 hours Add_Drugs->Incubate Add_MTT Add MTT reagent Incubate->Add_MTT Incubate_MTT Incubate for formazan formation Add_MTT->Incubate_MTT Solubilize Solubilize formazan crystals Incubate_MTT->Solubilize Read_Absorbance Measure absorbance Solubilize->Read_Absorbance Analyze_Data Calculate IC50 values Read_Absorbance->Analyze_Data End End Analyze_Data->End

References

A Comparative Analysis of 6-Azauridine and 5-Iododeoxyuridine in the Management of Viral Infections

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug development, the evaluation of antiviral compounds is a critical endeavor. This guide provides a detailed comparison of two such compounds, 6-azauridine (B1663090) and 5-iododeoxyuridine, focusing on their efficacy, mechanisms of action, and supporting experimental data.

Overview of Antiviral Agents

6-Azauridine is a synthetic nucleoside analog of uridine (B1682114).[1] It functions as an antimetabolite, interfering with the synthesis of pyrimidine (B1678525), a crucial component of nucleic acids.[1] This broad-spectrum agent has demonstrated inhibitory effects on both RNA and DNA viruses.[2] Its antiviral properties have been documented against a range of viruses, including coronaviruses, flaviviruses, and West Nile virus.[1]

5-Iododeoxyuridine (Idoxuridine) is a pyrimidine analog of thymidine.[3] Its primary application is in the topical treatment of herpes simplex virus (HSV) infections, particularly those affecting the eyes.[3] The mechanism of 5-iododeoxyuridine involves its incorporation into viral DNA during replication, which leads to the production of defective viral particles.[3][4]

Comparative Efficacy: In Vitro and In Vivo Studies

A significant comparative study evaluated the antiviral potential of 6-azauridine and 5-iododeoxyuridine across ten different viruses in five animal species. The findings of this extensive research, however, did not strongly substantiate the efficacy of either compound.[2][5]

For 5-iododeoxyuridine, antiviral activity was noted in Herpesvirus hominis infections in mice and influenza in swine.[2][5] A minor degree of effectiveness was also observed in rabbits infected with Shope fibroma virus.[2][5] Notably, toxicity was a recurring observation across most of the experimental models.[2][5]

In the case of 6-azauridine, there was a suggestion of antiviral activity in swine infected with transmissible gastroenteritis virus.[2][5] However, in most other models, the administration of 6-azauridine was associated with an enhancement of the disease and some level of toxicity.[2][5]

The following tables summarize the available quantitative data on the antiviral activity of each compound. It is important to note that these data are from separate studies and not from a direct head-to-head comparison under identical conditions.

Table 1: Antiviral Activity of 6-Azauridine against SARS-Coronavirus

CompoundVirusCell LineEC50CC50Selectivity Index (SI)Reference
6-AzauridineSARS-CoVVeroNot explicitly statedNot explicitly stated5[6]

Table 2: Antiviral Activity of 5-Iododeoxyuridine against Herpes Simplex Virus

CompoundVirusCell LineActivity LevelReference
5-Iodo-2'-deoxyuridineHerpes Simplex Virus Type 1Human Keratinocytes5 times less active than in guinea pig embryo cells[7]

Mechanisms of Action

The antiviral effects of 6-azauridine and 5-iododeoxyuridine are rooted in their distinct mechanisms of interfering with viral replication.

6-Azauridine: Inhibition of Pyrimidine Biosynthesis

6-Azauridine primarily acts by inhibiting the enzyme orotidine (B106555) 5'-phosphate (OMP) decarboxylase, a key enzyme in the de novo pyrimidine biosynthetic pathway. This inhibition leads to a depletion of uridine and cytidine (B196190) nucleotides, which are essential for the synthesis of viral RNA and DNA.

G cluster_pathway De Novo Pyrimidine Biosynthesis cluster_drug Drug Action Carbamoyl_Phosphate Carbamoyl Phosphate Carbamoyl_Aspartate Carbamoyl Aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate Aspartate Transcarbamoylase Aspartate Aspartate Aspartate->Carbamoyl_Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate Dihydroorotase Orotate Orotate Dihydroorotate->Orotate Dihydroorotate Dehydrogenase OMP Orotidine 5'-Monophosphate (OMP) Orotate->OMP Orotate Phosphoribosyltransferase UMP Uridine Monophosphate (UMP) OMP->UMP OMP Decarboxylase Nucleic_Acids Viral RNA/DNA UMP->Nucleic_Acids Further Synthesis Azauridine 6-Azauridine Azauridine->Inhibition OMP_decarboxylase_label OMP Decarboxylase inhibition_target inhibition_target G cluster_workflow Viral DNA Replication and Drug Action IUDR 5-Iododeoxyuridine (IUDR) IUDR_TP IUDR Triphosphate IUDR->IUDR_TP Phosphorylation by Cellular/Viral Kinases Viral_DNA_Polymerase Viral DNA Polymerase IUDR_TP->Viral_DNA_Polymerase Viral_DNA Viral DNA Replication Viral_DNA_Polymerase->Viral_DNA Faulty_DNA Faulty Viral DNA Viral_DNA->Faulty_DNA Incorporation of IUDR Non_infectious_virus Non-infectious Virus Faulty_DNA->Non_infectious_virus Leads to G cluster_workflow In Vitro Antiviral Assay Workflow Start Start Cell_Culture Prepare Cell Monolayers (e.g., Vero cells) Start->Cell_Culture Compound_Prep Prepare Serial Dilutions of Antiviral Compound Cell_Culture->Compound_Prep Infection Infect Cells with Virus Compound_Prep->Infection Incubation Incubate until Cytopathic Effect (CPE) is observed Infection->Incubation Viability_Assay Perform Cell Viability Assay (e.g., Neutral Red Staining) Incubation->Viability_Assay Data_Analysis Calculate EC50, CC50, and Selectivity Index Viability_Assay->Data_Analysis End End Data_Analysis->End

References

A Comparative Guide to 2',3',5'-Tri-O-benzoyl-6-azauridine and Triazole Nucleosides in Antiviral Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 2',3',5'-Tri-O-benzoyl-6-azauridine, a prodrug of the pyrimidine (B1678525) analogue 6-azauridine (B1663090), with established triazole nucleoside antivirals, Ribavirin (B1680618) and its prodrug Taribavirin. This document synthesizes available experimental data to offer an objective overview of their performance, mechanisms of action, and pharmacokinetic profiles to aid in antiviral drug development and research.

Introduction: Chemical Structures and Therapeutic Class

This compound is a synthetic derivative of 6-azauridine. It is classified as a pyrimidine nucleoside analogue. The benzoyl groups are added to the ribose sugar moiety to increase its lipophilicity and improve its oral bioavailability, functioning as a prodrug that is metabolized in the body to release the active compound, 6-azauridine.[1][2]

Triazole nucleosides , such as Ribavirin and its prodrug Taribavirin, are a class of synthetic nucleoside analogues characterized by a triazole ring in place of the purine (B94841) or pyrimidine base.[3] Ribavirin is a broad-spectrum antiviral agent effective against a range of RNA and DNA viruses.[3] Taribavirin was developed to achieve higher liver concentrations of Ribavirin while mitigating side effects like hemolytic anemia.[4]

Mechanism of Action: Distinct Pathways to Viral Inhibition

The antiviral mechanisms of 6-azauridine and triazole nucleosides are fundamentally different, targeting distinct pathways in viral replication and host cell metabolism.

This compound (6-Azauridine):

Following its conversion to 6-azauridine, the primary mechanism of action is the inhibition of de novo pyrimidine biosynthesis.[5][6] 6-Azauridine is phosphorylated intracellularly to 6-azauridine-5'-monophosphate (B1206782) (AzaUMP), which is a potent inhibitor of orotidine-5'-phosphate (OMP) decarboxylase.[5] This enzyme is crucial for the synthesis of uridine (B1682114) monophosphate (UMP), a precursor for all pyrimidine nucleotides required for RNA and DNA synthesis. By depleting the intracellular pool of pyrimidine nucleotides, 6-azauridine effectively inhibits viral replication, which is highly dependent on the host cell's nucleotide supply.[5][7]

Triazole Nucleosides (Ribavirin and Taribavirin):

The antiviral activity of Ribavirin is multifaceted and not fully elucidated, but several key mechanisms have been identified:[3]

  • Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH): Ribavirin monophosphate (RMP) is a potent inhibitor of IMPDH, an enzyme essential for the de novo synthesis of guanine (B1146940) nucleotides. Depletion of intracellular GTP pools inhibits viral RNA and DNA synthesis.

  • Direct Inhibition of Viral RNA Polymerase: Ribavirin triphosphate (RTP) can act as a competitive inhibitor of viral RNA-dependent RNA polymerases, leading to the termination of viral RNA synthesis.

  • Lethal Mutagenesis: RTP can be incorporated into the viral genome, causing mutations that lead to a non-viable viral progeny.

  • Immunomodulation: Ribavirin can shift the immune response towards a Th1 phenotype, which is more effective at clearing viral infections.

Taribavirin, as a prodrug, is converted to Ribavirin in the liver, and therefore shares the same mechanisms of action.[4]

dot

cluster_0 This compound Pathway cluster_1 Triazole Nucleoside Pathway (Ribavirin/Taribavirin) Prodrug (this compound) Prodrug (this compound) 6-Azauridine 6-Azauridine Prodrug (this compound)->6-Azauridine Metabolism AzaUMP AzaUMP 6-Azauridine->AzaUMP Phosphorylation OMP Decarboxylase OMP Decarboxylase AzaUMP->OMP Decarboxylase Inhibits UMP Synthesis UMP Synthesis OMP Decarboxylase->UMP Synthesis Catalyzes Pyrimidine Nucleotides Pyrimidine Nucleotides UMP Synthesis->Pyrimidine Nucleotides Leads to Viral RNA/DNA Synthesis Viral RNA/DNA Synthesis Pyrimidine Nucleotides->Viral RNA/DNA Synthesis Required for Prodrug (Taribavirin) Prodrug (Taribavirin) Ribavirin Ribavirin Prodrug (Taribavirin)->Ribavirin Metabolism RMP/RTP RMP/RTP Ribavirin->RMP/RTP Phosphorylation IMPDH IMPDH RMP/RTP->IMPDH Inhibits Viral RNA Polymerase Viral RNA Polymerase RMP/RTP->Viral RNA Polymerase Inhibits Viral Genome Viral Genome RMP/RTP->Viral Genome Incorporation (Lethal Mutagenesis)

Caption: Comparative Mechanisms of Action.

Performance Data: Antiviral Activity and Cytotoxicity

The following tables summarize the available quantitative data on the antiviral efficacy and cytotoxicity of 6-azauridine (the active form of this compound) and the triazole nucleosides, Ribavirin and Taribavirin (Viramidine).

Table 1: In Vitro Antiviral Activity and Cytotoxicity against Flaviviruses [8][9]

CompoundVirusCell LineEC50 (µg/mL)CC50 (µg/mL)Selectivity Index (SI = CC50/EC50)
6-Azauridine Dengue Virus Type 2Vero1.158>52.7
Yellow Fever VirusVero0.958>64.4
West Nile VirusVero1.358>44.6
Ribavirin Dengue Virus Type 2Vero1.8>8000>4444
Yellow Fever VirusVero1.2>8000>6667
West Nile VirusVero1.4>8000>5714

Table 2: In Vitro Antiviral Activity and Cytotoxicity against Influenza Viruses [10]

CompoundVirus StrainCell LineEC50 (µg/mL)CC50 (µg/mL)Selectivity Index (SI = CC50/EC50)
Viramidine (Taribavirin) Influenza A (H1N1)MDCK2-3276023.8 - 380
Influenza A (H3N2)MDCK2-3276023.8 - 380
Influenza A (H5N1)MDCK2-3276023.8 - 380
Influenza BMDCK2-3276023.8 - 380
Ribavirin Influenza A (H1N1)MDCK0.6-5.5560101.8 - 933.3
Influenza A (H3N2)MDCK0.6-5.5560101.8 - 933.3
Influenza A (H5N1)MDCK0.6-5.5560101.8 - 933.3
Influenza BMDCK0.6-5.5560101.8 - 933.3

Table 3: In Vivo Efficacy against Influenza A (H1N1) in Mice [10]

CompoundMinimum Effective Dose (mg/kg/day)LD50 (mg/kg/day)
Viramidine (Taribavirin) 15 - 31610
Ribavirin 18 - 37.5220

Pharmacokinetic Profiles

ParameterThis compound / 6-AzauridineRibavirinTaribavirin
Bioavailability The benzoyl groups are intended to increase oral bioavailability over 6-azauridine.[1][2]~50% (oral)[11]Prodrug designed for better liver targeting and potentially altered bioavailability.[4]
Metabolism Hydrolyzed to 6-azauridine.[1]Phosphorylated intracellularly to active metabolites.[12]Converted to Ribavirin via first-pass metabolism in the liver.[4]
Elimination Half-life Data for the prodrug is limited. 6-azauridine's half-life is relatively short.Long terminal half-life (~298 hours after multiple doses) due to accumulation in erythrocytes.[11]Shorter half-life than Ribavirin due to less accumulation in red blood cells.[4]
Protein Binding Not well documented.Does not bind to plasma proteins.[11]Not well documented.

Experimental Protocols

In Vitro Antiviral and Cytotoxicity Assays

A common method to determine the antiviral efficacy (EC50) and cytotoxicity (CC50) of a compound is the cytopathic effect (CPE) reduction assay.

dot

Cell Seeding Seed susceptible cells (e.g., Vero, MDCK) in 96-well plates. Compound Addition Add serial dilutions of test compounds. Cell Seeding->Compound Addition Virus Infection Infect cells with a specific virus at a known MOI. Compound Addition->Virus Infection Incubation Incubate for a period sufficient for viral replication and CPE development (e.g., 48-72 hours). Virus Infection->Incubation CPE Observation Visually assess cytopathic effect under a microscope. Incubation->CPE Observation Cell Viability Assay Quantify cell viability using methods like MTT, MTS, or neutral red uptake. CPE Observation->Cell Viability Assay Data Analysis Calculate EC50 and CC50 values using dose-response curve analysis. Cell Viability Assay->Data Analysis

Caption: Workflow for a CPE Reduction Assay.

Detailed Method for Flavivirus Assay (based on Crance et al., 2003): [9]

  • Cell Culture: Vero cells are seeded in 96-well microplates and grown to confluence.

  • Compound Preparation: Test compounds (6-azauridine, Ribavirin) are dissolved in culture medium to prepare a range of concentrations.

  • Infection and Treatment: The growth medium is removed, and cells are infected with the respective flavivirus (e.g., Dengue, Yellow Fever, West Nile) at a multiplicity of infection (MOI) of 0.01. After a 1-hour adsorption period, the virus inoculum is removed, and the cells are washed. The medium containing the different concentrations of the test compounds is then added.

  • Incubation: Plates are incubated at 37°C in a 5% CO2 atmosphere for 4-5 days until CPE is maximal in the virus control wells.

  • Cytotoxicity Assay: In parallel, the same concentrations of compounds are added to uninfected cells to determine the 50% cytotoxic concentration (CC50). Cell viability is assessed by the neutral red uptake method.

  • Antiviral Activity Assay: The 50% effective concentration (EC50) is determined by staining the cells with a crystal violet solution after fixation. The optical density is read to quantify cell viability.

  • Data Analysis: The EC50 and CC50 values are calculated from the dose-response curves. The selectivity index is calculated as the ratio of CC50 to EC50.

In Vivo Efficacy Studies

Animal models are crucial for evaluating the in vivo efficacy of antiviral compounds. The following is a general protocol for assessing antiviral activity against influenza virus in mice.

Detailed Method for Influenza Virus Mouse Model (based on Sidwell et al., 2005): [10]

  • Animal Model: Female BALB/c mice are used.

  • Virus Infection: Mice are anesthetized and intranasally inoculated with a lethal dose of influenza virus.

  • Treatment: Test compounds (Viramidine, Ribavirin) are administered orally (e.g., by gavage) twice daily for a specified period (e.g., 5 days), starting shortly before or after virus exposure.

  • Monitoring: Mice are monitored daily for signs of illness, weight loss, and mortality for a defined observation period (e.g., 21 days).

  • Efficacy Endpoints: Efficacy is determined by the prevention of death, reduction in lung virus titers, and inhibition of lung consolidation compared to a placebo-treated control group.

  • Toxicity Assessment: The 50% lethal dose (LD50) is determined in uninfected mice to assess the acute toxicity of the compounds.

Conclusion

This compound, through its active metabolite 6-azauridine, presents a distinct mechanism of antiviral action by targeting host cell pyrimidine biosynthesis. This contrasts with the multi-pronged approach of triazole nucleosides like Ribavirin and Taribavirin, which interfere with viral nucleic acid synthesis and induce lethal mutagenesis.

Available data suggests that while 6-azauridine is active against flaviviruses, Ribavirin exhibits a significantly higher selectivity index in vitro due to its lower cytotoxicity at effective concentrations.[8][9] In the context of influenza, both Ribavirin and its prodrug Taribavirin show potent in vitro and in vivo activity.[10] Notably, Taribavirin demonstrates a better safety profile in terms of reduced toxicity compared to Ribavirin.[10]

The prodrug strategy employed for this compound is a valid approach to improve the pharmacokinetic properties of 6-azauridine. However, more direct comparative studies, especially in vivo, are needed to fully assess its therapeutic potential relative to established triazole nucleosides. The choice between these classes of compounds for further development would depend on the target virus, the desired therapeutic window, and the potential for combination therapies.

References

Safety Operating Guide

Navigating the Safe Disposal of 2',3',5'-Tri-O-benzoyl-6-azauridine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. 2',3',5'-Tri-O-benzoyl-6-azauridine, a purine (B94841) nucleoside analog, requires careful handling and disposal in accordance with hazardous waste regulations.[1][2] Adherence to these procedures minimizes risks to personnel and the environment.

Regulatory Framework for Hazardous Waste Disposal

The disposal of chemical waste, including nucleoside analogs like this compound, is governed by a stringent set of federal, state, and local regulations. The primary federal legislation in the United States is the Resource Conservation and Recovery Act (RCRA), managed by the Environmental Protection Agency (EPA).[3][4][5] These regulations provide a "cradle-to-grave" framework for hazardous waste management, ensuring safe handling from generation to final disposal.[3][5] State-level environmental protection agencies also implement and enforce these regulations, sometimes with more stringent requirements.[3]

Regulatory BodyKey Regulations & StandardsWebsite/Contact
U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), 40 CFR Parts 260-273[4]--INVALID-LINK--
Occupational Safety and Health Administration (OSHA) Hazard Communication Standard (29 CFR 1910.1200)--INVALID-LINK--
State Environmental Protection Agency Varies by state; often includes specific generator requirements and permit processes.[3]Contact your state's environmental agency for specific guidance.
Local Waste Management Authority Local ordinances on chemical disposal and collection.Contact your local municipal or county waste management office.

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the essential steps for the safe disposal of this compound in a laboratory setting.

1. Waste Identification and Classification:

  • Determine if the waste is hazardous. Based on its properties as a nucleoside analog, this compound should be treated as a hazardous chemical waste.

  • Consult the Safety Data Sheet (SDS) for specific hazard information. Although a specific SDS for this compound was not found, related compounds often have warnings regarding toxicity and potential long-term health effects.

2. Waste Collection and Containerization:

  • Use a designated, leak-proof, and chemically compatible waste container.[6][7]

  • The container must be in good condition and have a secure, tight-fitting lid.[6][7][8]

  • Never mix incompatible waste streams.[7][8]

3. Labeling:

  • Clearly label the waste container with the words "Hazardous Waste."[7]

  • Identify the contents by writing the full chemical name: "this compound." Avoid abbreviations or chemical formulas.[7][8]

  • Indicate the approximate concentration or quantity of the waste.[8]

  • Note the date when waste was first added to the container (start date).[8]

4. Storage in a Satellite Accumulation Area (SAA):

  • Store the waste container at or near the point of generation, in a designated SAA.[6][7] This area must be under the control of the laboratory personnel generating the waste.[7][8]

  • Ensure the SAA is away from sinks or floor drains.[6][8]

  • The total volume of hazardous waste in an SAA is limited by regulations (e.g., typically no more than 55 gallons, but institutional policies may be stricter).[6]

5. Arranging for Disposal:

  • When the waste container is nearly full (e.g., 90% capacity) or has reached the designated accumulation time limit, arrange for its removal.[6][7]

  • Contact your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor to schedule a pickup.[7]

  • Complete any required waste pickup forms or manifests.[9]

6. Emergency Procedures:

  • In case of a spill, follow the procedures outlined in your laboratory's chemical hygiene plan.[7]

  • For small, manageable spills, use appropriate personal protective equipment (PPE) and absorbent materials.

  • For large or unmanageable spills, evacuate the area and contact your institution's emergency response team.[7]

Below is a visual representation of the disposal workflow.

cluster_generation Waste Generation & Collection cluster_storage On-Site Management cluster_disposal Final Disposal cluster_emergency Contingency A Generate this compound Waste B Select Compatible, Leak-Proof Container A->B Step 1 C Label Container: 'Hazardous Waste' & Chemical Name B->C Step 2 D Store in Designated Satellite Accumulation Area (SAA) C->D Step 3 E Monitor Fill Level & Accumulation Time D->E Step 4 F Request Waste Pickup from EH&S or Contractor E->F Step 5 G Complete Waste Manifest/Paperwork F->G Step 6 H Licensed Disposal Facility G->H Step 7 Spill Spill Occurs Manageable Manageable Spill? Spill->Manageable Cleanup Follow Lab Protocol for Cleanup Manageable->Cleanup Yes Evacuate Evacuate & Call Emergency Response Manageable->Evacuate No

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 2',3',5'-Tri-O-benzoyl-6-azauridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 2',3',5'-Tri-O-benzoyl-6-azauridine. As a purine (B94841) nucleoside analog with potential antitumor activity, this compound must be handled with care to minimize exposure risks.[1][2] The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Hazard Identification and Classification

For procedural guidance, it is prudent to adopt the precautions associated with similar hazardous chemical compounds. The following table summarizes potential hazards based on compounds with comparable applications.

Hazard TypeGHS Hazard StatementDescription
Acute Toxicity H302 + H332Harmful if swallowed or if inhaled.[3]
Reproductive Toxicity H360May damage fertility or the unborn child.[3]
Lactational Effects H362May cause harm to breast-fed children.[3]
Aquatic Hazard H412Harmful to aquatic life with long lasting effects.[3]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the final barrier against exposure after engineering and administrative controls have been implemented.[4] Based on the potential hazards, the following PPE is mandatory when handling this compound.

PPE CategoryItemSpecification and Use
Eye and Face Protection Safety Glasses & Face ShieldSafety glasses with side shields are the minimum requirement.[5] A face shield must be worn over safety glasses whenever there is a splash hazard, such as when transferring solutions.[5]
Hand Protection Double Nitrile GlovesWear two pairs of chemical-resistant nitrile gloves.[4][5] Change the outer glove immediately if contamination is suspected.[4] Regularly change gloves, typically every 30-60 minutes.[4] Avoid PVC gloves as they offer little protection.[4]
Body Protection Laboratory Coat & CoverallsA fully buttoned laboratory coat is required.[5] For procedures with a higher risk of contamination, disposable coveralls should be worn over personal clothing.
Respiratory Protection N95 Respirator or HigherTo prevent inhalation of the powdered compound, an N95 or N100 particulate respirator is required, especially when weighing or transferring solids.[4] All respirator users must be fit-tested and trained.[4]
Foot Protection Closed-toe ShoesClosed-toe shoes made of a chemical-resistant material are mandatory in the laboratory.[5][6]

Operational and Disposal Plan

A systematic approach to handling and disposal is critical to ensure safety and environmental protection.

Operational Plan: Step-by-Step Handling

  • Preparation:

    • Designate a specific area for handling this compound, preferably within a certified chemical fume hood.

    • Ensure all required PPE is available and has been inspected for integrity.

    • Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) before bringing the chemical into the work area.

  • Handling (in a Fume Hood):

    • Always handle the solid compound within a fume hood to avoid inhaling dust.[3]

    • When weighing, use a balance inside the hood or use a "powder-in-weigh" technique to minimize dust generation.

    • If preparing a solution, add the solid to the solvent slowly to prevent splashing.

    • Keep the container tightly closed when not in use.

  • Decontamination:

    • After handling, wipe down the work surface, balance, and any equipment with an appropriate deactivating solution or solvent (e.g., 70% ethanol), followed by water.

    • Carefully remove the outer pair of gloves and dispose of them as hazardous waste before exiting the fume hood.[4]

    • Remove all other PPE before leaving the work area and wash hands thoroughly with soap and water.

Disposal Plan

  • Chemical Waste: All solid waste, unused product, and solutions containing this compound must be disposed of as hazardous chemical waste.

  • Contaminated Materials: Dispose of all contaminated lab supplies (e.g., pipette tips, weigh boats, gloves, paper towels) in a designated, sealed, and clearly labeled hazardous waste container.

  • Container Disposal: Do not rinse the original container into the drain. It should be managed as hazardous waste.

  • Regulations: All waste must be disposed of in accordance with local, state, and federal regulations.[7] Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.

Emergency First Aid Procedures

In case of exposure, follow these immediate steps while seeking medical attention.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]
Skin Contact Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes.[3] Seek medical advice.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[3] Seek immediate medical attention from an ophthalmologist.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[3] Seek immediate medical attention.

Workflow for Handling this compound

G cluster_prep 1. Preparation cluster_handling 2. Handling & Experiment cluster_cleanup 3. Decontamination & Disposal cluster_exit 4. Exit Protocol prep1 Designate Area (Fume Hood) prep2 Don Full PPE prep1->prep2 Secure Environment handle1 Weigh Compound in Hood prep2->handle1 handle2 Perform Experiment handle1->handle2 Use Chemical decon1 Decontaminate Work Area handle2->decon1 decon2 Segregate Waste decon1->decon2 dispose1 Dispose of Liquid & Solid Hazardous Waste decon2->dispose1 exit1 Doff PPE dispose1->exit1 exit2 Wash Hands exit1->exit2

Caption: Workflow for the safe handling of this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。